Product packaging for Indirubin-5-sulfonate(Cat. No.:CAS No. 244021-67-8)

Indirubin-5-sulfonate

Cat. No.: B1212215
CAS No.: 244021-67-8
M. Wt: 342.3 g/mol
InChI Key: BYYOTMYLPPUWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indirubin-5-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C16H10N2O5S and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound Indirubin-5-sulphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O5S B1212215 Indirubin-5-sulfonate CAS No. 244021-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYOTMYLPPUWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244021-67-8
Record name Indirubin-5-sulphonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Indirubin-5-sulfonate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-5-sulfonate, a sulfonated derivative of the naturally occurring bis-indole alkaloid indirubin, has emerged as a potent inhibitor of several key protein kinases implicated in oncogenesis and other proliferative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its primary targets, modulation of critical signaling pathways, and the consequential cellular effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of kinase inhibitors and the development of novel anti-cancer therapeutics.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of several protein kinases. This inhibitory action disrupts the phosphorylation cascade, leading to the modulation of downstream signaling pathways that govern cell cycle progression, proliferation, and survival.

Primary Molecular Targets

The principal molecular targets of this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).

Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. This compound has been shown to inhibit multiple CDK-cyclin complexes with high potency. The introduction of a sulfonate group at the 5-position of the indirubin core significantly enhances its inhibitory activity against CDKs.[1]

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a ubiquitously expressed serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. This compound is a potent inhibitor of GSK-3β.[2][3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary kinase targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
CDK1/cyclin B55[2][4]
CDK2/cyclin A35[2][4]
CDK2/cyclin E150[2][4]
CDK4/cyclin D1300[2][4]
CDK5/p3565[2][4]
GSK-3βPotent inhibitor (specific IC50 for the 5-sulfonate derivative is not consistently reported, but indirubins, in general, are potent inhibitors)[2]

Signaling Pathways Modulated by this compound

The inhibition of CDKs and GSK-3β by this compound leads to the perturbation of several critical signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects.

Cell Cycle Regulation

By inhibiting CDK1, CDK2, and CDK4, this compound disrupts the orderly progression of the cell cycle. Inhibition of CDK4/cyclin D1 prevents the phosphorylation of the retinoblastoma protein (pRb).[5] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition.[6] Inhibition of CDK2/cyclin E and CDK2/cyclin A further halts progression through the S phase, while inhibition of CDK1/cyclin B leads to arrest in the G2/M phase.[7] This multi-pronged inhibition of CDKs results in a significant accumulation of cells in the G1/S and G2/M phases of the cell cycle.[7]

Cell_Cycle_Regulation_by_Indirubin_5_sulfonate Indirubin This compound CDK4_6_CyclinD CDK4/6-Cyclin D Indirubin->CDK4_6_CyclinD inhibits CDK2_CyclinE CDK2-Cyclin E Indirubin->CDK2_CyclinE inhibits CDK2_CyclinA CDK2-Cyclin A Indirubin->CDK2_CyclinA inhibits CDK1_CyclinB CDK1-Cyclin B Indirubin->CDK1_CyclinB pRb pRb CDK4_6_CyclinD->pRb phosphorylates pRb_P pRb-P S_Phase_Progression S Phase Progression CDK2_CyclinE->S_Phase_Progression promotes CDK2_CyclinA->S_Phase_Progression promotes G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes E2F E2F pRb->E2F sequesters pRb_P->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition activates CellCycleArrest Cell Cycle Arrest

This compound's inhibition of CDKs leading to cell cycle arrest.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation and survival. Indirubin derivatives have been shown to potently block constitutive STAT3 signaling.[8] This is achieved, at least in part, through the direct inhibition of upstream kinases such as Src.[8][9] Inhibition of STAT3 phosphorylation (at Tyr705) prevents its dimerization, nuclear translocation, and DNA binding, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, and pro-proliferative proteins such as Cyclin D1 and c-Myc.[8][10]

STAT3_Signaling_Pathway_Inhibition Indirubin This compound Src Src Kinase Indirubin->Src STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene_Expression Gene Expression (Cyclin D1, c-Myc, Mcl-1, Survivin) Nucleus->Gene_Expression regulates Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival

Inhibition of the STAT3 signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. GSK-3β is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by this compound leads to the stabilization and accumulation of β-catenin in the cytoplasm.[11] β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[12] Paradoxically, while indirubins can activate this pathway through GSK-3β inhibition, some studies suggest that in certain contexts, indirubins can also suppress the Wnt/β-catenin pathway, indicating a complex, context-dependent regulatory role.[13]

Wnt_Beta_Catenin_Pathway Indirubin This compound GSK3b GSK-3β Indirubin->GSK3b BetaCatenin β-catenin Indirubin->BetaCatenin stabilizes GSK3b->BetaCatenin phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_Expression induces Proliferation Cell Proliferation Gene_Expression->Proliferation

Modulation of the Wnt/β-catenin signaling pathway.
Induction of Apoptosis

This compound and its derivatives induce apoptosis in various cancer cell lines.[14][15] This pro-apoptotic effect is mediated through the mitochondrial (intrinsic) pathway. Inhibition of STAT3 leads to the downregulation of the anti-apoptotic protein Mcl-1 and upregulation of pro-apoptotic proteins such as Bax.[8][16] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[14]

Apoptosis_Induction Indirubin This compound STAT3_inhibition STAT3 Inhibition Indirubin->STAT3_inhibition Mcl1 Mcl-1 (anti-apoptotic) expression STAT3_inhibition->Mcl1 downregulates Bax Bax (pro-apoptotic) expression STAT3_inhibition->Bax upregulates Mitochondria Mitochondria Mcl1->Mitochondria stabilizes membrane potential Bax->Mitochondria disrupts membrane potential Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Induction of apoptosis via the mitochondrial pathway.

Other Potential Mechanisms of Action

In addition to its primary kinase targets, this compound has been reported to interact with other cellular components, which may contribute to its overall pharmacological profile.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Indirubins are potent ligands and activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18] Activation of AhR can lead to the induction of genes involved in xenobiotic metabolism and cell cycle regulation, such as the CDK inhibitor p27KIP1.[17] The cytotoxic effects of some indirubins appear to be AhR-independent and linked to kinase inhibition, while cytostatic effects may be mediated through AhR activation.[17]

  • Allosteric Inhibition of Glycogen Phosphorylase: this compound can allosterically inhibit glycogen phosphorylase, the key enzyme in glycogenolysis.[19][20] This inhibition could potentially deplete glucose stores in cancer cells, thereby hampering their survival.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the mechanism of action of this compound.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory potency (IC50) of this compound against specific kinases.

  • General Protocol:

    • Recombinant active kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled [γ-³²P]ATP) in a suitable reaction buffer.

    • This compound is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding or SDS-PAGE).

    • The amount of incorporated phosphate is quantified (e.g., by scintillation counting or autoradiography).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assays
  • Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

  • MTT Assay:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Cells are treated with this compound for a defined period.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • Cells are stained with a solution containing the fluorescent DNA intercalating agent, propidium iodide.

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis by this compound.

  • Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:

    • Cells are treated with this compound.

    • Cells are harvested and washed with binding buffer.

    • Cells are incubated with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blotting
  • Objective: To detect changes in the expression and phosphorylation status of specific proteins in response to this compound treatment.

  • General Protocol:

    • Cells are treated with this compound and lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-β-catenin, anti-cleaved caspase-3).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry software, often normalized to a loading control such as β-actin or GAPDH.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of key protein kinases, particularly CDKs and GSK-3β. Its ability to disrupt multiple oncogenic signaling pathways, including those governing cell cycle progression and cell survival, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and its derivatives. A thorough understanding of its multifaceted mechanism of action will be crucial for its successful translation into clinical applications and the development of next-generation kinase inhibitors for the treatment of cancer and other proliferative disorders.

References

Indirubin-5-sulfonate: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin, a natural bis-indole alkaloid, has long been recognized for its therapeutic potential, particularly in traditional Chinese medicine for the treatment of chronic myelocytic leukemia.[1] Its clinical utility, however, is hampered by poor aqueous solubility. The synthesis of Indirubin-5-sulfonate, a sulfonated derivative, represents a significant advancement, enhancing solubility while retaining and, in some cases, improving its potent biological activity as a kinase inhibitor. This technical guide provides an in-depth overview of the synthesis, characterization, and mechanisms of action of this compound, tailored for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step chemical process. The core strategy involves the formation of the indirubin scaffold followed by or preceded by sulfonation. A common laboratory approach involves the condensation of a sulfonated indole precursor with an isatin derivative.[2]

General Synthetic Workflow

The logical flow for the synthesis and subsequent purification of this compound is outlined below. This process begins with starting materials and progresses through key reaction steps to the final, purified compound.

G cluster_synthesis Synthesis cluster_purification Purification Start Indole & Isatin Precursors Sulfonation Sulfonation of Indole Start->Sulfonation Condensation Condensation Reaction Sulfonation->Condensation Crude_Product Crude this compound Condensation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Washing Washing with Solvent Recrystallization->Washing Drying Drying Washing->Drying Purified_Product Purified this compound Drying->Purified_Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative method based on established syntheses of indirubin derivatives.[2][3]

Step 1: Sulfonation of Indoxyl Precursor

  • In a round-bottom flask, dissolve the chosen indoxyl precursor in a suitable solvent, such as dichloromethane.[2]

  • Cool the mixture in an ice bath to maintain a controlled temperature.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution.[2]

  • Allow the reaction to proceed for a specified time until the sulfonation is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and isolate the sulfonated indoxyl intermediate.

Step 2: Condensation with Isatin

  • Combine the sulfonated indoxyl intermediate with isatin in a flask equipped with a Dean-Stark apparatus.[2]

  • Add a suitable solvent and an acid catalyst.

  • Heat the mixture to reflux to drive the condensation reaction, removing water via the Dean-Stark trap.[2]

  • Monitor the reaction for the formation of the characteristic red precipitate of this compound.

  • After the reaction is complete, cool the mixture and collect the crude product by filtration.

Purification:

  • The crude product is purified by recrystallization from an appropriate solvent system to yield the final this compound.[2]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₆H₁₀N₂O₅S[4]
Molecular Weight 342.33 g/mol N/A
Appearance Red to purple solidN/A
Solubility Improved aqueous solubility compared to indirubin[2]
Spectroscopic and Chromatographic Analysis

Table 2.1: Spectroscopic and Chromatographic Data

TechniqueData and Interpretation
¹H NMR The proton NMR spectrum will show characteristic peaks for the aromatic protons on the bis-indole core. The presence of the sulfonate group will cause shifts in the signals of the protons on the sulfonated ring.
¹³C NMR The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments within the molecule.
Mass Spectrometry (MS) ESI-MS is commonly used. The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight.
HPLC High-Performance Liquid Chromatography is used to assess purity. A single, sharp peak at a characteristic retention time indicates a high degree of purity.
Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

2.3.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-MS instrument and acquire spectra in both positive and negative ion modes.

  • Analysis: Identify the molecular ion peak and compare the observed m/z value with the calculated molecular weight.

2.3.3. High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Chromatography: Inject the sample onto a C18 reverse-phase column and run the HPLC system under gradient elution conditions.

  • Detection: Monitor the eluent using a UV-Vis detector at a wavelength where the compound has strong absorbance.

  • Analysis: Integrate the peak area to determine the purity of the sample.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of various protein kinases, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer and other diseases.[2][5]

Kinase Inhibitory Activity

The introduction of the sulfonate group at the 5-position significantly enhances the inhibitory activity against cyclin-dependent kinases (CDKs).[2]

Table 3.1: IC₅₀ Values of this compound against Various Kinases

Kinase TargetIC₅₀ (nM)Reference
CDK1/cyclin B55[5]
CDK2/cyclin A35[5]
CDK2/cyclin E150[5]
CDK4/cyclin D1300[5]
CDK5/p3565[5]
GSK-3βActive, specific value varies by assay conditions[5]
Experimental Protocol: Kinase Inhibition Assay
  • Reagents: Obtain purified recombinant kinase, its specific substrate, ATP, and the test compound (this compound).

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Key Signaling Pathways

This compound's mechanism of action involves the modulation of several critical signaling pathways.

3.3.1. CDK-Mediated Cell Cycle Control

By inhibiting CDKs, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G1/S and G2/M phases.[1]

G cluster_pathway CDK-Mediated Cell Cycle Arrest Indirubin This compound CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A) Indirubin->CDK_Cyclin Inhibition Arrest Cell Cycle Arrest (G1/S, G2/M) Indirubin->Arrest Induces Phosphorylation Substrate Phosphorylation CDK_Cyclin->Phosphorylation Promotes Progression Cell Cycle Progression Phosphorylation->Progression Leads to

Caption: Inhibition of CDK/Cyclin complexes by this compound leads to cell cycle arrest.

3.3.2. Glycogen Synthase Kinase-3β (GSK-3β) Pathway

This compound is also a potent inhibitor of GSK-3β, a kinase implicated in various cellular processes, including metabolism, proliferation, and apoptosis.[6] Inhibition of GSK-3β is a key mechanism in the treatment of neurodegenerative diseases like Alzheimer's.

G cluster_gsk3b GSK-3β Inhibition Pathway Indirubin This compound GSK3B GSK-3β Indirubin->GSK3B Inhibition Hyperphosphorylation Tau Hyperphosphorylation GSK3B->Hyperphosphorylation Promotes Tau Tau Protein NFT Neurofibrillary Tangles (Alzheimer's Disease) Hyperphosphorylation->NFT Leads to

Caption: this compound inhibits GSK-3β, preventing Tau hyperphosphorylation.

Conclusion

This compound stands out as a promising derivative of a natural product, offering enhanced physicochemical properties and potent, multi-targeted kinase inhibitory activity. Its ability to modulate key signaling pathways involved in cell proliferation and survival underscores its potential as a lead compound for the development of novel therapeutics against cancer and neurodegenerative disorders. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the study and application of this important molecule.

References

A Technical Guide to the Cellular Interactions of Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the cellular uptake, subcellular localization, and mechanisms of action of Indirubin-5-sulfonate, a potent inhibitor of cyclin-dependent kinases (CDKs) and other key cellular enzymes. Derived from the traditional Chinese medicine active principle, Indirubin, this sulfonated derivative exhibits improved solubility, making it a compound of significant interest for therapeutic development. This guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates.

Intracellular Targets and Potency

This compound exerts its biological effects primarily through the competitive inhibition of ATP-binding sites on several key protein kinases. Its most well-documented targets are the cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression, and Glycogen Synthase Kinase-3β (GSK-3β), a pivotal enzyme in various signaling pathways, including the Wnt pathway. The compound is also known to inhibit Glycogen Phosphorylase (GP), potentially impacting cellular energy metabolism.[1][2]

Quantitative Inhibition Data

The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below, highlighting its high affinity for CDK1, CDK2, and CDK5.

Target Kinase ComplexIC₅₀ (nM)Reference
CDK1 / Cyclin B55[3][4]
CDK2 / Cyclin A35[2][3][4]
CDK2 / Cyclin E150[3][4]
CDK4 / Cyclin D1300[3][4]
CDK5 / p3565[3][4]
GSK-3βInhibitory Activity Noted[3]
Glycogen Phosphorylase b (GPb)13,800 (Kᵢ)[2]
Glycogen Phosphorylase a (GPa)57,800 (Kᵢ)[2]

Cellular Uptake and Localization

Direct experimental data detailing the specific transport mechanisms and subcellular accumulation of this compound is limited in the available literature. The parent compound, Indirubin, is water-insoluble and has been shown to be transported via macrophages that phagocytose indirubin aggregates in Peyer's patches.[5] However, the sulfonation of this compound significantly increases its water solubility, suggesting a different, likely transporter-mediated, uptake mechanism.[6]

Predicted Transport Properties

Computational models provide some insight into the likely transport characteristics of this compound. These predictions, while not experimentally verified, suggest it is unlikely to be a substrate for common efflux pumps like P-glycoprotein.

ADMET PropertyPredictionReference
Human Intestinal AbsorptionPositive[7]
Blood Brain Barrier PermeabilityNegative[7]
Caco-2 PermeabilityNegative[7]
P-glycoprotein SubstrateNon-substrate[7]
P-glycoprotein InhibitorNon-inhibitor[7]

Given its anionic sulfonate group, plausible candidates for its transport across the plasma membrane include sodium-independent sulfate anion transporters (such as those from the SLC26A family) or other organic anion transporters.[8] However, this remains a hypothesis requiring experimental validation.

Subcellular Localization

The primary targets of this compound, such as CDKs, are localized in both the cytoplasm and the nucleus, depending on the specific kinase and cell cycle phase.[9] Therefore, it is inferred that this compound must be able to cross the plasma membrane and potentially the nuclear envelope to engage its targets. Crystallographic studies have confirmed its binding to CDK2 and Glycogen Phosphorylase, but these are typically performed with purified proteins in vitro and do not describe subcellular localization in intact cells.[2][10]

Experimental Protocols

To facilitate further research into the cellular transport of this compound, a generalized protocol for quantifying its uptake in adherent cell lines is provided below. This protocol is adapted from established methodologies for studying the cellular uptake of small molecules.[11]

Protocol: Quantification of Cellular Uptake

Objective: To determine the intracellular concentration of this compound over time and as a function of extracellular concentration.

Materials:

  • Adherent cell line of interest (e.g., HeLa, MCF-7)

  • 6-well tissue culture plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS, HPLC with UV-Vis detector)

Methodology:

  • Cell Seeding:

    • Seed 3 x 10⁵ cells per well in 6-well plates. Prepare three wells for each experimental condition (time point or concentration) and three wells for a corresponding blank (adsorption control).

    • On a separate plate, seed three wells for cell number determination at the time of the experiment.

    • Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Adsorption Control (Blank Preparation):

    • To the three blank wells (containing medium but no cells), add this compound to the desired final concentration. This will be used to measure non-specific binding to the plasticware.

  • Drug Exposure:

    • Aspirate the medium from the wells containing cells.

    • Add 2.5 mL of medium containing the desired concentration of this compound to each well.

    • Incubate for the desired time period (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Washing and Lysis:

    • At the end of the incubation period, place the plate on ice.

    • Quickly aspirate the drug-containing medium.

    • Wash the cell monolayer three times with 2 mL of ice-cold PBS per well to remove extracellular compound.

    • Aspirate the final PBS wash completely.

    • Add 500 µL of cell lysis buffer to each well. Incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Processing and Analysis:

    • Process the cell lysates (e.g., via protein precipitation with acetonitrile) to extract the compound.

    • Process the medium from the adsorption control wells in the same manner.

    • Quantify the concentration of this compound in the samples using a pre-validated analytical method (e.g., LC-MS/MS).

    • Determine the protein concentration in the cell lysates (e.g., using a BCA assay) or the cell number from the separate plate to normalize the uptake data.

  • Calculation:

    • Calculate the amount of adsorbed drug from the blank wells.

    • Subtract the adsorbed amount from the total amount measured in the cell lysate wells to get the true intracellular amount.

    • Express the final data as pmol of this compound per mg of protein or per 10⁶ cells.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_harvest Phase 3: Harvesting cluster_analysis Phase 4: Analysis P1 Seed 3x10^5 cells/well in 6-well plates P2 Incubate 24h for attachment P1->P2 E1 Add this compound (various concentrations/times) P2->E1 Start Experiment E2 Incubate at 37°C E1->E2 H1 Aspirate medium E2->H1 End Incubation H2 Wash 3x with ice-cold PBS H1->H2 H3 Lyse cells in buffer H2->H3 H4 Collect lysate H3->H4 A1 Extract compound from lysate H4->A1 A2 Quantify via LC-MS/MS or HPLC A1->A2 A3 Normalize to protein or cell number A2->A3

Caption: Workflow for quantifying cellular uptake of this compound.

Core Signaling Pathways

This compound's anticancer effects are largely attributed to its inhibition of CDKs, leading to cell cycle arrest and, in many cases, apoptosis.[9] Its inhibition of GSK-3β and interaction with the Aryl Hydrocarbon Receptor (AhR) represent additional mechanisms that can influence cell fate and metabolism.[1]

Inhibition of Cell Cycle Progression

By inhibiting CDK1 and CDK2, this compound blocks the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints of the cell cycle. This leads to an accumulation of cells in these phases and prevents proliferation.

G cluster_G1S G1/S Transition cluster_G2M G2/M Transition I5S This compound CDK2_E CDK2 / Cyclin E I5S->CDK2_E Inhibits CDK1_B CDK1 / Cyclin B I5S->CDK1_B Inhibits Arrest_G1S G1/S ARREST Arrest_G2M G2/M ARREST pRb_G1 pRb Phosphorylation CDK2_E->pRb_G1 E2F E2F Release pRb_G1->E2F pRb_G1->Arrest_G1S S_Phase S-Phase Entry E2F->S_Phase Mitotic_Subs Phosphorylation of Mitotic Substrates CDK1_B->Mitotic_Subs Mitosis Mitosis Mitotic_Subs->Mitosis Mitotic_Subs->Arrest_G2M

Caption: Inhibition of cell cycle progression by this compound.

Modulation of Other Key Pathways

Beyond cell cycle control, this compound can influence other critical cellular processes. Its interaction with AhR can modulate the expression of xenobiotic metabolism genes, while its inhibition of GSK-3β can impact pathways related to inflammation, apoptosis, and development.[1]

G cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_GSK3B GSK-3β Pathway I5S This compound AhR AhR I5S->AhR Activates GSK3B GSK-3β I5S->GSK3B Inhibits Dimer AhR-ARNT Heterodimer AhR->Dimer ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Gene_Exp Gene Expression (e.g., CYP1A1) XRE->Gene_Exp Beta_Catenin β-Catenin Degradation GSK3B->Beta_Catenin Apoptosis Apoptosis GSK3B->Apoptosis

Caption: Modulation of AhR and GSK-3β signaling by this compound.

References

Indirubin-5-sulfonate: A Potent Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3β

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant attention in the field of oncology and neurodegenerative disease research due to their potent inhibitory activity against key protein kinases. Among these derivatives, Indirubin-5-sulfonate has emerged as a particularly interesting compound, demonstrating high efficacy in the inhibition of both Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailed experimental methodologies for assessing its activity, and a visualization of the relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for this compound against various CDK/cyclin complexes and GSK-3β.

Target KinaseIC50 (nM)Reference
CDK1/cyclin B55[1][2]
CDK2/cyclin A35[1][2]
CDK2/cyclin E150[1][2]
CDK4/cyclin D1300[1][2]
CDK5/p3565[1][2]

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases.

Target KinaseIC50 (nM)Reference
GSK-3βNot explicitly quantified for the 5-sulfonate derivative in the provided results, but indirubins, in general, are potent inhibitors in the low nanomolar range.[3][4]

Table 2: Inhibitory Activity of this compound against Glycogen Synthase Kinase-3β. Note: While specific IC50 values for the 5-sulfonate derivative against GSK-3β are not detailed in the initial search, the parent compound, indirubin, and its other derivatives show potent inhibition. For instance, indirubin has an IC50 of 600 nM for GSK-3β.[4] Indirubins in general are described as powerful inhibitors of GSK-3β with IC50 values in the range of 5-50 nM.[3]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the kinases.[5] X-ray crystallography studies of CDK2 in complex with indirubin derivatives have revealed the specific interactions within the ATP-binding pocket. The indirubin molecule forms hydrogen bonds with the backbone of the kinase, effectively blocking the binding of ATP and preventing the phosphorylation of substrate proteins.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for assessing CDK and GSK-3β inhibition.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various CDKs and GSK-3β. The principle involves incubating the kinase with its specific substrate and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is then measured to determine the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, GSK-3β)

  • Specific peptide or protein substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3β)

  • Kinase reaction buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • ATP solution

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound stock solution (in DMSO)

  • 96-well filter plates or phosphocellulose paper

  • Stop solution (e.g., 0.5 M EDTA or 0.75% H3PO4)

  • Wash buffer (e.g., 0.75% H3PO4)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and this compound to the desired concentrations in the kinase reaction buffer. Prepare a serial dilution of this compound.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • This compound at various concentrations (or DMSO for the control)

    • Substrate

    • Kinase

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution containing the radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper. Wash the filters multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Quantification: Add scintillation fluid to the dried filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

CDK Signaling Pathway

Cyclin-Dependent Kinases are key regulators of the cell cycle. Their sequential activation, through binding to specific cyclins, drives the progression through different phases of the cell cycle (G1, S, G2, and M). Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound, by inhibiting CDKs, can induce cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway cluster_Rb_E2F Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 Activates Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates pRb pRb (Phosphorylated) Cyclin_D_CDK4_6->pRb E2F E2F Rb->E2F Inhibits Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry Drives Cyclin_A_CDK2 Cyclin A-CDK2 G2_M_Transition G2/M Transition Cyclin_A_CDK2->G2_M_Transition Promotes Cyclin_B_CDK1 Cyclin B-CDK1 Mitosis Mitosis Cyclin_B_CDK1->Mitosis Initiates Indirubin This compound Indirubin->Cyclin_D_CDK4_6 Indirubin->Cyclin_E_CDK2 Indirubin->Cyclin_A_CDK2 Indirubin->Cyclin_B_CDK1

Caption: Simplified CDK signaling pathway and points of inhibition by this compound.

GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. One of its key roles is in the Wnt/β-catenin signaling pathway, where it acts as a negative regulator of β-catenin. Inhibition of GSK-3β by this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

GSK3B_Signaling_Pathway cluster_cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3B GSK-3β Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates p_Beta_Catenin p-β-catenin GSK3B->p_Beta_Catenin Axin_APC Axin/APC Complex Axin_APC->GSK3B Axin_APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & co-activates Proteasome Proteasome p_Beta_Catenin->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Indirubin This compound Indirubin->GSK3B

Caption: Wnt/β-catenin signaling pathway showing GSK-3β inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor in a kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of This compound Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction in 96-well Plate Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter and Wash to Remove Unincorporated ATP Stop_Reaction->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Data_Analysis Data Analysis: Calculate % Inhibition Measure_Radioactivity->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound is a potent, ATP-competitive inhibitor of multiple CDKs and GSK-3β. Its ability to target these key kinases, which are often dysregulated in cancer and neurodegenerative diseases, makes it a valuable tool for basic research and a promising lead compound for drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Biochemical and Cellular Effects of Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin-5-sulfonate, a sulfonated derivative of the natural bisindole alkaloid indirubin, has emerged as a potent inhibitor of several key protein kinases implicated in cell cycle regulation and oncogenic signaling. This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, with a focus on its molecular targets, impact on signaling pathways, and consequential cellular outcomes. Quantitative data from various studies are summarized, and detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Introduction

Indirubin, the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, has a long history of use in treating chronic myelogenous leukemia.[1] Modern scientific investigation has identified indirubin and its derivatives as potent inhibitors of cyclin-dependent kinases (CDKs).[2] The introduction of a sulfonate group at the 5-position to create this compound significantly enhances its inhibitory activity against CDKs, although this modification also reduces its cell membrane permeability.[2] This compound serves as a valuable tool for in vitro studies of kinase inhibition and as a lead compound for the development of more cell-permeable derivatives. This guide will delve into the specific biochemical interactions and cellular consequences of treatment with this compound.

Biochemical Effects: Kinase Inhibition Profile

This compound functions primarily as an ATP-competitive inhibitor of several protein kinases. Its inhibitory activity is most pronounced against CDKs and Glycogen Synthase Kinase-3β (GSK-3β).

Cyclin-Dependent Kinase (CDK) Inhibition

This compound is a potent inhibitor of multiple CDK complexes that are crucial for cell cycle progression.[3][4] The half-maximal inhibitory concentration (IC50) values highlight its efficacy against key cell cycle kinases.[3][5]

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

Target Kinase ComplexIC50 Value (nM)Reference
CDK1/cyclin B55[3][5][6]
CDK2/cyclin A35[3][5][6]
CDK2/cyclin E150[3][5][6]
CDK4/cyclin D1300[3][5][6]
CDK5/p3565[3][5][6]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

In addition to its effects on CDKs, this compound is also a potent inhibitor of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell survival, and neurodevelopment.[3][7] Some studies also report inhibitory data for the related compound, Indirubin-3'-monoxime-5-sulphonic acid, against GSK-3β.

Table 2: Inhibitory Activity of Indirubin Derivatives against GSK-3β

CompoundTarget KinaseIC50 Value (nM)Reference
This compoundGSK-3βInhibitory activity reported[3][5][6]
Indirubin-3'-monoxime-5-sulphonic AcidGSK-3β80
Other Kinase Targets

Derivatives of indirubin have been shown to inhibit other kinases, suggesting a broader, multi-targeted profile for this class of compounds. Notably, indirubin derivatives can inhibit the Src tyrosine kinase and, consequently, the downstream STAT3 signaling pathway.[1][4][8] While direct IC50 values for this compound against these targets are not as widely reported, the activity of related compounds suggests potential effects. For instance, the indirubin derivative E804 directly inhibits Src kinase with an IC50 of 0.43 µM.[1][8] Indirubins have also been reported to potentially inhibit Aurora kinases, FLT3, and VEGFR.[4]

Cellular Effects

The inhibition of key kinases by this compound and its derivatives leads to significant cellular consequences, primarily cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

By inhibiting CDK1, CDK2, and CDK4, indirubins block the phosphorylation of key substrates required for progression through the cell cycle, such as the retinoblastoma protein (pRb).[2] This leads to cell cycle arrest, most commonly in the G1/S and G2/M phases.[2][9][10] The arrest prevents cancer cells from proliferating.

Induction of Apoptosis

Indirubin derivatives have been shown to induce apoptosis in various cancer cell lines.[1][11] This programmed cell death is triggered through multiple mechanisms:

  • Inhibition of STAT3 Signaling: Constitutive activation of the STAT3 transcription factor is a hallmark of many cancers, promoting the expression of anti-apoptotic proteins like Mcl-1 and Survivin.[1][8] Indirubin derivatives can inhibit STAT3 signaling, often by targeting the upstream kinase Src, leading to the downregulation of these survival proteins and subsequent apoptosis.[1][8][12]

  • Mitochondrial Pathway: Some indirubins can induce apoptosis via the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[11][13] This can be linked to the altered expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: Inhibition of CDK4/6 and CDK1 by this compound leads to cell cycle arrest.

GSK3B_Signaling cluster_substrates Downstream Targets GSK3B GSK-3β Tau Tau Protein GSK3B->Tau phosphorylates (hyperphosphorylation in AD) Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates (promotes degradation) Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase phosphorylates (inactivates) Indirubin This compound Indirubin->GSK3B inhibits

Caption: this compound inhibits GSK-3β, affecting multiple downstream pathways.

Src_STAT3_Signaling_Pathway Indirubin_deriv Indirubin Derivatives Src Src Kinase Indirubin_deriv->Src inhibits STAT3 STAT3 Src->STAT3 phosphorylates STAT3_P p-STAT3 (active dimer) STAT3->STAT3_P dimerizes Nucleus Nucleus STAT3_P->Nucleus translocates Anti_Apoptotic Anti-apoptotic genes (Mcl-1, Survivin) Nucleus->Anti_Apoptotic promotes transcription Apoptosis Apoptosis Anti_Apoptotic->Apoptosis inhibits

Caption: Indirubin derivatives inhibit the Src-STAT3 pathway, promoting apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays start Start: Treat Cells with This compound Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->Cell_Viability Kinase_Assay->end_biochem Determine IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry with PI) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Flow Cytometry with Annexin V/PI) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Cell_Cycle->end_cycle Quantify Cell Cycle Phases Apoptosis_Assay->end_apoptosis Quantify Apoptotic Cells Western_Blot->end_western Analyze Protein Expression (p-Rb, p-STAT3, Caspase-3)

Caption: Workflow for characterizing the effects of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may need to be optimized for particular cell lines or kinase enzymes.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme.

  • Histone H1 (as substrate).

  • This compound stock solution (in DMSO).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • [γ-32P]ATP or ATP solution for non-radioactive methods (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 96-well plates.

  • Scintillation counter or luminometer.

Protocol (Radioactive Method):

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO as a vehicle control).

  • Add 20 µL of a solution containing the substrate (Histone H1) and [γ-32P]ATP in kinase buffer.

  • Initiate the reaction by adding 20 µL of the CDK2/Cyclin A enzyme diluted in kinase buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid or spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., HeLa, SKOV3).

  • Complete cell culture medium.

  • Indirubin derivative (a cell-permeable version is required for cellular assays).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 70% cold ethanol.

  • Propidium Iodide (PI)/RNase staining buffer.

  • Flow cytometer.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the indirubin derivative (and a DMSO control) for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization, collect them by centrifugation (including floating cells from the medium), and wash with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by an indirubin derivative.

Materials:

  • Cancer cell line and culture reagents.

  • Indirubin derivative.

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Protocol:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a powerful pharmacological tool for studying the roles of CDKs and GSK-3β in cellular processes. Its well-characterized inhibitory profile makes it an excellent reference compound. While its poor membrane permeability limits its use in cell-based assays, the broader family of indirubin derivatives demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells.[2] These effects are primarily driven by the inhibition of key cell cycle and survival signaling pathways, including those mediated by CDKs and STAT3. The methodologies outlined in this guide provide a framework for the continued investigation and development of indirubin-based compounds as potential therapeutic agents.

References

Indirubin-5-Sulfonate: A Deep Dive into Apoptosis Induction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant attention in oncology research for their potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. Among these derivatives, Indirubin-5-sulfonate has emerged as a compound of interest due to its enhanced solubility and promising therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling cascades.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound and its parent compound, indirubin, exert their pro-apoptotic effects through the modulation of several critical intracellular signaling pathways. The primary mechanisms identified include the inhibition of the JAK/STAT and PI3K/Akt pathways, and the activation of the intrinsic mitochondrial apoptosis pathway.

The JAK/STAT Pathway: A Prime Target

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Constitutive activation of the JAK/STAT pathway, particularly STAT3 and STAT5, is a hallmark of many human cancers, promoting tumorigenesis and resistance to apoptosis.

Indirubin derivatives have been shown to be potent inhibitors of this pathway. Specifically, the indirubin derivative E804 directly inhibits the kinase activity of c-Src, an upstream activator of STAT3, with an IC50 of 0.43 μM.[1] This inhibition leads to a reduction in the tyrosine phosphorylation of both c-Src and STAT3.[1] The suppression of STAT3 activity results in the downregulation of its anti-apoptotic target genes, including Mcl-1 and Survivin, ultimately leading to the induction of apoptosis.[1]

Similarly, in chronic myelogenous leukemia (CML) cells, indirubin derivatives strongly inhibit the autophosphorylation of Src family kinases (SFKs), which in turn blocks the activation of STAT5.[2] This leads to the downregulation of STAT5 target proteins Bcl-xL and Mcl-1, culminating in apoptotic cell death.[2]

G Indirubin This compound Src c-Src / SFKs Indirubin->Src Apoptosis Apoptosis Indirubin->Apoptosis STAT3_5 STAT3 / STAT5 Src->STAT3_5 Activation Anti_Apoptotic Anti-Apoptotic Proteins (Mcl-1, Survivin, Bcl-xL) STAT3_5->Anti_Apoptotic Anti_Apoptotic->Apoptosis Inhibition

Figure 1: Inhibition of the JAK/STAT Pathway by this compound.
The Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway of apoptosis is a major mechanism of programmed cell death. Indirubin has been shown to induce apoptosis in ovarian cancer cells primarily through this pathway.[3] Treatment with indirubin leads to significant changes in the expression of apoptosis-related genes, particularly those involved in mitochondrial apoptosis.[3]

A key event in this pathway is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. Indirubin treatment has been observed to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

Furthermore, indirubin treatment increases the expression of mitochondrial permeability transition pore (mPTP) related genes such as Cyclophilin D (CypD), adenine nucleotide translocator 1 (ANT1), and voltage-dependent anion channel (VDAC).[3] The opening of the mPTP also contributes to the loss of mitochondrial membrane potential and the release of apoptotic factors. The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[6]

G Indirubin This compound Bcl2_family Bcl-2 Family Proteins Indirubin->Bcl2_family Bax_Bad Bax, Bad (Pro-apoptotic) Bcl2_family->Bax_Bad Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Downregulation Mitochondrion Mitochondrion Bax_Bad->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Figure 2: The Mitochondrial Apoptosis Pathway Induced by this compound.
The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in cancer, contributing to tumor progression and therapeutic resistance. Indirubin has been shown to inhibit the PI3K/Akt pathway in leukemia cells.[7] The inhibition of this pathway by indirubin contributes to its tumor-suppressive effects, including the induction of apoptosis.

G Indirubin This compound PI3K PI3K Indirubin->PI3K Apoptosis Apoptosis Indirubin->Apoptosis Akt Akt PI3K->Akt Activation Survival Cell Survival & Proliferation Akt->Survival Survival->Apoptosis Inhibition

Figure 3: Inhibition of the PI3K/Akt Pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of indirubin and its derivatives on cancer cells.

Table 1: IC50 Values of Indirubin and its Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
IndirubinSKOV3 (ovarian cancer)MTT3.003 (plate culture)[3]
IndirubinSKOV3 (ovarian cancer)MTT4.253 (sphere culture)[3]
Indirubin Derivative (E804)-In vitro Src kinase assay0.43[1]
This compoundCDK1/cyclin BKinase Assay0.055[8]
This compoundCDK2/cyclin AKinase Assay0.035[8]
This compoundCDK2/cyclin EKinase Assay0.150[8]
This compoundCDK4/cyclin D1Kinase Assay0.300[8]
This compoundCDK5/p35Kinase Assay0.065[8]

Table 2: Modulation of Apoptosis-Related Protein Expression by Indirubin

Cell LineTreatmentProteinEffectReference
Ovarian Cancer (SKOV3)IndirubinBaxUpregulation[4]
Ovarian Cancer (SKOV3)IndirubinBadUpregulation[4]
Ovarian Cancer (SKOV3)IndirubinBcl-2Downregulation[4]
Diffuse Large B-cell LymphomaIndirubin + As2S2BaxUpregulation[5]
Diffuse Large B-cell LymphomaIndirubin + As2S2Bcl-2Downregulation[5]
Human Breast CancerIndirubin Derivative (E804)Mcl-1Downregulation[1]
Human Breast CancerIndirubin Derivative (E804)SurvivinDownregulation[1]
Chronic Myelogenous LeukemiaIndirubin Derivative (E804)Bcl-xLDownregulation[2]
Chronic Myelogenous LeukemiaIndirubin Derivative (E804)Mcl-1Downregulation[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_0 MTT Assay Workflow A Seed cells in a 96-well plate and incubate overnight B Treat cells with various concentrations of This compound A->B C Incubate for the desired duration (e.g., 24, 48, 72h) B->C D Add MTT solution to each well and incubate for 3-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a microplate reader E->F

Figure 4: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Annexin V/PI Staining Workflow A Treat cells with This compound B Harvest cells (including supernatant for detached cells) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Annexin V Binding Buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark for 15 min at room temperature E->F G Analyze by flow cytometry F->G

Figure 5: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[2][9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

In Vitro Kinase Assay (for Src)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant active Src kinase, a specific substrate peptide (e.g., cdc2 (6-20)), and the kinase reaction buffer.

  • Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution like 40% trichloroacetic acid (TCA) to precipitate the peptide.

  • Separation: Spot the mixture onto P81 phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[10][11]

Conclusion

This compound induces apoptosis in cancer cells through a multi-pronged approach, primarily by targeting key survival signaling pathways. Its ability to inhibit the JAK/STAT and PI3K/Akt pathways, coupled with the activation of the mitochondrial apoptosis pathway, underscores its potential as a promising anti-cancer agent. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a solid foundation for researchers to further investigate the therapeutic applications of this compound and to develop novel strategies for cancer treatment. Further research is warranted to fully elucidate the intricate network of signaling events modulated by this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Indirubin-5-sulfonate: A Potent Cyclin-Dependent Kinase Inhibitor and Inducer of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin is a naturally occurring bis-indole alkaloid, originally identified as the active component in a traditional Chinese medicine preparation used to treat chronic myelocytic leukemia.[1] Its synthetic derivative, Indirubin-5-sulfonate, has garnered significant interest within the scientific community for its potent inhibitory activity against cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inducing cell cycle arrest, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The primary mechanism by which this compound exerts its anti-proliferative effects is through the competitive inhibition of ATP binding to cyclin-dependent kinases.[1] This inhibition prevents the phosphorylation of downstream target proteins that are essential for cell cycle progression, leading to cell cycle arrest, predominantly in the G1/S and G2/M phases.[1] this compound has demonstrated potent inhibitory activity against several key CDK complexes.[2][4]

Beyond its effects on CDKs, this compound also exhibits inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), another crucial kinase involved in various cellular processes, including cell proliferation and survival.[2][5] The dual inhibition of both CDKs and GSK-3β contributes to its overall cytostatic and, in some contexts, apoptotic effects.

Signaling Pathway of this compound Action

Indirubin_Pathway cluster_0 Cell Cycle Progression cluster_2 Result CDK/Cyclin Complexes CDK/Cyclin Complexes Substrate Phosphorylation Substrate Phosphorylation CDK/Cyclin Complexes->Substrate Phosphorylation Phosphorylates Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Advance Cell Cycle Advance Substrate Phosphorylation->Cell Cycle Advance This compound This compound This compound->CDK/Cyclin Complexes

Caption: this compound inhibits CDK/Cyclin complexes, blocking cell cycle progression.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against various kinase targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its potent and selective nature.

Target Kinase ComplexIC50 (nM)
CDK1 / Cyclin B55[2][4]
CDK2 / Cyclin A35[2][4]
CDK2 / Cyclin E150[2][4]
CDK4 / Cyclin D1300[2][4]
CDK5 / p3565[2][4]
GSK-3βInhibitory activity noted[2][5]

Experimental Protocols

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol details the methodology for assessing the effect of this compound on cell cycle distribution.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

  • Cell line of interest (e.g., human cancer cell line)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[6]

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.

  • Treatment: Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash cells once with ice-cold PBS.

    • Harvest cells by trypsinization and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[6]

    • Incubate in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Cell_Culture 1. Seed Cells Treatment 2. Treat with This compound Cell_Culture->Treatment Harvesting 3. Harvest Cells Treatment->Harvesting Fixation 4. Fix in 70% Ethanol Harvesting->Fixation Staining 5. Stain with Propidium Iodide/RNase A Fixation->Staining Analysis 6. Flow Cytometry Analysis Staining->Analysis

Caption: Experimental workflow for analyzing cell cycle arrest induced by a test compound.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 values of this compound against specific CDKs.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP, [γ-³²P]ATP or fluorescently labeled ATP analog

  • This compound serial dilutions

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • A specific concentration of the recombinant kinase.

    • The kinase substrate.

    • A specific concentration from the this compound serial dilution series (including a no-inhibitor control).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and a tracer amount of [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Spot the reaction mixture onto phosphocellulose paper or filters.

    • Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, if using a non-radioactive method (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's protocol for detection.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Limitations and Considerations

A significant challenge for the therapeutic application of this compound is its poor cell membrane permeability.[1] The addition of the sulfonate group, while dramatically increasing its inhibitory potency in cell-free assays, renders the molecule highly polar and unable to efficiently cross cellular membranes.[1] Consequently, its potent enzymatic inhibition does not translate to comparable efficacy in whole-cell or in vivo models. This limitation has spurred the development of other indirubin derivatives with improved pharmacological properties.

Conclusion

This compound is a powerful tool for in vitro studies of the cell cycle and kinase biology. Its high potency and well-defined mechanism of action make it an excellent positive control for CDK inhibition assays and for elucidating the downstream consequences of blocking cell cycle progression. While its poor cellular uptake currently limits its direct therapeutic potential, the structure-activity relationships derived from this compound continue to inform the design of novel, cell-permeable kinase inhibitors for cancer therapy and other proliferative diseases.

References

An In-depth Technical Guide: Indirubin-5-sulfonate in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indirubin-5-sulfonate, a potent kinase inhibitor, and its relevance to leukemia cell line research. The document details its mechanism of action, summarizes key quantitative data, provides standardized experimental protocols, and visualizes critical pathways and workflows. While this compound itself has limited cellular permeability, its high potency in enzymatic assays makes it a crucial reference compound and a foundational structure for the development of novel anti-leukemic therapeutics.

Core Mechanism of Action

Indirubin, the parent compound of this compound, was first identified as the active anti-leukemic principle in a traditional Chinese medicine preparation, Danggui Longhui Wan.[1][2] Subsequent research has established that indirubins exert their anti-cancer effects primarily through the inhibition of various protein kinases critical for cell cycle progression and survival signaling.

Primary Target: Cyclin-Dependent Kinases (CDKs)

The most well-characterized mechanism of action for indirubins is the potent inhibition of Cyclin-Dependent Kinases (CDKs).[1] CDKs are a family of serine/threonine kinases that form active complexes with regulatory cyclin subunits to drive the orderly progression of the cell cycle. In many cancers, including leukemia, CDK activity is dysregulated.

This compound binds competitively to the ATP-binding pocket of CDKs.[1][3] This binding is stabilized by three crucial hydrogen bonds formed between the inhibitor and the kinase's peptide backbone.[2][3] By blocking the binding of ATP, the compound prevents the phosphorylation of key CDK substrates, such as the Retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest, most commonly in the G1/S and G2/M phases, which can subsequently trigger apoptosis.[1]

G1_S_Transition_Inhibition cluster_0 Normal G1/S Transition cluster_1 Inhibition by this compound CDK46 CDK4/6- Cyclin D Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Genes (Proliferation) E2F->S_Phase activates I5S This compound CDK46_i CDK4/6- Cyclin D I5S->CDK46_i inhibits Rb_i pRb E2F_i E2F Rb_i->E2F_i remains bound Arrest G1 Cell Cycle Arrest E2F_i->Arrest

Caption: Inhibition of the CDK/Rb/E2F pathway by this compound, leading to G1 cell cycle arrest.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Indirubin derivatives, including the 5-sulfonate form, are also potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[4][5][6] The inhibition of GSK-3β is an important off-target effect that may contribute to the overall anti-proliferative and pro-apoptotic activity observed with this class of compounds in leukemia cells.[6][7]

Insights from Cell-Permeable Indirubin Derivatives: STAT Signaling

While the sulfonate group on this compound drastically limits its ability to cross cell membranes, studies on structurally related, cell-permeable indirubin derivatives (IRDs) have revealed additional mechanisms relevant to leukemia.[1] In Chronic Myelogenous Leukemia (CML), a key survival pathway is driven by the Bcr-Abl fusion protein, which constitutively activates downstream signaling, including Src Family Kinases (SFKs) and the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[8][9]

Potent IRDs, such as the E804 derivative, have been shown to inhibit SFKs, leading to a blockade of STAT5 phosphorylation, dimerization, and nuclear translocation.[8][9] This prevents the transcription of critical anti-apoptotic target genes like Bcl-xL and Mcl-1, ultimately inducing apoptosis in both imatinib-sensitive and resistant CML cells.[8][10] This highlights a critical mechanism of the indirubin scaffold that is a key focus for developing new leukemia therapies.

STAT5_Inhibition cluster_CML STAT5 Signaling in CML BcrAbl Bcr-Abl SFK Src Family Kinases (SFKs) BcrAbl->SFK STAT5 STAT5 SFK->STAT5 phosphorylates Apoptosis Apoptosis IRD Indirubin Derivatives IRD->SFK inhibits pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 dimerizes Nucleus Nucleus pSTAT5->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Proteins Anti-apoptotic Proteins (Bcl-xL, Mcl-1) Transcription->Proteins Proteins->Apoptosis inhibit Apoptosis_Workflow start Seed and Treat Leukemia Cells harvest Harvest & Wash Cells (Centrifugation) start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (Dark, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Populations analyze->quantify

References

Indirubin-5-sulfonate: A Technical Guide to its Neuroprotective Potential in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. Glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are two key kinases implicated in the pathogenesis of AD, as they are major contributors to tau hyperphosphorylation. Indirubins, a class of bis-indole alkaloids, have emerged as potent inhibitors of these kinases. This technical guide focuses on the neuroprotective effects of a specific derivative, Indirubin-5-sulfonate, in preclinical models of Alzheimer's disease. While direct and extensive research on this compound in AD models is limited, this document compiles available data on this compound and its close analogs, providing a comprehensive resource for researchers.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound and its parent compound, Indirubin, against key kinases implicated in Alzheimer's disease.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)

Kinase TargetIC50 (nM)Reference
CDK1/cyclin B55[1]
CDK2/cyclin A35[1]
CDK2/cyclin E150[1]
CDK4/cyclin D1300[1]
CDK5/p3565[1]

Table 2: Inhibitory Activity of Indirubin and its Derivatives against GSK-3β

CompoundIC50Reference
Indirubin~600 nM[2][3]
Indirubins (general class)5-50 nM[4]
6-BIDECO30 nM[5]
6-BIMYEO110 nM[5]

Table 3: Neuroprotective Effects of Indirubin-3'-monoxime (a related Indirubin derivative) in an In Vitro Model of Aβ-induced Toxicity

Cell LineTreatmentEndpointResultReference
SH-SY5Y20 μM Aβ₂₅₋₃₅Tau Phosphorylation (Ser199)Increased[6]
SH-SY5Y20 μM Aβ₂₅₋₃₅ + 0.5 μM IMXTau Phosphorylation (Ser199)Significantly reduced vs. Aβ alone[6]
SH-SY5Y20 μM Aβ₂₅₋₃₅ + 1.0 μM IMXTau Phosphorylation (Ser199)Significantly reduced vs. Aβ alone[6]
SH-SY5Y20 μM Aβ₂₅₋₃₅Tau Phosphorylation (Thr205)Increased[6]
SH-SY5Y20 μM Aβ₂₅₋₃₅ + 0.5 μM IMXTau Phosphorylation (Thr205)Significantly reduced vs. Aβ alone[6]
SH-SY5Y20 μM Aβ₂₅₋₃₅ + 1.0 μM IMXTau Phosphorylation (Thr205)Significantly reduced vs. Aβ alone[6]

IMX: Indirubin-3'-monoxime

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and provide a general workflow for assessing its neuroprotective effects in vitro.

GSK3B_CDK5_Signaling_Pathway cluster_upstream Upstream Insults in AD cluster_kinases Key Kinases cluster_downstream Downstream Pathology Amyloid_Beta Amyloid-β Oligomers GSK3B GSK-3β Amyloid_Beta->GSK3B Activates CDK5 CDK5/p25 Amyloid_Beta->CDK5 Activates Tau Tau Protein GSK3B->Tau Phosphorylates CDK5->Tau Phosphorylates pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Death pTau->Synaptic_Dysfunction Indirubin_5_sulfonate This compound Indirubin_5_sulfonate->GSK3B Indirubin_5_sulfonate->CDK5

Caption: this compound inhibits GSK-3β and CDK5, key kinases in tau hyperphosphorylation.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Induction Induce Neurotoxicity (e.g., Amyloid-β oligomers) Start->Toxin_Induction Treatment Treat with this compound (Varying Concentrations) Toxin_Induction->Treatment Incubation Incubate for a Defined Period (e.g., 24-48 hours) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Cell_Viability Western_Blot Western Blot Analysis (p-Tau, total Tau, Aβ) Incubation->Western_Blot Kinase_Activity Kinase Activity Assay (GSK-3β, CDK5) Incubation->Kinase_Activity Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Kinase_Activity->Data_Analysis

Caption: A general workflow for in vitro evaluation of this compound's neuroprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound. These protocols are based on standard laboratory procedures and information gathered from studies on related indirubin compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (GSK-3β and CDK5)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β and CDK5/p25.

Materials:

  • Recombinant human GSK-3β or CDK5/p25 enzyme

  • Kinase-specific substrate (e.g., GS-1 peptide for GSK-3β, histone H1 for CDK5)

  • [γ-³²P]ATP or a non-radioactive ATP detection kit (e.g., ADP-Glo™)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Plate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP for radioactive assays) to a final concentration of approximately 15 μM.[7][8]

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate.

    • Radioactive method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's instructions for the ADP detection kit and measure the luminescence or fluorescence using a plate reader.[9][10]

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Neuronal Cell Viability Assay

Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)

  • Amyloid-β (1-42 or 25-35) oligomers

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Aβ oligomers according to established protocols.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Expose the cells to a neurotoxic concentration of Aβ oligomers (e.g., 10-20 μM) for 24-48 hours. Include control wells with vehicle, this compound alone, and Aβ alone.

  • Assess cell viability using either the MTT or LDH assay.

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • LDH Assay:

      • Collect the cell culture supernatant.

      • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

      • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Tau Phosphorylation

Objective: To quantify the effect of this compound on the phosphorylation of tau at specific AD-related epitopes in neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary neurons)

  • Aβ oligomers

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat neuronal cells with Aβ and this compound as described in Protocol 2.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against a specific phospho-tau epitope overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total tau and a loading control (e.g., β-actin).

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Conclusion

This compound demonstrates potent inhibition of CDK5 and belongs to a class of compounds known for their strong inhibitory effects on GSK-3β, both of which are critical targets in Alzheimer's disease research. While direct evidence of its neuroprotective efficacy in AD-specific models is still emerging, the data from closely related indirubin derivatives are promising. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to further investigate the therapeutic potential of this compound in mitigating the pathological hallmarks of Alzheimer's disease. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in in vivo models of AD.

References

The Re-emergence of an Ancient Remedy: A Technical Guide to the Discovery and Origin of Indirubin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of indirubin and its derivatives, from their historical roots in traditional Chinese medicine to their modern-day investigation as potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, origin, chemical properties, and mechanisms of action of these promising compounds.

Discovery and Origin: From Traditional Elixirs to Modern Laboratories

Indirubin's journey from a component of traditional remedies to a subject of intense scientific scrutiny is a compelling example of ethnopharmacology guiding modern drug discovery. For centuries, the traditional Chinese medicine formulation Danggui Longhui Wan has been used to treat various chronic diseases.[1][2][3] It was in the 1980s that scientific investigation in China identified indirubin as the primary active constituent responsible for the formulation's efficacy against chronic myelogenous leukemia (CML).[1][3] This discovery sparked global interest in indirubin and its therapeutic potential.

Indirubin is a naturally occurring bis-indole alkaloid, an isomer of the well-known dye indigo.[3] It is found in a variety of plant species, most notably those of the Indigofera and Isatis genera. Indigofera tinctoria (true indigo) and Isatis tinctoria (woad) are two of the most well-documented natural sources of indirubin.[4][5] The compound is also a byproduct of bacterial metabolism.

The traditional use of these plants was primarily for the production of indigo dye. Indirubin, with its distinct red-violet hue, was often considered an impurity. However, its consistent presence in these medicinal preparations pointed towards a biological role that was later confirmed through rigorous scientific investigation.

Chemical Landscape: Indirubin and Its Derivatives

The parent indirubin molecule, while biologically active, possesses certain pharmacological limitations, including poor solubility. This has driven the synthesis of a wide array of derivatives with improved pharmacokinetic properties and enhanced biological activity.

Key Derivatives:

  • Meisoindigo: A second-generation derivative of indirubin, meisoindigo has been clinically used in China for the treatment of CML since the 1980s.[6]

  • Indirubin-3'-monoxime (I3O): A synthetic derivative that has been extensively studied for its potent inhibitory effects on cyclin-dependent kinases (CDKs) and its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][7]

The synthesis of these derivatives often involves modifications at various positions of the indirubin core structure, leading to compounds with altered solubility, target specificity, and potency.

Quantitative Analysis of Biological Activity

A substantial body of research has quantified the inhibitory effects of indirubin and its derivatives against various cancer cell lines and specific molecular targets. The following tables summarize key IC50 values, providing a comparative overview of their potency.

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Meisoindigo NB4Acute Promyelocytic Leukemia7.9[4]
NB4.007/6Acute Promyelocytic Leukemia (RA-resistant)7.1[4]
HL60Acute Myeloid Leukemia7.1[4]
U937Myelomonocytic Leukemia7.5[4]
Jopaca-1Pancreatic Ductal Adenocarcinoma2.87[8]
Panc1Pancreatic Ductal Adenocarcinoma5.45[8]
Indirubin MCF-7Breast Cancer~30 (at 24h)[5]
Indirubin-3'-oxime K562Chronic Myelogenous Leukemia24.96
Compound 4a K562Chronic Myelogenous Leukemia24.96
Compound 4b K562Chronic Myelogenous Leukemia>40
Indirubin Hep-2Laryngeal Carcinoma-[7]

Table 1: In Vitro Cytotoxicity of Indirubin and Derivatives against Various Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundKinaseIC50 (µM)Citation(s)
Indirubin CDK19[9]
CDK55.5[9]
GSK-3β0.6[9]
Indirubin-3'-monoxime CDK20.44[2]
6-Bromoindirubin-3'-oxime (BIO) GSK-3βPotent and selective[3]
E804 Src0.43[10]

Table 2: Inhibitory Activity of Indirubin and Derivatives against Key Kinases. IC50 values represent the concentration of the compound required to inhibit the kinase activity by 50%.

Mechanisms of Action: Targeting Key Signaling Pathways

Indirubin and its derivatives exert their anti-proliferative and pro-apoptotic effects by modulating several critical intracellular signaling pathways.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

One of the most well-established mechanisms of action for indirubins is the inhibition of CDKs. These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Indirubin and its derivatives, particularly indirubin-3'-monoxime, are potent inhibitors of CDK1 and CDK2.[9][11] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, primarily at the G2/M phase.[2][7]

CDK_Inhibition Indirubin Indirubin Derivatives CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin E) Indirubin->CDK_Cyclin Inhibition Arrest Cell Cycle Arrest Phosphorylation Phosphorylation CDK_Cyclin->Phosphorylation Catalyzes CellCycle Cell Cycle Progression (G2/M Transition) Substrates Cell Cycle Substrates (e.g., Rb protein) Substrates->Phosphorylation Phosphorylation->CellCycle Promotes CellCycle->Arrest Blocked by Inhibition

Indirubin-mediated inhibition of Cyclin-Dependent Kinases.
Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in cell proliferation and differentiation. Aberrant activation of this pathway is implicated in various cancers. Indirubin has been shown to suppress the Wnt/β-catenin signaling pathway.[5][12] One mechanism involves promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the re-expression of this endogenous Wnt antagonist.[5][12] This, in turn, inhibits the downstream signaling cascade, including the phosphorylation and subsequent degradation of β-catenin.

Wnt_Pathway Indirubin Indirubin DNMT1 DNMT1 Indirubin->DNMT1 Inhibition WIF1 WIF-1 Expression Indirubin->WIF1 Promotes (via demethylation) WIF1_promoter WIF-1 Promoter (Hypermethylated) DNMT1->WIF1_promoter Methylates Wnt Wnt Ligands WIF1->Wnt Inhibition Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin_complex β-catenin Destruction Complex Frizzled->BetaCatenin_complex Inhibition BetaCatenin β-catenin BetaCatenin_complex->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription

Indirubin's effect on the Wnt/β-catenin signaling pathway.
Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell survival and proliferation. Constitutive activation of STAT3 is common in many cancers. Indirubin derivatives, such as E804, have been shown to potently inhibit the STAT3 signaling pathway.[10][13] This inhibition can occur through the direct inhibition of upstream kinases like Src, which are responsible for phosphorylating and activating STAT3.[10] The downregulation of STAT3 activity leads to decreased expression of anti-apoptotic proteins like Mcl-1 and survivin, ultimately promoting apoptosis.[3][10]

STAT3_Pathway Indirubin_deriv Indirubin Derivatives (e.g., E804) Src_Kinase Src Family Kinases Indirubin_deriv->Src_Kinase Inhibition STAT3 STAT3 Src_Kinase->STAT3 Phosphorylates pSTAT3 p-STAT3 (Phosphorylated) Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Target_Genes Target Gene Expression (Mcl-1, Survivin) Nuclear_Translocation->Target_Genes Activates Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition of

Inhibition of the STAT3 signaling pathway by indirubin derivatives.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of indirubin compounds.

Isolation and Purification of Indirubin from Indigofera tinctoria

Objective: To isolate and purify indirubin from its natural plant source.

Methodology:

  • Extraction: Dried and powdered leaves of Indigofera tinctoria are extracted with methanol.[5]

  • Column Chromatography: The crude methanol extract is subjected to silica gel 60 column chromatography. The column is eluted with a solvent system such as dichloromethane:hexane:methanol (7:4:0.3, v/v/v).[14] The red-colored fractions containing indirubin are collected.

  • High-Performance Liquid Chromatography (HPLC): The partially purified indirubin is further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[4][5] A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is typically used.

  • Characterization: The purity and identity of the isolated indirubin are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Purification_Workflow Start Dried Indigofera tinctoria Leaves Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Partially_Purified Partially Purified Indirubin Column_Chrom->Partially_Purified HPLC Preparative RP-HPLC (C18 column) Partially_Purified->HPLC Pure_Indirubin Pure Indirubin HPLC->Pure_Indirubin Analysis MS and NMR Analysis Pure_Indirubin->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Workflow for the purification of indirubin from natural sources.
Synthesis of Indirubin-3'-monoxime

Objective: To synthesize the derivative indirubin-3'-monoxime from the parent indirubin compound.

Methodology:

  • Reaction Setup: Indirubin is dissolved in pyridine.

  • Oximation: Hydroxylamine hydrochloride is added to the solution. The reaction mixture is then heated under reflux.

  • Purification: The resulting indirubin-3'-monoxime is purified by recrystallization or column chromatography.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of indirubin compounds on cell cycle distribution.

Methodology:

  • Cell Treatment: Cancer cells are treated with various concentrations of the indirubin compound or a vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[15]

  • Staining: Fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), a fluorescent DNA intercalating agent.[15][16]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.

Apoptosis Detection by TUNEL Assay

Objective: To assess the induction of apoptosis by indirubin compounds.

Methodology:

  • Cell Treatment: Cells are treated with the indirubin compound as described for the cell cycle analysis.

  • Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized to allow entry of the labeling reagents.[6]

  • TUNEL Reaction: The terminal deoxynucleotidyl transferase (TdT) enzyme is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[6]

  • Detection: The incorporated labeled dUTPs are detected either directly by fluorescence microscopy or flow cytometry, or indirectly using an antibody conjugate (e.g., anti-BrdU antibody) followed by a secondary detection system.[6]

Clinical Significance and Future Directions

The discovery of indirubin's anti-leukemic properties has led to clinical studies, particularly in China, for the treatment of CML.[1][17] Clinical data has shown that indirubin and its derivative meisoindigo can induce hematologic remission in a significant percentage of CML patients, with efficacy comparable to standard chemotherapeutic agents like hydroxyurea and busulfan.[17]

The ongoing research into indirubin and its derivatives holds significant promise for the development of novel therapeutics for a range of proliferative and inflammatory diseases. Future research will likely focus on:

  • The development of more potent and selective indirubin derivatives with improved pharmacokinetic profiles.

  • A deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds.

  • The exploration of combination therapies with existing anticancer drugs to enhance efficacy and overcome drug resistance.

  • The expansion of clinical trials to evaluate the efficacy of indirubin derivatives in a broader range of cancers and other diseases.

The story of indirubin is a testament to the value of exploring traditional knowledge with modern scientific tools. From an ancient dye and a component of traditional medicine, indirubin has emerged as a powerful lead compound with the potential to yield a new generation of targeted therapies.

References

Downstream Signaling Effects of Indirubin-5-Sulfonate Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant attention in biomedical research for their potent anti-proliferative and pro-apoptotic properties. Among these, Indirubin-5-sulfonate has emerged as a key compound due to its inhibitory effects on various protein kinases central to cell cycle regulation and survival signaling. This technical guide provides an in-depth overview of the downstream signaling effects of this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways to support further research and drug development endeavors.

Core Mechanism of Action: Kinase Inhibition

This compound exerts its primary effects through the competitive inhibition of ATP binding to the catalytic domains of several key protein kinases. This action disrupts the phosphorylation cascades that drive cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

A primary mechanism of action for this compound is the potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By blocking CDK activity, this compound induces cell cycle arrest, primarily at the G1/S and G2/M phases.[1]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

This compound is also a powerful inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. The inhibitory concentration (IC50) for indirubins against GSK-3β is in the low nanomolar range, with some derivatives showing IC50 values between 5-50 nM.[2]

Key Downstream Signaling Pathways Affected

The inhibition of upstream kinases by this compound triggers a cascade of downstream effects, significantly impacting critical signaling pathways involved in cancer cell survival and proliferation.

The Src/STAT3 Signaling Axis

A pivotal pathway affected by indirubin derivatives is the Src/STAT3 signaling cascade. The indirubin derivative E804 has been shown to directly inhibit the kinase activity of c-Src, an upstream activator of Signal Transducer and Activator of Transcription 3 (STAT3).[3] This inhibition leads to a reduction in the phosphorylation of STAT3 at the Tyr705 residue, preventing its dimerization, nuclear translocation, and DNA binding activity.[3]

The inactivation of STAT3 subsequently leads to the downregulation of its target genes, which include key anti-apoptotic and cell cycle regulatory proteins.

Src/STAT3 Signaling Pathway Inhibition by this compound I5S This compound Src Src Kinase I5S->Src pSTAT3 p-STAT3 (Tyr705) Src->pSTAT3 Phosphorylates STAT3_dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_dimer Gene_expression Target Gene Expression (Mcl-1, Survivin) STAT3_dimer->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis Downregulation leads to

Src/STAT3 Pathway Inhibition
Downregulation of Anti-Apoptotic Proteins

The inhibition of the STAT3 pathway by indirubin treatment directly results in the decreased expression of critical anti-apoptotic proteins, including Mcl-1 and Survivin.[3][4] This reduction in survival signals sensitizes cancer cells to apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its derivatives.

Target EnzymeThis compound IC50 (nM)Reference
CDK1/cyclin B55[5]
CDK2/cyclin A35[5][6]
CDK2/cyclin E150[5]
CDK4/cyclin D1300[5]
CDK5/p3565[5]
GSK-3β~5-50 (for indirubins)[2]
Target EnzymeIndirubin Derivative (E804) IC50 (µM)Reference
c-Src Kinase0.43[3]
CDK1/cyclin B1.65[7]
CDK2/cyclin A0.54[7]
CDK1/cyclin E0.21[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for assessing the inhibitory effect of this compound on kinase activity.

Materials:

  • Purified active kinase (e.g., CDK1/cyclin B, Src)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric methods)

  • Kinase reaction buffer (specific composition depends on the kinase)

  • 96-well plates

  • Phosphorimager or appropriate detection system

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the purified kinase and its specific substrate.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Quantify the incorporation of phosphate into the substrate using a phosphorimager or other detection methods.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_I5S Prepare this compound Dilutions Mix Combine Kinase, Substrate, and this compound Prep_I5S->Mix Prep_Kinase Prepare Kinase, Substrate, and ATP Solution Prep_Kinase->Mix Incubate Initiate Reaction with ATP and Incubate Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Substrate Phosphorylation Terminate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Kinase Assay Workflow
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with this compound for a specified time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V positive, PI/7-AAD negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Annexin V Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat Treat Cells with This compound Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI/7-AAD Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Apoptotic Cell Populations Analyze->Quantify

Apoptosis Assay Workflow
Western Blotting for Phospho-STAT3

This technique is used to detect the phosphorylation status of STAT3.

Materials:

  • Cell lysates from this compound treated and control cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its multi-targeted inhibition of key protein kinases. Its ability to disrupt fundamental cellular processes such as cell cycle progression and survival signaling, particularly through the Src/STAT3 pathway, underscores its relevance in the development of novel anti-cancer therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and therapeutic applications of this promising compound.

References

Methodological & Application

Indirubin-5-sulfonate cell viability assay protocol (e.g., MTT, XTT)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indirubin-5-sulfonate is a sulfonated derivative of indirubin, a natural bis-indole alkaloid and the active component of the traditional Chinese medicine formulation, Danggui Longhui Wan. Indirubin and its derivatives have garnered significant interest in cancer research due to their potent biological activities. This document provides detailed protocols for assessing the effects of this compound on cell viability using the widely adopted MTT and XTT colorimetric assays.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest, thereby preventing cancer cell proliferation. Specifically, it has shown inhibitory activity against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5/p35.[1]

Furthermore, indirubin and its derivatives have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation. One such key pathway is the STAT3 signaling pathway. Indirubin can suppress the phosphorylation of STAT3, leading to the downregulation of downstream anti-apoptotic and pro-proliferative proteins, and ultimately inducing apoptosis in cancer cells.[2][3] The sulfonation of indirubin is intended to improve its solubility and pharmacokinetic properties, potentially enhancing its therapeutic efficacy.

Quantitative Data Summary

While specific quantitative cell viability data for this compound is limited in publicly available literature, the following table summarizes the effects of the parent compound, Indirubin, on various cancer cell lines. This data can serve as a valuable reference for designing experiments with this compound. Researchers are encouraged to perform dose-response studies to determine the specific IC50 value for their cell line of interest.

Cell LineAssay TypeTreatment DurationIC50 / EffectReference
Ovarian Cancer (A2780)CCK-872 hours~4 µM[2]
Ovarian Cancer (OVCAR3)CCK-872 hours~4 µM[2]
Ovarian Cancer (SKOV3)MTTNot Specified3.003 µM[4]
Chinese Hamster Ovary (CHO-K1)MTT24 hoursReduced viability at 5-200 µM[1][5]
Human Cervical Cancer (HeLa)MTT24 hoursReduced viability at 10-200 µM[1][5]
Human Glioma (U87)MTTNot SpecifiedIC50 of 25 µM[6]
Human Glioma (U118)MTTNot SpecifiedIC50 of 25 µM[6]
Human Jurkat CellsCytoTox-Glo48 hoursNo significant toxicity up to 200 µM[7][8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol details the steps to assess the effect of this compound on the viability of adherent or suspension cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (solvent only) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

This protocol is an alternative to the MTT assay and offers the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol for cell seeding.

  • Compound Preparation and Treatment:

    • Follow the same procedure as described in the MTT assay protocol for preparing and treating cells with this compound.

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions. A common ratio is 1:50 (electron-coupling:XTT).

    • After the treatment incubation period, add 50 µL of the XTT labeling mixture to each well.

    • Gently swirl the plate to mix.

  • Incubation:

    • Incubate the plate for 2-5 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT assay protocol.

    • Plot the data to determine the IC50 value of this compound.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add Drug to Cells incubate_24h->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate_treatment Incubate for 24-72h add_drug->incubate_treatment add_reagent Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_assay Incubate for 2-4h add_reagent->incubate_assay solubilize Add Solubilization Agent (MTT only) incubate_assay->solubilize If MTT read_plate Read Absorbance incubate_assay->read_plate If XTT solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for determining cell viability using MTT or XTT assays.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_stat3 STAT3 Signaling CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin A) Progression Cell Cycle Progression (G1 -> S, G2 -> M) CDK_Cyclin->Progression Proliferation Cell Proliferation & Survival Progression->Proliferation Apoptosis Apoptosis Progression->Apoptosis STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Downstream Downstream Targets (e.g., Bcl-2, Cyclin D1) pSTAT3->Downstream Transcription Downstream->Proliferation Downstream->Apoptosis Indirubin This compound Indirubin->CDK_Cyclin Inhibition Indirubin->pSTAT3 Inhibition

Caption: Simplified signaling pathway of this compound's anti-proliferative effects.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Cyclin-Dependent Kinases (p-CDK) Following Indirubin-5-Sulfonate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin-5-sulfonate, a potent inhibitor of cyclin-dependent kinases (CDKs), plays a crucial role in cell cycle regulation and has emerged as a potential therapeutic agent in oncology.[1][2][3][4] This document provides a detailed protocol for the analysis of CDK phosphorylation status in response to this compound treatment using Western blotting. The methodologies outlined herein are intended to guide researchers in accurately assessing the inhibitory effects of this compound on CDK activity through the detection of phosphorylated CDK (p-CDK).

Introduction

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4][5] this compound has been identified as a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, and CDK5.[1][3] Inhibition of these kinases by this compound can lead to cell cycle arrest and apoptosis, making it a compound of significant interest for cancer therapy.[4][5] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of CDKs, which are indicative of their activation state. This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on CDK phosphorylation.

Data Presentation

Table 1: Inhibitory Activity (IC50) of this compound against various Cyclin-Dependent Kinases

Kinase ComplexIC50 (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565

Data sourced from MedchemExpress and BOC Sciences.[1][3]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the steps for treating cultured cells with this compound to assess its impact on CDK phosphorylation.

Materials:

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) and a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.[6][7]

  • Cell Harvesting: Following incubation, proceed immediately to the protein extraction protocol.

Protein Extraction

This protocol is optimized for the extraction of total protein while preserving the phosphorylation state of proteins.

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • Preparation of Lysis Buffer: Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitor cocktails according to the manufacturer's instructions. Keep the lysis buffer on ice. The inclusion of phosphatase inhibitors is critical to prevent dephosphorylation of target proteins.[8][9]

  • Cell Washing: Place the cell culture plates on ice. Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well of a 6-well plate).

  • Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes. Samples can then be stored at -20°C or loaded directly onto an SDS-PAGE gel.

Western Blot Analysis for p-CDK

This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting phosphorylated CDK.

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk).[9][10]

  • Primary antibody against the specific phosphorylated CDK of interest (e.g., anti-phospho-CDK1/2 (Thr161/160))

  • Primary antibody against the corresponding total CDK (as a loading control)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated CDK, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing: Wash the membrane three times with TBST for 10 minutes each at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each at room temperature.

  • Detection: Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total CDK protein to normalize for protein loading. This is a critical step for accurately quantifying changes in phosphorylation levels.[8][11]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment lysis Cell Lysis with Phosphatase Inhibitors treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody (p-CDK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection total_cdk Re-probe for Total CDK detection->total_cdk normalization Normalization & Quantification total_cdk->normalization

Caption: Experimental workflow for Western blot analysis of p-CDK.

signaling_pathway cluster_activation CDK Activation cluster_inhibition Inhibition by this compound cyclin Cyclin active_complex Cyclin/CDK Complex cyclin->active_complex cdk CDK cdk->active_complex p_cdk p-CDK (Active) active_complex->p_cdk Phosphorylation no_p_cdk CDK (Inactive) active_complex->no_p_cdk Prevents Phosphorylation cak CAK (CDK-Activating Kinase) cak->p_cdk cell_cycle Cell Cycle Progression p_cdk->cell_cycle Promotes indirubin This compound indirubin->active_complex Inhibition cell_cycle_arrest Cell Cycle Arrest no_p_cdk->cell_cycle_arrest Leads to

Caption: Signaling pathway of CDK inhibition by this compound.

References

Application Notes and Protocols for In vitro Kinase Assay of Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin-5-sulfonate, a sulfonated derivative of the natural compound indirubin, is a potent inhibitor of several protein kinases, playing a crucial role in the regulation of cell cycle progression and various signaling pathways. Its inhibitory activity against cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) makes it a compound of significant interest for therapeutic development, particularly in oncology and neurodegenerative diseases.[1][2] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound, alongside a summary of its known kinase inhibition profile and an overview of the key signaling pathways it modulates.

Introduction

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. This compound has emerged as a promising small molecule inhibitor of several key kinases. Understanding its potency and selectivity is critical for its development as a therapeutic agent. In vitro kinase assays are essential tools for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, providing a quantitative measure of its inhibitory potential. This application note details a robust, non-radioactive in vitro kinase assay protocol suitable for determining the IC50 of this compound against its target kinases.

Kinase Inhibition Profile of this compound

This compound has been demonstrated to inhibit a range of protein kinases with varying potencies. The following table summarizes the reported IC50 values for this compound against several key kinases.

Kinase TargetIC50 (nM)
CDK1/cyclin B55[1]
CDK2/cyclin A35[1]
CDK2/cyclin E150[1]
CDK4/cyclin D1300[1]
CDK5/p3565[1]
GSK-3βActivity reported, specific IC50 for the sulfonate derivative not consistently cited.

Key Signaling Pathways Modulated by this compound

The therapeutic potential of this compound stems from its ability to modulate critical signaling pathways implicated in disease pathogenesis.

  • Cell Cycle Regulation (CDK Pathway): Cyclin-dependent kinases are master regulators of the cell cycle.[3] The CDK1/cyclin B complex, for instance, is pivotal for the G2/M transition, initiating mitosis.[4][5] By inhibiting CDKs, this compound can arrest the cell cycle, a key mechanism in preventing the proliferation of cancer cells.[2]

  • Alzheimer's Disease Pathogenesis (GSK-3β Pathway): GSK-3β is a key enzyme in the pathophysiology of Alzheimer's disease. It is involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and it also modulates the production of amyloid-β (Aβ) peptides, the main component of senile plaques.[6][7][8][9] Inhibition of GSK-3β by compounds like indirubins is a promising therapeutic strategy for Alzheimer's disease.[10]

  • Neurodevelopment and Down Syndrome (DYRK1A Pathway): DYRK1A is a kinase involved in brain development, and its overexpression is linked to cognitive deficits in Down syndrome.[11][12][13] DYRK1A has a variety of substrates that are involved in neurogenesis, cell cycle control, and synaptic plasticity.[14][15] Modulating DYRK1A activity is an area of active research for neurodevelopmental disorders.

Experimental Protocols

This section provides a detailed protocol for a non-radioactive, luminescence-based in vitro kinase assay to determine the IC50 of this compound against a representative kinase, CDK1/cyclin B. This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17][18][19]

Materials and Reagents
  • Recombinant human CDK1/cyclin B enzyme

  • Kinase substrate (e.g., a specific peptide substrate for CDK1)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add this compound to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare CDK1/cyclin B enzyme solution add_enzyme Add CDK1/cyclin B to wells prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mix initiate_reaction Initiate reaction by adding substrate/ATP mix prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP (add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence plot_data Plot luminescence vs. inhibitor concentration read_luminescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for the in vitro kinase assay of this compound.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of concentrations for testing.

    • Thaw the recombinant CDK1/cyclin B enzyme on ice and dilute to the desired concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The concentration of the peptide substrate and ATP should be at or near their respective Km values for the enzyme.

  • Kinase Reaction:

    • To the wells of a white, opaque microplate, add the serially diluted this compound or vehicle control (DMSO in kinase assay buffer).

    • Add the diluted CDK1/cyclin B enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Following the kinase reaction incubation, add a volume of ADP-Glo™ Reagent equal to the reaction volume to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection of the newly synthesized ATP.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_cell_cycle Cell Cycle Progression CDK1_CyclinB CDK1/Cyclin B M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry G2_Phase G2 Phase G2_Phase->CDK1_CyclinB Activation Indirubin This compound Indirubin->CDK1_CyclinB Inhibits

Caption: Inhibition of CDK1/Cyclin B by this compound blocks cell cycle progression.

G cluster_alzheimers Alzheimer's Disease Pathogenesis GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Hyperphosphorylates APP Amyloid Precursor Protein (APP) GSK3b->APP Modulates Cleavage NFTs Neurofibrillary Tangles Tau->NFTs Abeta Amyloid-β Plaques APP->Abeta Indirubin This compound Indirubin->GSK3b Inhibits

Caption: this compound inhibits GSK-3β, a key kinase in Alzheimer's pathology.

Conclusion

This compound is a potent inhibitor of several therapeutically relevant kinases. The provided in vitro kinase assay protocol offers a reliable and efficient method for characterizing its inhibitory activity. The non-radioactive, luminescence-based format is amenable to high-throughput screening, facilitating the identification and optimization of novel kinase inhibitors. A thorough understanding of the interactions between this compound and its target kinases, as well as its impact on key signaling pathways, is essential for advancing its development as a potential therapeutic agent for cancer and neurodegenerative diseases.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis of Cells Treated with Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[1] Indirubin-5-sulfonate is a sulfonated derivative of indirubin with enhanced inhibitory activity against several CDKs, including CDK1, CDK2, CDK4, and CDK5, as well as Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4] By inhibiting these kinases, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently lead to apoptosis.[1] This makes it a compound of significant interest in cancer research and drug development.

Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This protocol provides a detailed method for treating cells with this compound and subsequently analyzing the cell cycle profile using propidium iodide (PI) staining and flow cytometry.

Mechanism of Action: this compound as a Cell Cycle Inhibitor

This compound exerts its effect on the cell cycle by competitively binding to the ATP-binding site of CDKs.[1] This inhibition disrupts the phosphorylation of key substrates required for cell cycle progression. For instance, inhibition of CDK4/cyclin D and CDK2/cyclin E complexes prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor inactive, thereby blocking the entry into S phase (G1 arrest). Inhibition of CDK1/cyclin B leads to arrest in the G2/M phase.

Indirubin This compound CDK CDK1, CDK2, CDK4, CDK5 Indirubin->CDK Inhibits GSK3B GSK-3β Indirubin->GSK3B Inhibits Progression Cell Cycle Progression CDK->Progression Promotes Arrest Cell Cycle Arrest (G1/S and G2/M) Apoptosis Apoptosis Arrest->Apoptosis Can lead to

Caption: Simplified signaling pathway of this compound.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases.

Target KinaseIC50 (nM)
CDK1/cyclin B55[2][3][4]
CDK2/cyclin A35[2][3][4]
CDK2/cyclin E150[2][3][4]
CDK4/cyclin D1300[2][3][4]
CDK5/p3565[2][3][4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the treatment of a cell line with this compound, followed by staining with Propidium Iodide (PI) for cell cycle analysis.

Materials
  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (sodium salt)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Experimental Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Staining & Analysis A Seed Cells B Treat with This compound A->B C Incubate B->C D Harvest & Wash C->D E Fix in 70% Ethanol D->E F Stain with PI/RNase A E->F G Acquire on Flow Cytometer F->G H Analyze Data G->H

Caption: Workflow for cell cycle analysis after this compound treatment.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.

    • Incubate overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range of concentrations from 1 µM to 50 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet with 5 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.

    • Carefully aspirate the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the fluorescence emission at approximately 617 nm (using an appropriate filter).

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Interpretation

An increase in the percentage of cells in the G0/G1 and/or G2/M phases, coupled with a decrease in the S phase population, in this compound-treated cells compared to the vehicle control, indicates cell cycle arrest at these checkpoints. A sub-G1 peak may also appear, which is indicative of apoptotic cells with fragmented DNA.

Troubleshooting

IssuePossible CauseSolution
High CV of G1 peak- Cell clumping- Inconsistent staining- High flow rate- Filter samples through a cell strainer- Ensure thorough mixing during staining- Use a lower flow rate during acquisition
No significant change in cell cycle- Ineffective drug concentration- Insufficient incubation time- Cell line is resistant- Perform a dose-response experiment- Perform a time-course experiment- Use a different cell line
Broad S-phase peak- High rate of DNA synthesis- Apoptotic cells- Expected in highly proliferative cells- Correlate with sub-G1 peak or other apoptosis assays

Conclusion

This application note provides a comprehensive protocol for analyzing the effects of the CDK inhibitor this compound on the cell cycle using flow cytometry. By quantifying the distribution of cells in different phases of the cell cycle, researchers can effectively assess the cytostatic and cytotoxic potential of this and other related compounds, aiding in the development of novel anti-cancer therapeutics.

References

Application Notes: High-Content Analysis of Apoptosis Induction by Indirubin-5-sulfonate using the TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indirubin-5-sulfonate, a sulfonated derivative of the indirubin, is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1] Like its parent compound, this compound is investigated for its anti-proliferative and pro-apoptotic properties in various cancer cell lines. This application note details the use of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect and quantify apoptosis induced by this compound. The TUNEL assay is a widely used method to detect DNA fragmentation, a key hallmark of apoptosis.[2][3]

Principle of the TUNEL Assay

The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTP nucleotides onto the 3'-hydroxyl ends of fragmented DNA, which are abundant in apoptotic cells.[2][3][4] These labeled nucleotides can then be visualized and quantified using fluorescence microscopy or flow cytometry, providing a measure of the extent of apoptosis within a cell population.

Data Presentation

Table 1: Representative Apoptosis Induction by Indirubin in SKOV3 Ovarian Cancer Cells

Treatment GroupConcentration (µM)Apoptotic Cells (%) - Flow CytometryReference
Control05.2 ± 0.8[5]
Indirubin112.5 ± 1.5[5]
Indirubin328.7 ± 2.1[5]
Indirubin1045.3 ± 3.4[5]

Note: Data is representative of Indirubin's effect on SKOV3 cells as specific TUNEL assay quantitative data for this compound is not available in the cited literature. The original study utilized flow cytometry to quantify apoptosis after Indirubin treatment.[5]

Experimental Protocols

This section provides a detailed protocol for performing the TUNEL assay on cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound

  • Cell line of interest (e.g., SKOV3 ovarian cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton™ X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and reaction buffer)

  • DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Protocol for Adherent Cells (Microscopy):

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining:

    • Incubate the cells with a DAPI or Hoechst solution to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence, while all nuclei will be visible with the DAPI/Hoechst stain.

Protocol for Suspension Cells (Flow Cytometry):

  • Cell Treatment: Treat suspension cells in culture flasks with this compound as described above.

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with PBS.

    • Fix the cells in 4% PFA in PBS for 15-30 minutes on ice.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Staining:

    • Resuspend the cell pellet in the TUNEL reaction mixture.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

  • Analysis:

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the fluorescence intensity of the cell population to quantify the percentage of TUNEL-positive cells.

Mandatory Visualizations

Signaling Pathway of Indirubin-Induced Apoptosis

Indirubin_Apoptosis_Pathway Indirubin This compound CDKs CDKs (CDK1, CDK2) Indirubin->CDKs Inhibition GSK3b GSK-3β Indirubin->GSK3b Inhibition STAT3 STAT3 Signaling Indirubin->STAT3 Inhibition MitochondrialPathway Mitochondrial Pathway Indirubin->MitochondrialPathway CellCycle Cell Cycle Arrest (G2/M Phase) CDKs->CellCycle STAT3->MitochondrialPathway Bcl2 Bcl-2 Family (↑Bax, ↓Bcl-2) MitochondrialPathway->Bcl2 Caspase Caspase Activation (Caspase-3, -9) Bcl2->Caspase DNA_Frag DNA Fragmentation Caspase->DNA_Frag TUNEL TUNEL Assay Detection DNA_Frag->TUNEL

Caption: this compound induces apoptosis via multiple pathways.

Experimental Workflow for TUNEL Assay

TUNEL_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture fixation Fixation (4% Paraformaldehyde) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization tdt_labeling TdT-mediated dUTP Nick End Labeling permeabilization->tdt_labeling wash Wash Steps tdt_labeling->wash counterstain Nuclear Counterstaining (DAPI/Hoechst) wash->counterstain analysis Analysis (Fluorescence Microscopy / Flow Cytometry) counterstain->analysis end End analysis->end

Caption: A streamlined workflow for detecting apoptosis using the TUNEL assay.

References

Application Notes and Protocols: Indirubin-5-sulfonate in In Vivo Xenograft Models for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indirubin is a bis-indole alkaloid originally identified as the active component in a traditional Chinese medicine preparation used for treating chronic myelocytic leukemia.[1] Its derivatives have garnered significant interest in oncology due to their potent inhibitory effects on key protein kinases involved in cell cycle regulation and survival.[2] Indirubin-5-sulfonate, a sulfonated derivative, was developed to improve aqueous solubility and enhance binding affinity to target kinases, making it a compelling candidate for preclinical and clinical investigation.[1]

These application notes provide a comprehensive overview of the mechanism of action of this compound, summarize its in vitro potency, and provide detailed, generalized protocols for its application in in vivo cancer xenograft models based on studies of closely related indirubin compounds.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by acting as an ATP-competitive inhibitor of several key protein kinases. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3]

  • Inhibition of CDKs: By binding to the ATP pocket of CDKs such as CDK1, CDK2, and CDK5, this compound prevents the phosphorylation of their substrates.[3] This disrupts cell cycle progression, leading to arrest at the G1/S and G2/M phases, and can ultimately induce apoptosis.[4]

  • Inhibition of GSK-3β: GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including proliferation and survival. Inhibition of GSK-3β by indirubins can interfere with signaling pathways crucial for tumor cell survival.[2][4]

  • Other Targets: Various indirubin derivatives have also been shown to inhibit other signaling pathways critical for cancer cell survival and proliferation, including STAT3 and Akt signaling.[4] Additionally, this compound can inhibit glycogen phosphorylase, potentially limiting the glucose supply available to cancer cells.[4]

cluster_drug This compound cluster_targets Primary Kinase Targets cluster_effects Cellular Outcomes I5S This compound CDK1_B CDK1/Cyclin B I5S->CDK1_B CDK2_A CDK2/Cyclin A I5S->CDK2_A GSK3B GSK-3β I5S->GSK3B Other Other Kinases (STAT3, Akt) I5S->Other G2M_Arrest G2/M Phase Arrest CDK1_B->G2M_Arrest Prolif_Inhibit Inhibition of Proliferation CDK2_A->Prolif_Inhibit GSK3B->Prolif_Inhibit Other->Prolif_Inhibit Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Prolif_Inhibit->Apoptosis A 1. Cell Culture (Select and expand cancer cell line) C 3. Tumor Inoculation (Subcutaneous injection of cells in Matrigel) A->C B 2. Animal Acclimatization (e.g., Athymic Nude Mice, 4-6 weeks old) B->C D 4. Tumor Growth Monitoring (Calipers, wait until tumors reach ~100-150 mm³) C->D E 5. Animal Randomization (Group into Vehicle Control and Treatment arms) D->E F 6. Treatment Administration (e.g., IP, IV, PO, or direct injection of this compound) E->F G 7. Efficacy Monitoring (Measure tumor volume and body weight 2-3x weekly) F->G H 8. Endpoint & Tissue Harvest (Euthanize at endpoint, collect tumors, blood, organs) G->H I 9. Data Analysis (TGI, statistical analysis, histology, biomarker analysis) H->I

References

Application Notes and Protocols for Administering Indirubin-5-sulfonate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is the active component of a traditional Chinese medicine preparation and has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][2] These kinases are crucial regulators of the cell cycle and are often dysregulated in cancer and other proliferative diseases. However, the therapeutic development of indirubin has been hampered by its poor aqueous solubility. Indirubin-5-sulfonate, a synthetic derivative, was developed to address this limitation. The addition of a sulfonate group at the 5-position significantly enhances its water solubility, making it a more suitable candidate for in vivo research and potential therapeutic applications.[1]

This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on its known mechanism of action and data from in vivo studies of related indirubin compounds.

Mechanism of Action

This compound exerts its biological effects primarily by competitively binding to the ATP-binding pocket of CDKs and GSK-3β.[1] This inhibition disrupts the cell cycle, leading to arrest at the G1/S and G2/M phases, and can subsequently induce apoptosis in rapidly dividing cells.[1] Key molecular targets include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5/p35.[3]

Signaling Pathway of this compound

Indirubin-5-sulfonate_Signaling_Pathway cluster_cdk Cyclin-Dependent Kinases I5S This compound CDK1 CDK1/Cyclin B I5S->CDK1 CDK2 CDK2/Cyclin A/E I5S->CDK2 CDK4 CDK4/Cyclin D1 I5S->CDK4 GSK3B GSK-3β I5S->GSK3B Apoptosis Apoptosis I5S->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) I5S->CellCycleArrest CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle GSK3B->Apoptosis TumorGrowth Tumor Growth CellCycle->TumorGrowth TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition CellCycleArrest->TumorGrowthInhibition

Caption: this compound inhibits CDKs and GSK-3β, leading to cell cycle arrest and apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565
Data sourced from MedchemExpress and GlpBio.[3][4]
Table 2: Summary of In Vivo Studies with Indirubin and its Derivatives
CompoundAnimal ModelDosage & RouteKey Findings
IndirubinSwiss albino mice5 and 10 mg/kg, p.o.Dose-dependent anxiolytic effects.[5]
IndirubinBALB/c mice (DSS-induced colitis)10 mg/kg/dayAmeliorated colitis symptoms, reduced inflammation.
Indirubin 3'-OximeKPCflox mice (pancreatic cancer)40 mg/kg, i.p., twice a weekProlonged survival, inhibited tumor proliferation and metastasis.[6]
Novel Indirubin DerivativesSprague-Dawley rats (RK3E-ras xenograft)Direct intratumoral injectionSignificant inhibition of tumor growth, increased apoptosis.[7]
This table provides a reference for designing studies with this compound, as specific in vivo data for this derivative is limited.

Experimental Protocols

Preparation of Dosing Solution

Due to the enhanced water solubility of this compound (often available as a sodium salt), aqueous vehicles are recommended.

  • Primary Vehicle: Sterile water for injection or sterile 0.9% saline solution.

  • Solubility Test: Before preparing the bulk solution, test the solubility of a small amount of the compound in the chosen vehicle to determine the maximum practical concentration.

  • Preparation Steps:

    • Weigh the required amount of this compound powder in a sterile container.

    • Gradually add the sterile vehicle while vortexing or sonicating to aid dissolution.

    • If necessary, adjust the pH with a sterile, dilute solution of NaOH or HCl to improve solubility, ensuring the final pH is within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).

    • Once fully dissolved, filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous or intraperitoneal injections.

    • Store the prepared solution as recommended by the manufacturer, typically protected from light and refrigerated.

Administration Routes

The choice of administration route will depend on the experimental model and therapeutic goal.

  • Intravenous (IV): Suitable for achieving rapid and complete bioavailability. The enhanced solubility of this compound makes this a viable route.

  • Intraperitoneal (IP): A common route in rodent studies for systemic administration. It is less technically demanding than IV injection and generally allows for good systemic exposure.

  • Oral Gavage (PO): While the parent compound has been administered orally, the bioavailability of this compound via this route is not yet established. Given its increased polarity, oral absorption may be limited. However, it can be explored, especially in gastrointestinal disease models.

  • Intratumoral (IT): As demonstrated with other indirubin derivatives, direct injection into the tumor can be an effective way to achieve high local concentrations of the drug while minimizing systemic exposure.[7]

Protocol for Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., A549, MCF-7) start->cell_culture implantation 2. Subcutaneous Implantation (Immunocompromised mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups (e.g., Vehicle, I5S Low Dose, I5S High Dose) tumor_growth->randomization treatment 5. Treatment Administration (e.g., IP injection, 5 days/week) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring endpoint 7. Study Endpoint (Tumor size limit reached) monitoring->endpoint analysis 8. Tissue Collection & Analysis (Tumor, Blood, Organs) endpoint->analysis end End analysis->end

Caption: Workflow for a typical xenograft study to evaluate the efficacy of this compound.

Materials:

  • This compound sodium salt (purity ≥95%)

  • Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • Selected human cancer cell line

  • Sterile 0.9% saline

  • Matrigel (optional, to improve tumor take rate)

  • Calipers for tumor measurement

  • Anesthesia and euthanasia reagents

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile saline or PBS, optionally mixing 1:1 with Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Dosing and Administration:

    • Based on studies with related compounds, a starting dose range of 10-40 mg/kg administered via IP injection could be explored.

    • Prepare the dosing solution in sterile saline as described above.

    • Administer the treatment according to a defined schedule, for example, once daily for 5 consecutive days, followed by a 2-day break, for 2-3 weeks.

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress or toxicity.

  • Endpoint and Analysis:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

    • At the endpoint, euthanize the animals and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis, pharmacokinetic studies).

Pharmacokinetics and Toxicity

  • Toxicity: While the parent compound, indirubin, has shown low toxicity in clinical studies, comprehensive in vivo toxicology data for this compound is lacking.[8] In silico predictions from DrugBank suggest potential carcinogenicity and low acute toxicity in rats.[9] It is crucial to monitor animals closely for any adverse effects, including weight loss, changes in behavior, and signs of organ toxicity. A pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy studies.

Conclusion

This compound is a promising anti-proliferative agent due to its potent inhibition of CDKs and GSK-3β, combined with improved water solubility over its parent compound. While specific in vivo protocols and quantitative data for this derivative are still emerging, the information provided here, drawn from related compounds and general pharmacological principles, offers a robust framework for researchers to design and execute meaningful animal studies. Careful dose-finding and toxicity assessments will be critical for the successful in vivo evaluation of this compound.

References

Application Notes: Indirubin-5-sulfonate in the Study of STAT3 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein in cellular signaling, playing a key role in cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] The indirubin family of compounds, derived from a traditional Chinese herbal medicine, has garnered significant attention for its anti-tumor properties.[1][3] While various indirubin derivatives have been shown to potently block STAT3 signaling, often by inhibiting upstream kinases like Src and JAK, Indirubin-5-sulfonate is primarily characterized as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[4][5][6] This document provides researchers with the necessary protocols and data to investigate the effects of this compound and its related derivatives on the STAT3 signaling pathway.

Mechanism of Action

Indirubin and its derivatives typically inhibit STAT3 signaling indirectly. Instead of targeting the STAT3 protein itself, these compounds often inhibit upstream tyrosine kinases, such as c-Src, which are responsible for phosphorylating STAT3 at tyrosine 705 (Tyr705).[1][2] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and DNA binding, leading to the transcription of target genes involved in cell survival and proliferation, such as Mcl-1 and Survivin.[2][3] The indirubin derivative E804, for example, directly inhibits c-Src kinase activity, leading to a downstream reduction in STAT3 phosphorylation and the induction of apoptosis in cancer cells.[1][2][7] Therefore, the anti-tumor activity of indirubin compounds is, at least in part, attributed to the blockade of this critical signaling cascade.[2]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor Src c-Src Kinase Receptor->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Inhibitor Indirubin Derivatives (e.g., E804) Inhibitor->Src Inhibition TargetGenes Target Gene Transcription (e.g., Mcl-1, Survivin) DNA->TargetGenes Transcription

Caption: STAT3 signaling pathway and point of inhibition by Indirubin derivatives.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and related indirubin derivatives against various protein kinases and in cell-based assays.

CompoundTargetIC₅₀ ValueCell Line / Assay TypeReference
This compound CDK1/cyclin B55 nMIn Vitro Kinase Assay[5]
CDK2/cyclin A35 nMIn Vitro Kinase Assay[5]
CDK2/cyclin E150 nMIn Vitro Kinase Assay[5]
CDK4/cyclin D1300 nMIn Vitro Kinase Assay[5]
CDK5/p3565 nMIn Vitro Kinase Assay[5]
Indirubin Derivative (E804) c-Src Kinase0.43 µMIn Vitro Kinase Assay[1][2][7]
Indirubin Cell Viability~4 µMA2780 & OVCAR3 Ovarian Cancer Cells[8][9][10]

Experimental Protocols

A typical workflow for evaluating the effect of this compound on STAT3 signaling involves treating cultured cancer cells that exhibit constitutively active STAT3 and subsequently performing a series of assays to measure changes in the pathway, cell viability, and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Culture Cancer Cells (e.g., MDA-MB-231, A2780) treat Treat cells with this compound (Dose-response and time-course) start->treat lysis Cell Lysis & Protein Quantification treat->lysis viability Cell Viability Assay (e.g., CCK-8) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis wb Western Blot Analysis (p-STAT3, Total STAT3, c-Myc, etc.) lysis->wb data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis wb->data_analysis

Caption: General experimental workflow for studying STAT3 inhibition.
Protocol 1: Western Blot for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705 in whole-cell lysates.

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., A2780, OVCAR3, MDA-MB-231).[3][8]

  • This compound (and/or other derivatives).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels (e.g., 12% acrylamide).[8]

  • Nitrocellulose or PVDF membranes.[8]

  • Blocking Buffer (e.g., 5% non-fat milk in TBST).[8]

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-Actin).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1-20 µM) for a specified time (e.g., 30 minutes to 72 hours).[3][8] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells twice with cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, diluted according to manufacturer's instructions) overnight at 4°C.[8]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Protocol 2: Cell Viability (CCK-8) Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines.

  • This compound.

  • 96-well cell culture plates.

  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent.[9]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).[9]

  • Assay: At the end of each time point, add 10 µL of CCK-8 reagent to each well and incubate for 1-2 hours at 37°C.[9]

  • Measurement: Measure the absorbance (OD) at 450 nm using a microplate reader.[9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 3: In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of an upstream kinase like c-Src.

Materials:

  • Recombinant active kinase (e.g., c-Src).

  • Kinase-specific substrate (e.g., a peptide substrate for c-Src).

  • This compound.

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay system.

  • Kinase reaction buffer.

  • P81 phosphocellulose squares (for radioactive assay).

  • Scintillation counter or luminometer.

Procedure (based on radioactive method): [1]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a set time (e.g., 10-30 minutes).[1]

  • Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]

  • Measurement: Dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

References

Application Note: Evaluating the Efficacy of Indirubin-5-sulfonate in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. This includes gradients of oxygen, nutrients, and proliferative states, which can significantly influence drug efficacy. Indirubin, a natural bis-indole alkaloid, and its derivatives have demonstrated potent anti-tumor activities.[1][2] Indirubin-5-sulfonate, a sulfonated derivative, exhibits improved solubility and acts as a multi-kinase inhibitor, making it a compound of interest for cancer therapy.[3][4][5] This document provides detailed protocols for treating 3D cancer spheroids with this compound and assessing its therapeutic effects.

Mechanism of Action: this compound exerts its anti-proliferative and pro-apoptotic effects by targeting several key signaling proteins. It is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[3] Additionally, it inhibits Glycogen Synthase Kinase-3β (GSK-3β), a kinase involved in numerous cellular processes including proliferation and survival.[3][6] Furthermore, indirubin derivatives have been shown to block the STAT3 signaling pathway, often by inhibiting upstream kinases like Src, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[7][8][9]

cluster_drug Drug Action cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes I5S This compound CDKs CDK1, CDK2, CDK4, CDK5 I5S->CDKs Inhibits GSK3B GSK-3β I5S->GSK3B Inhibits Src Src Kinase I5S->Src Inhibits CellCycle Cell Cycle Progression (G1/S, G2/M) CDKs->CellCycle Survival Pro-Survival Signaling GSK3B->Survival STAT3 STAT3 Src->STAT3 Activates STAT3->Survival Proliferation Decreased Proliferation CellCycle->Proliferation Apoptosis Increased Apoptosis Survival->Apoptosis

Caption: this compound multi-target signaling pathway.

Data Presentation: Quantitative Analysis

The inhibitory concentrations of this compound and a related parent compound are summarized below. Note that while specific IC50 values for this compound in 3D spheroids are not widely published, data from enzymatic assays and related compounds in 3D models provide a strong basis for determining appropriate experimental concentrations.

CompoundTarget/ModelAssay TypeIC50 ValueReference
This compound CDK1/cyclin BEnzymatic55 nM[3]
This compound CDK2/cyclin AEnzymatic35 nM[3][5]
This compound CDK5/p35Enzymatic65 nM[3]
This compound GSK-3βEnzymaticInhibitory Activity Noted[3]
Indirubin (related compound)SKOV3 SpheroidsCell Viability (MTT)4.253 µM[1][10]
Indirubin (related compound)SKOV3 2D CultureCell Viability (MTT)3.003 µM[1][10]

Experimental Protocols

The following protocols provide a framework for generating, treating, and analyzing 3D spheroids.

Protocol 1: 3D Spheroid Formation (Liquid Overlay Method)

This protocol describes the formation of uniform spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A2780, SKOV3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard T-75 flasks to ~80% confluency.

  • Wash cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/100 µL, requires optimization per cell line).[11]

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C and 5% CO₂. Spheroids will typically form within 48-72 hours. Monitor formation daily via microscopy.

Protocol 2: this compound Treatment of Spheroids

Materials:

  • Pre-formed spheroids in ULA plate

  • This compound stock solution (e.g., in DMSO or water)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete medium. A starting range could be 0.5 µM to 20 µM, based on related compound data.[9] Include a vehicle control (medium with the same concentration of DMSO as the highest drug dose).

  • After 72 hours of spheroid formation, carefully remove 50 µL of medium from each well.

  • Add 50 µL of the appropriate this compound dilution or vehicle control to each well.

  • Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • At the end of the treatment period, proceed to endpoint analysis. Capture brightfield images of the spheroids before adding assay reagents to assess morphological changes and measure spheroid diameter/volume.

Protocol 3: Spheroid Viability Assessment (ATP-based Assay)

This protocol uses a luminescent assay to quantify ATP, an indicator of metabolically active, viable cells.

Materials:

  • Treated spheroids in ULA plate

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plate suitable for luminescence

  • Luminometer

Procedure:

  • Allow the ULA plate containing treated spheroids to equilibrate to room temperature for 30 minutes.

  • Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the medium in the well).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to promote cell lysis.

  • Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Read luminescence using a plate-reading luminometer.

  • Normalize the results to the vehicle-treated control spheroids to determine the percentage of viability.

Protocol 4: Western Blot Analysis of Target Proteins

Materials:

  • Treated spheroids

  • Cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Collect spheroids from each treatment group (pooling several may be necessary) into a microcentrifuge tube.

  • Wash twice with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.[9]

General Experimental Workflow

The end-to-end process for evaluating this compound in 3D spheroid models is outlined below.

cluster_analysis Analysis Methods start Start: 2D Cell Culture seeding Cell Seeding (ULA 96-Well Plate) start->seeding formation Spheroid Formation (48-72 hours) seeding->formation treatment Treatment with This compound formation->treatment incubation Incubation (48-96 hours) treatment->incubation analysis Endpoint Analysis incubation->analysis imaging Brightfield Imaging (Morphology & Size) analysis->imaging viability Viability Assay (e.g., CellTiter-Glo) analysis->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) analysis->apoptosis protein Protein Analysis (Western Blot) analysis->protein

Caption: Workflow for 3D spheroid treatment and analysis.

References

Application Notes and Protocols for High-Throughput Screening with Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-5-sulfonate is a potent inhibitor of several protein kinases, playing a crucial role in cell cycle regulation and signal transduction. As a sulfonated derivative of indirubin, the active component of a traditional Chinese medicine, it exhibits improved aqueous solubility, making it highly suitable for in vitro biological assays, including high-throughput screening (HTS) campaigns.[1] These application notes provide a comprehensive overview of the inhibitory profile of this compound and detailed protocols for its use in HTS assays to identify and characterize novel kinase inhibitors.

This compound primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[2][3][4] By competitively binding to the ATP pocket of these kinases, it effectively blocks their catalytic activity, leading to cell cycle arrest and induction of apoptosis.[5][6] This well-defined mechanism of action makes this compound an excellent positive control for HTS assays aimed at discovering new inhibitors of these or other related kinases.

Data Presentation

Inhibitory Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of key protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)
CDK1/cyclin B55[2][3]
CDK2/cyclin A35[2][3]
CDK2/cyclin E150[2][3]
CDK4/cyclin D1300[2][3]
CDK5/p3565[2][3]
GSK-3β~5-50*[4]

Note: The IC50 for GSK-3β is reported as a range, reflecting its high potency against this kinase.

Signaling Pathways

This compound exerts its biological effects by intervening in critical signaling pathways that control cell proliferation and survival.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Cyclin E Cyclin E S-Phase Genes->Cyclin E Cyclin A Cyclin A S-Phase Genes->Cyclin A CDK2_E CDK2 Cyclin E->CDK2_E CDK2_E->Rb P CDK2_A CDK2 Cyclin A->CDK2_A G2_M_Transition CDK2_A->G2_M_Transition Promotes Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis Growth Factors Growth Factors Growth Factors->Cyclin D G2_M_Transition->Cyclin B This compound This compound This compound->CDK4/6 This compound->CDK2_E This compound->CDK2_A This compound->CDK1

Figure 1: Inhibition of CDK-mediated cell cycle progression.

GSK3B_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3B GSK-3β Dishevelled->GSK-3B Beta-Catenin β-Catenin GSK-3B->Beta-Catenin P Degradation Proteasomal Degradation Beta-Catenin->Degradation TCF/LEF TCF/LEF Beta-Catenin->TCF/LEF Gene Transcription Target Gene Transcription TCF/LEF->Gene Transcription This compound This compound This compound->GSK-3B

Figure 2: Inhibition of the GSK-3β signaling pathway.

Experimental Protocols

High-Throughput Screening for Kinase Inhibitors using a TR-FRET Assay

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the identification of kinase inhibitors, using this compound as a reference compound. The assay measures the phosphorylation of a substrate peptide by a target kinase.

Principle:

The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., ULight™) on the substrate peptide. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase: Purified, active target kinase (e.g., CDK2/cyclin A)

  • Substrate: Biotinylated peptide substrate for the target kinase, labeled with an acceptor fluorophore (e.g., ULight™-labeled peptide)

  • Antibody: Europium-labeled anti-phospho-substrate antibody

  • ATP: Adenosine triphosphate

  • This compound: As a positive control inhibitor

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction and the detection reagents.

  • 384-well low-volume plates: (e.g., Corning #3676)

  • Plate reader: Capable of TR-FRET measurements

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Prepare Compound Plates (Test compounds & Controls) Dispense_Compound Dispense Compounds into Assay Plate Compound_Plate->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Dispense_Kinase_Substrate Add Kinase and Substrate (pre-incubation) Reagent_Prep->Dispense_Kinase_Substrate Dispense_Compound->Dispense_Kinase_Substrate Initiate_Reaction Add ATP to Initiate Kinase Reaction Dispense_Kinase_Substrate->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Add Stop/Detection Buffer (EDTA, Antibody) Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Plate Read TR-FRET Signal on Plate Reader Incubate_Detection->Read_Plate Data_Analysis Calculate % Inhibition and Generate Dose-Response Curves Read_Plate->Data_Analysis Hit_Identification Identify Hit Compounds Data_Analysis->Hit_Identification

Figure 3: High-throughput screening workflow for kinase inhibitors.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM) in an appropriate solvent (e.g., DMSO).

    • Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates. Include wells with DMSO only as a negative control (0% inhibition) and a high concentration of this compound as a positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentrations of kinase and substrate should be optimized for the specific assay, but typical starting points are 1-5 nM for the kinase and 100-200 nM for the substrate.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.

    • Centrifuge the plates briefly to ensure mixing.

    • Pre-incubate for 15 minutes at room temperature.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Reaction Incubation and Termination:

    • Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

    • Prepare a stop/detection solution containing EDTA (e.g., final concentration of 20 mM) and the Europium-labeled antibody (e.g., final concentration of 2 nM) in assay buffer.

    • Stop the reaction by adding 10 µL of the stop/detection solution to each well.

  • Signal Detection:

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium donor) and ~665 nm (ULight™ acceptor).

Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Conclusion

This compound is a valuable tool for research and drug discovery in the field of kinase inhibition. Its well-characterized inhibitory profile against key cell cycle and signaling kinases makes it an ideal reference compound for validating HTS assays. The provided protocols and data serve as a comprehensive resource for scientists utilizing this compound in their screening and drug development endeavors.

References

Application Notes and Protocols: Live-Cell Imaging of Indirubin-5-sulfonate Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant interest in cancer research due to their potent anti-proliferative and pro-apoptotic properties. Indirubin-5-sulfonate, a sulfonated derivative, exhibits enhanced solubility while retaining biological activity, making it a promising candidate for further investigation. This compound primarily functions as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest.[1][2][3] Additionally, indirubin derivatives have been shown to modulate signaling pathways involving STAT3 and Src kinases and to induce the production of reactive oxygen species (ROS), ultimately culminating in apoptosis.[4][5][6]

Live-cell imaging provides a powerful platform to dynamically visualize and quantify the multifaceted effects of this compound on cellular processes in real-time. This document provides detailed application notes and protocols for conducting live-cell imaging experiments to assess the impact of this compound on cell cycle progression, apoptosis, and ROS production.

Data Presentation

The following tables provide a structured overview of the quantitative data that can be obtained from the described live-cell imaging protocols.

Table 1: Cell Cycle Analysis Following this compound Treatment

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseTotal Cell Count
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 2: Apoptosis Induction by this compound

Treatment Group% Apoptotic Cells (JC-1 Monomers)% Healthy Cells (JC-1 Aggregates)Annexin V Positive Cells (Normalized Intensity)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 3: Reactive Oxygen Species (ROS) Production Induced by this compound

Treatment GroupMean DCFDA Fluorescence Intensity% ROS-Positive Cells
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., H₂O₂)

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Effects Indirubin This compound CDK CDK1/2/4/5 Indirubin->CDK Inhibition GSK3B GSK-3β Indirubin->GSK3B Inhibition STAT3 STAT3 Indirubin->STAT3 Inhibition Src Src Kinase Indirubin->Src Inhibition ROS ROS Production Indirubin->ROS Induction CellCycle Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycle Promotion Apoptosis Apoptosis STAT3->Apoptosis Anti-Apoptotic Signaling ROS->Apoptosis Induction CellCycle->Apoptosis Can lead to

Caption: Signaling pathways affected by this compound.

cluster_1 Live-Cell Imaging Workflow Start Seed Cells in Imaging Plate Adhere Allow Cells to Adhere (24 hours) Start->Adhere Treat Treat with this compound and Fluorescent Probes Adhere->Treat Image Time-Lapse Microscopy (e.g., IncuCyte, EVOS) Treat->Image Analyze Image Analysis and Quantification Image->Analyze Data Data Interpretation Analyze->Data

Caption: General experimental workflow for live-cell imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cell Cycle Progression

This protocol utilizes the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system to visualize and quantify the effects of this compound on cell cycle kinetics.[1][7][8][9][10]

Materials:

  • HeLa cells (or other cancer cell line of interest) stably expressing FUCCI reporters (e.g., Cdt1-RFP and Geminin-GFP)

  • 96-well clear-bottom black imaging plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • Vehicle control (e.g., DMSO)

  • Live-cell imaging system with environmental control (37°C, 5% CO₂) and fluorescence capabilities (e.g., IncuCyte S3, Thermo Scientific EVOS M7000)

  • Image analysis software (e.g., ImageJ, CellProfiler)

Methodology:

  • Cell Seeding: Seed FUCCI-expressing cells into a 96-well imaging plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,500 cells/well).[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control.

  • Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Live-Cell Imaging: Place the plate in the live-cell imaging system. Set the imaging parameters to acquire both phase-contrast and fluorescence images (for RFP and GFP) at regular intervals (e.g., every 1-2 hours) for a total duration of 48-72 hours.

  • Image Analysis:

    • Use image analysis software to segment and identify individual cells in the phase-contrast images.

    • For each cell, measure the mean fluorescence intensity in both the red (G1 phase) and green (S/G2/M phases) channels.

    • Classify cells into G1, S, or G2/M phases based on their fluorescence profiles (Red only: G1; Green only: G2/M; Both Red and Green: S).

    • Quantify the percentage of cells in each phase of the cell cycle at each time point for each treatment condition.

    • Track individual cells over time to determine the duration of each cell cycle phase.

Protocol 2: Live-Cell Imaging of Apoptosis

This protocol employs the JC-1 dye to monitor changes in mitochondrial membrane potential, a key indicator of early apoptosis.[3][4][11][12]

Materials:

  • Cancer cell line of interest

  • 96-well clear-bottom black imaging plates

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control

  • JC-1 dye solution (e.g., 5 µM in complete medium)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Live-cell imaging system with environmental control and fluorescence capabilities

  • Image analysis software

Methodology:

  • Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, vehicle control, and a positive control.

  • JC-1 Staining: At desired time points post-treatment (e.g., 6, 12, 24 hours), add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[4]

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess dye.

  • Live-Cell Imaging: Immediately acquire fluorescence images using appropriate filter sets for JC-1 monomers (green fluorescence, indicating low mitochondrial membrane potential) and J-aggregates (red fluorescence, indicating high mitochondrial membrane potential).

  • Image Analysis:

    • Segment the images to identify individual cells.

    • Measure the fluorescence intensity in both the red and green channels for each cell.

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of apoptosis.

    • Quantify the percentage of apoptotic cells (predominantly green fluorescence) in each treatment group.

Protocol 3: Live-Cell Imaging of Reactive Oxygen Species (ROS) Production

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[13][14][15]

Materials:

  • Cancer cell line of interest

  • 96-well clear-bottom black imaging plates

  • Phenol red-free cell culture medium

  • This compound stock solution

  • Vehicle control

  • DCFDA or H2DCFDA solution (e.g., 10-50 µM in serum-free medium)

  • Positive control for ROS induction (e.g., hydrogen peroxide, H₂O₂)

  • Live-cell imaging system with environmental control and fluorescence capabilities

  • Image analysis software

Methodology:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere.

  • DCFDA Loading: Wash the cells once with warm PBS. Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with pre-warmed phenol red-free medium to remove the unloaded dye.

  • Treatment: Add phenol red-free medium containing the different concentrations of this compound, vehicle control, or a positive control to the respective wells.

  • Live-Cell Imaging: Immediately begin acquiring time-lapse fluorescence images (FITC channel) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

  • Image Analysis:

    • Segment the images to identify individual cells.

    • Measure the mean fluorescence intensity of DCF (the oxidized, fluorescent form of DCFDA) within each cell at each time point.

    • Plot the change in fluorescence intensity over time to determine the rate of ROS production.

    • Quantify the percentage of ROS-positive cells for each treatment condition.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound using live-cell imaging. By visualizing and quantifying changes in cell cycle progression, apoptosis, and ROS production, researchers can gain deeper insights into the mechanism of action of this promising anti-cancer compound. The provided diagrams and data tables offer a clear structure for experimental design and data presentation, facilitating the effective communication of research findings.

References

Application Notes and Protocols: Electrophoretic Mobility Shift Assay (EMSA) for Studying the STAT3 and Indirubin-5-sulfonate Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the STAT3 signaling pathway is frequently implicated in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-DNA interactions in vitro. This application note provides a detailed protocol for performing an EMSA to investigate the DNA-binding activity of STAT3 and to assess the inhibitory potential of compounds such as Indirubin-5-sulfonate.

Indirubin, a natural compound, and its derivatives have been shown to interfere with STAT3 signaling.[3][4][5] While some derivatives inhibit upstream kinases like c-Src, thereby preventing STAT3 phosphorylation and subsequent DNA binding, the direct effect of this compound on the STAT3-DNA complex has not been extensively quantified in publicly available literature.[3] These protocols provide a framework for researchers to conduct such investigations.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[6][7][8] This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[2][7][8] Phosphorylated STAT3 monomers dimerize via their SH2 domains and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription.[2][6][7][8]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT3_mono STAT3 (inactive) JAK->STAT3_mono 4. STAT3 Phosphorylation pSTAT3_mono p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer 5. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 6. Nuclear Translocation Indirubin This compound (potential inhibition) Indirubin->JAK Upstream Inhibition (Hypothesized) Indirubin->STAT3_dimer_nuc Direct Binding Inhibition (Hypothesized) DNA DNA (Promoter) STAT3_dimer_nuc->DNA 7. DNA Binding Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Caption: Canonical STAT3 Signaling Pathway and Potential Inhibition by this compound.

Electrophoretic Mobility Shift Assay (EMSA) Workflow

EMSA is a technique used to detect protein-DNA interactions. The principle is based on the difference in electrophoretic mobility of a free DNA probe versus a protein-DNA complex. When a protein binds to a labeled DNA probe, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis A 1. Prepare Nuclear Extract (Source of STAT3) C 3. Incubate Nuclear Extract, Labeled Probe, & Inhibitor (this compound) A->C B 2. Synthesize & Label DNA Probe B->C D 4. Non-denaturing PAGE C->D E 5. Transfer to Membrane & Crosslink D->E F 6. Detection of Labeled Probe E->F G 7. Data Analysis F->G

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocols

I. Preparation of Nuclear Extracts

This protocol is for the isolation of nuclear proteins from cultured cells.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF)

  • 10% Nonidet P-40 (NP-40)

  • Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF)

Procedure:

  • Harvest cells and wash once with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes.

  • Add 10% NP-40 and vortex vigorously for 10 seconds.

  • Centrifuge at 12,000 x g for 30 seconds at 4°C.

  • Collect the supernatant (cytoplasmic fraction) if desired, and resuspend the nuclear pellet in Nuclear Extraction Buffer.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Collect the supernatant containing the nuclear proteins.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Aliquot and store at -80°C.

II. Labeling of STAT3 Oligonucleotide Probe

A common high-affinity STAT3 binding site is the sis-inducible element (SIE) from the c-fos promoter.

Oligonucleotide Sequences:

  • STAT3 Consensus Oligo (Sense): 5'-GAT CCT TCT GGG AAT TCC TAG ATC-3'

  • STAT3 Consensus Oligo (Antisense): 5'-GAT CTA GGA ATT CCC AGA AGG ATC-3'

Labeling Method (Biotin):

  • Anneal the sense and antisense oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Use a 3'-End DNA Labeling Kit (e.g., with Biotin-11-dUTP) according to the manufacturer's instructions to label the annealed probe.

  • Purify the labeled probe to remove unincorporated biotin.

III. STAT3 EMSA Binding Reaction

Reagents:

  • 10x Binding Buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

  • Poly(dI-dC) (1 µg/µL)

  • Glycerol (50%)

  • Bovine Serum Albumin (BSA, 10 mg/mL)

  • Nuclear Extract (5-10 µg)

  • Biotin-labeled STAT3 Probe (20-50 fmol)

  • This compound (or other inhibitor) at various concentrations

  • Unlabeled ("cold") STAT3 probe (for competition assay)

Procedure:

  • Set up the binding reactions in microcentrifuge tubes on ice.

  • For a 20 µL reaction, add the components in the following order:

    • Nuclease-free water to final volume

    • 2 µL of 10x Binding Buffer

    • 1 µL of Poly(dI-dC)

    • 1 µL of BSA

    • Nuclear Extract (5-10 µg)

    • This compound (or vehicle control)

  • For competition controls, add a 100-fold molar excess of unlabeled STAT3 probe.

  • Incubate the reactions for 10 minutes at room temperature.

  • Add 1 µL of biotin-labeled STAT3 probe and incubate for an additional 20 minutes at room temperature.

  • Add 2 µL of 10x loading buffer (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 25% glycerol).

IV. Gel Electrophoresis and Detection
  • Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

  • Pre-run the gel for 30 minutes at 100 V.

  • Load the samples and run the gel at 100-150 V for 1-2 hours, or until the dye front is near the bottom.

  • Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

  • Crosslink the DNA to the membrane using a UV crosslinker.

  • Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate according to the manufacturer's protocol.

  • Visualize the bands using a chemiluminescence imaging system.

Data Presentation

Quantitative data from EMSA experiments can be summarized to compare the inhibitory effects of different compounds on STAT3 DNA binding. The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified, and the concentration of the inhibitor that reduces this binding by 50% (IC₅₀) is determined.

Note: Publicly available literature does not provide a direct IC₅₀ value for this compound in a STAT3 EMSA. The data below is for a related compound, Indirubin E804 , which was shown to inhibit STAT3 DNA binding in cells, likely through inhibition of the upstream kinase c-Src.[3]

Table 1: Inhibitory Activity of Indirubin Derivative E804 on STAT3 Signaling

CompoundTargetAssay TypeCell LineIC₅₀Reference
Indirubin E804c-Src KinaseIn vitro Kinase Assay-0.43 µM[3]
Indirubin E804STAT3 DNA BindingEMSA (in cells)MDA-MB-468Significant inhibition at 10 µM[3]

Table 2: Hypothetical Data Presentation for this compound in a Direct STAT3 EMSA

This table is an example of how to present data if a direct inhibition experiment were performed with this compound.

CompoundTargetAssay TypeIC₅₀ (µM)Notes
This compoundSTAT3-DNA InteractionDirect EMSATo be determinedQuantified from densitometry of shifted bands.
Known STAT3 InhibitorSTAT3-DNA InteractionDirect EMSAKnown ValuePositive control for inhibition.

Conclusion

The Electrophoretic Mobility Shift Assay is a powerful tool for investigating the DNA-binding activity of STAT3 and for screening potential inhibitors. While derivatives of Indirubin have been shown to disrupt the STAT3 signaling pathway, further studies using the protocols outlined here are necessary to determine the direct effect and potency of this compound on the STAT3-DNA interaction. These application notes provide a comprehensive guide for researchers to pursue such investigations, which are crucial for the development of novel STAT3-targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Indirubin-5-sulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indirubin-5-sulfonate. Our goal is to help you overcome common challenges related to its solubility and use in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a sulfonated derivative of indirubin, a natural compound. The addition of the sulfonate group significantly enhances its water solubility compared to the parent compound[1]. Its primary mechanism of action is the inhibition of several protein kinases. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β)[1][2]. Additionally, studies have shown that indirubin derivatives can block the STAT3 signaling pathway[3].

Q2: Why was this compound developed?

The parent compound, indirubin, has poor water solubility, which limits its therapeutic development[1]. The sulfonate group was added to improve its druggability, particularly its solubility in aqueous solutions, making it more suitable for in vitro and in vivo research[1].

Q3: What are the known IC50 values for this compound against various kinases?

The inhibitory activity of this compound against several cyclin-dependent kinases has been determined. The IC50 values, representing the concentration required to inhibit 50% of the kinase activity, are summarized in the table below.

Kinase ComplexIC50 (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565
Data sourced from Medchemexpress.com and Benchchem[1][2]

Troubleshooting Guide

Problem: I am observing precipitation after adding my this compound stock solution to the cell culture medium.

This is a common issue when adding a compound dissolved in an organic solvent, like DMSO, to an aqueous-based cell culture medium. The abrupt change in solvent polarity can cause the compound to fall out of solution.

Possible Causes and Solutions:

  • High Stock Solution Concentration: Your stock solution may be too concentrated.

    • Solution: Try preparing a more dilute stock solution. While the parent compound indirubin has a solubility of approximately 1 mg/mL in DMSO, the sulfonated version should have better aqueous compatibility[4]. However, starting with a lower stock concentration (e.g., 1-5 mM in DMSO) is recommended.

  • Insufficient Mixing: The stock solution was not adequately dispersed in the medium upon addition.

    • Solution: When adding the stock solution to your culture medium, vortex or gently swirl the medium immediately to ensure rapid and uniform distribution. Avoid adding the stock solution directly onto the cells.

  • Final Concentration Exceeds Aqueous Solubility: The final concentration of this compound in your culture medium may be too high.

    • Solution: Perform a dose-response experiment starting with a lower final concentration range. A predicted water solubility for this compound is 0.0639 mg/mL, which should be considered when planning your final experimental concentrations[5].

  • Media Composition and Temperature: Components in the cell culture medium or temperature fluctuations can affect solubility[6].

    • Solution: Ensure your culture medium is at the appropriate temperature (typically 37°C) before adding the compound. If you continue to experience precipitation, consider using a serum-free medium for the initial treatment period, as proteins in serum can sometimes contribute to compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration. The molecular weight of this compound is 342.33 g/mol .

    • Example for a 10 mM stock solution in 1 mL:

      • Mass (mg) = 10 mmol/L * 0.001 L * 342.33 g/mol * 1000 mg/g = 3.42 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add the desired volume of DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Sterilization and Storage:

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol describes the proper method for diluting the stock solution into your experimental cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Example for a final concentration of 10 µM in 10 mL of medium, using a 10 mM stock:

      • V1 (stock volume) = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution:

    • Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

    • Immediately and gently mix the medium by swirling or inverting the tube/flask to ensure homogenous distribution and minimize the risk of precipitation.

  • Treatment: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_experiment Cell Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dilute_media Dilute Stock into Cell Culture Medium prep_stock->dilute_media treat_cells Treat Cells with This compound dilute_media->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->cell_viability protein_analysis Protein Analysis (e.g., Western Blot for p-STAT3) incubate->protein_analysis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubate->cell_cycle

Caption: Experimental workflow for cell-based assays with this compound.

signaling_pathways cluster_cdk Cell Cycle Progression cluster_gsk3b GSK-3β Pathway cluster_stat3 STAT3 Signaling CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin A) Cell_Cycle Cell Cycle Progression (G1/S, G2/M transitions) CDK_Cyclin->Cell_Cycle Promotes GSK3b GSK-3β Downstream_Targets Downstream Targets (e.g., Tau, β-catenin) GSK3b->Downstream_Targets Phosphorylates JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Gene_Expression Target Gene Expression (e.g., anti-apoptotic proteins) pSTAT3->Gene_Expression Promotes Indirubin This compound Indirubin->CDK_Cyclin Inhibits Indirubin->GSK3b Inhibits Indirubin->JAK Inhibits (potential)

Caption: Key signaling pathways inhibited by this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of Indirubin-5-sulfonate.

Troubleshooting Guides

Issue: Low intracellular concentration of this compound observed in experiments.

Question: My experiments consistently show low intracellular levels of this compound, limiting its therapeutic efficacy. What strategies can I employ to enhance its cell permeability?

Answer: The poor cell permeability of this compound is primarily attributed to its hydrophilic sulfonate group. To overcome this, several strategies can be explored, ranging from chemical modification to advanced drug delivery systems. Below are some troubleshooting approaches:

1. Prodrug Approach:

  • Concept: Mask the polar sulfonate group with a lipophilic moiety that can be cleaved intracellularly to release the active this compound.

  • Troubleshooting Steps:

    • Synthesize a Prodrug: Design and synthesize a prodrug of this compound by creating an ester or amide linkage with a lipophilic molecule (e.g., a long-chain fatty acid or a cholesterol derivative).

    • Assess Prodrug Stability: Evaluate the stability of the prodrug in the experimental medium to ensure it reaches the cells intact.

    • Confirm Intracellular Cleavage: Utilize techniques like HPLC or mass spectrometry on cell lysates to confirm the intracellular release of the parent drug.

    • Evaluate Permeability: Perform a cell-based permeability assay (e.g., Caco-2 assay) to compare the permeability of the prodrug with the parent compound.

2. Liposomal Encapsulation:

  • Concept: Encapsulate this compound within liposomes, which are lipid bilayers that can fuse with the cell membrane and release their contents into the cytoplasm.

  • Troubleshooting Steps:

    • Formulate Liposomes: Prepare liposomes containing this compound using methods like thin-film hydration followed by extrusion.

    • Characterize Liposomes: Analyze the size, zeta potential, and encapsulation efficiency of the formulated liposomes.

    • Optimize Formulation: If uptake is still low, experiment with different lipid compositions (e.g., adding cationic lipids to enhance interaction with the negatively charged cell membrane).

    • Assess Cellular Uptake: Use fluorescence microscopy (if a fluorescent derivative is available) or analytical methods to quantify the intracellular delivery of the encapsulated drug.

3. Nanoparticle-Based Delivery:

  • Concept: Utilize polymeric nanoparticles to encapsulate this compound, facilitating its uptake through endocytosis.

  • Troubleshooting Steps:

    • Synthesize Nanoparticles: Prepare nanoparticles from biodegradable polymers (e.g., PLGA) encapsulating the drug.

    • Characterize Nanoparticles: Determine the particle size, surface charge, and drug loading capacity.

    • Surface Modification: To enhance targeting, consider surface modification of the nanoparticles with ligands that bind to specific cell surface receptors.

    • Evaluate Uptake Mechanisms: Use endocytosis inhibitors to investigate the pathway of nanoparticle uptake.

Frequently Asked Questions (FAQs)

Q1: What is the expected apparent permeability coefficient (Papp) for indirubin derivatives, and how does sulfonation affect it?

A1: The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross a cell monolayer. While specific data for this compound is scarce, studies on other indirubin derivatives can provide a baseline. Generally, indirubins have moderate to low permeability. The addition of a sulfonate group significantly increases the hydrophilicity of the molecule, which is expected to drastically decrease its passive diffusion across the lipophilic cell membrane, resulting in a very low Papp value.

Quantitative Data for Indirubin Derivatives (for comparison)

CompoundCell LinePapp (x 10⁻⁶ cm/s)DirectionReference
6-methylcoumarinCaco-2>10AP to BL & BL to AP[1]
Carbamazepine (High Permeability Control)Caco-2>10AP to BL[1]
Hydrochlorothiazide (Low Permeability Control)Caco-2<1AP to BL[1]

Note: This table provides context on permeability coefficients but does not include data for this compound due to its limited availability in the literature.

Q2: How can I experimentally measure the cell permeability of this compound and its modified versions?

A2: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[2][3] This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.

Q3: What are the key signaling pathways affected by this compound?

A3: this compound is known to be a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[4][5] By inhibiting CDKs, it can arrest the cell cycle, and by inhibiting GSK-3β, it can modulate various cellular processes, including proliferation and apoptosis.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from standard Caco-2 assay procedures and can be used to determine the apparent permeability coefficient (Papp) of this compound and its derivatives.[2][3]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (this compound or its derivative)

  • High permeability control (e.g., Propranolol)

  • Low permeability control (e.g., Lucifer Yellow)

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The formation of a confluent and differentiated monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the cell monolayer twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to both the apical (0.4 mL) and basolateral (1.2 mL) chambers and incubate for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Remove the buffer from the apical chamber and replace it with a solution of the test compound in HBSS.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The steady-state flux of the compound across the monolayer (µmol/s).

    • A: The surface area of the membrane (cm²).

    • C₀: The initial concentration of the compound in the donor chamber (µmol/mL).

Protocol 2: Liposomal Encapsulation of this compound (Adapted)

This is an adapted protocol for the encapsulation of a hydrophilic compound like this compound using the thin-film hydration method.[6][7]

Materials:

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of this compound in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the amount of encapsulated drug to determine the encapsulation efficiency.

Visualizations

Signaling Pathways Inhibited by this compound

Indirubin_Signaling cluster_CellCycle Cell Cycle Progression cluster_GSK3B GSK-3β Signaling CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->G2_M_Transition CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK4_CyclinD1 CDK4/Cyclin D1 CDK4_CyclinD1->G1_S_Transition GSK3B GSK-3β Cell_Survival Cell Survival GSK3B->Cell_Survival Glycogen_Synthesis Glycogen Synthesis GSK3B->Glycogen_Synthesis Indirubin This compound Indirubin->CDK1_CyclinB Indirubin->CDK2_CyclinA Indirubin->CDK2_CyclinE Indirubin->CDK4_CyclinD1 Indirubin->GSK3B

Caption: Inhibition of CDK and GSK-3β signaling by this compound.

Experimental Workflow for Enhancing Cell Permeability

Permeability_Workflow Start Poor Cell Permeability of This compound Strategy Select Enhancement Strategy Start->Strategy Prodrug Prodrug Synthesis Strategy->Prodrug Liposome Liposomal Encapsulation Strategy->Liposome Nanoparticle Nanoparticle Formulation Strategy->Nanoparticle Caco2 Caco-2 Permeability Assay Prodrug->Caco2 Uptake Cellular Uptake Studies Prodrug->Uptake Liposome->Caco2 Liposome->Uptake Nanoparticle->Caco2 Nanoparticle->Uptake Analysis Data Analysis (Papp, Intracellular Conc.) Caco2->Analysis Uptake->Analysis Result Improved Permeability? Analysis->Result Success Successful Enhancement Result->Success Yes Optimize Optimize Formulation/ Prodrug Design Result->Optimize No Optimize->Strategy

Caption: Workflow for selecting and evaluating cell permeability enhancement strategies.

References

Technical Support Center: Indirubin-5-sulfonate Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase inhibition of Indirubin-5-sulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-target kinases of this compound?

This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs). Its primary targets include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5/p35.[1] A significant off-target is Glycogen Synthase Kinase-3β (GSK-3β).[1][2]

Q2: What are the known signaling pathways affected by the off-target activity of this compound?

Beyond its effects on the cell cycle through CDK inhibition, this compound's off-target activity primarily impacts the GSK-3β signaling pathway, which is involved in numerous cellular processes including metabolism, cell survival, and neuronal function.[2] Additionally, studies on indirubin derivatives suggest potential effects on other pathways such as STAT signaling and allosteric inhibition of glycogen phosphorylase.[3]

Q3: How does the solubility of this compound affect its use in kinase assays?

The sulfonate group on this compound significantly improves its aqueous solubility compared to the parent compound, indirubin.[4][5] However, like many small molecule inhibitors, it can still precipitate at high concentrations or in certain buffer conditions. It is crucial to ensure complete solubilization of the compound in a suitable solvent, such as DMSO, before preparing final dilutions in aqueous assay buffers. Poor solubility can lead to inaccurate and irreproducible IC50 values.

Q4: Are there any known assay interference issues with this compound?

Indirubin and its derivatives are colored compounds, which can potentially interfere with colorimetric or fluorescence-based assays. It is important to include appropriate controls, such as vehicle-only and compound-only wells, to assess any background signal. For luminescence-based assays like Kinase-Glo®, which measure ATP depletion, direct interference is less likely, but it is still good practice to check for any compound-specific effects on the luciferase enzyme.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. 1. Incomplete solubilization of this compound. 2. Precipitation of the compound in the assay buffer. 3. Degradation of the compound stock solution.1. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before making dilutions. Gentle warming or vortexing may be necessary. 2. Visually inspect for any precipitation after diluting in the assay buffer. Consider using a lower final concentration or adding a small percentage of a co-solvent if compatible with the assay. 3. Prepare fresh stock solutions regularly and store them appropriately, protected from light.[8]
No or very weak inhibition observed at expected concentrations. 1. Incorrect concentration of the compound. 2. Inactive compound. 3. High ATP concentration in the assay masking competitive inhibition.1. Verify the concentration of the stock solution using spectrophotometry or another analytical method. 2. Test the activity of a fresh batch of the compound. 3. For competitive inhibitors like this compound, the apparent IC50 value is dependent on the ATP concentration. Perform the assay at an ATP concentration close to the Km value of the kinase if possible.
Inhibition observed in negative control wells (without kinase). 1. Assay interference (e.g., color, fluorescence quenching). 2. Inhibition of the detection system (e.g., luciferase in luminescence assays).1. Run a compound-only control to measure its intrinsic signal. 2. Perform a counter-screen to test the effect of this compound directly on the detection enzyme (e.g., luciferase).
Unexpected cellular effects not explained by CDK inhibition. 1. Off-target inhibition of other kinases (e.g., GSK-3β). 2. Effects on other signaling pathways.1. Review the known off-target profile of this compound. 2. Consider performing a broader kinase screen to identify other potential off-targets.[3][9] 3. Investigate downstream signaling pathways of known off-targets (e.g., by Western blotting for phosphorylated substrates).

Data Presentation

This compound Kinase Inhibition Profile
Kinase TargetIC50 (nM)Reference
CDK1/cyclin B55[1]
CDK2/cyclin A35[1]
CDK2/cyclin E150[1]
CDK4/cyclin D1300[1]
CDK5/p3565[1]
GSK-3β-[1]
Glycogen Phosphorylase-[3]

Note: A specific IC50 value for GSK-3β and Glycogen Phosphorylase with this compound was not explicitly found in the provided search results, although its inhibitory activity is mentioned. Indirubin and its other derivatives are potent inhibitors of GSK-3β with IC50 values in the low nanomolar range.[2]

Experimental Protocols

General Protocol for In Vitro Kinase Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be at or near the Km of the kinase for ATP.
  • Kinase and Substrate: Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination.

2. Assay Procedure:

  • Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
  • Add the kinase and substrate mixture to the wells.
  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the reaction for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
  • Stop the reaction and measure the remaining ATP by adding a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).
  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.
  • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
  • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2_E CDK2 CyclinE->CDK2_E Activation DNA_Replication DNA Replication CDK2_E->DNA_Replication CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activation Mitosis Mitosis CDK2_A->Mitosis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activation CDK1->Mitosis Indirubin This compound Indirubin->CDK46 Indirubin->CDK2_E Indirubin->CDK2_A Indirubin->CDK1

Caption: Simplified CDK signaling pathway and points of inhibition by this compound.

GSK3B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core GSK-3β Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt Akt->GSK3B Phosphorylation (Inhibition) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Degradation Proteasomal Degradation BetaCatenin->Degradation Gene_Transcription Gene Transcription BetaCatenin->Gene_Transcription Indirubin This compound Indirubin->GSK3B

Caption: Simplified GSK-3β signaling pathway and its inhibition by this compound.

Experimental Workflow

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Kinase, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add Inhibitor/Vehicle) reagent_prep->plate_setup pre_incubation Pre-incubation (Inhibitor + Kinase) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATP) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation reaction_initiation->reaction_incubation detection Detection (e.g., Add Kinase-Glo® Reagent) reaction_incubation->detection readout Read Luminescence detection->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Result check_solubility Check Compound Solubility and Stability start->check_solubility check_controls Review Controls (Vehicle, No Kinase) check_solubility->check_controls Soluble prepare_fresh Prepare Fresh Stock and Dilutions check_solubility->prepare_fresh Insoluble/ Degraded check_assay_conditions Verify Assay Conditions (ATP, Enzyme Conc.) check_controls->check_assay_conditions Controls OK run_interference_check Run Compound Interference Assay check_controls->run_interference_check Control Issues consider_off_target Consider Off-Target Effects check_assay_conditions->consider_off_target Conditions OK optimize_assay Optimize Assay Parameters check_assay_conditions->optimize_assay Suboptimal Conditions investigate_pathways Investigate Downstream Pathways of Off-Targets consider_off_target->investigate_pathways Off-Target Suspected solution Problem Resolved consider_off_target->solution On-Target Effect Confirmed prepare_fresh->start run_interference_check->start optimize_assay->start investigate_pathways->solution

References

Technical Support Center: Indirubin-5-sulfonate Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Indirubin-5-sulfonate in Western blotting experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I treated my cells with this compound, but I see no change in the phosphorylation of my target protein compared to the control. What could be the reason?

A1: This is a common issue and can arise from several factors. Firstly, ensure that the concentration of this compound used is sufficient to inhibit the target kinase. The half-maximal inhibitory concentration (IC50) varies for different kinases. Secondly, the treatment duration might be too short for a detectable change in protein phosphorylation. Consider performing a time-course experiment to optimize the treatment time. Finally, verify the activity of your this compound stock, as improper storage can lead to degradation.

Possible Solutions:

  • Verify IC50 values: Refer to the provided table of IC50 values for this compound against common kinases.

  • Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration.

  • Check compound integrity: Ensure your this compound has been stored correctly, protected from light.

Q2: I am observing high background on my Western blot, making it difficult to interpret the results after this compound treatment. How can I reduce the background?

A2: High background can obscure the specific signal of your target protein.[1] This can be caused by several factors, including insufficient blocking, improper antibody concentrations, or inadequate washing.

Possible Solutions:

  • Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., switching from non-fat milk to bovine serum albumin (BSA) or vice versa), as some antibodies have preferences.[1][2]

  • Adjust antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[1][3]

  • Improve washing steps: Increase the number and duration of washes between antibody incubations. Adding a detergent like Tween-20 to your wash buffer can also help.[4]

Q3: My Western blot shows multiple non-specific bands in addition to the target band after treating cells with this compound. What is the cause and how can I fix it?

A3: The presence of non-specific bands can be due to the primary antibody cross-reacting with other proteins or issues with the sample preparation.[1]

Possible Solutions:

  • Use a specific antibody: Ensure your primary antibody is highly specific for the target protein. Consider using a monoclonal antibody if you are currently using a polyclonal one.

  • Optimize antibody dilution: A higher concentration of the primary antibody can lead to non-specific binding. Try further diluting your antibody.

  • Sample preparation: Ensure that your cell lysates are properly prepared and that protease and phosphatase inhibitors are included to prevent protein degradation.[2]

Q4: The bands in my Western blot appear faint or there is no signal at all for my target protein after this compound treatment. What should I do?

A4: A weak or absent signal can be frustrating. This could be due to the inhibitory effect of this compound, but it can also result from technical issues during the Western blotting procedure.[1]

Possible Solutions:

  • Confirm protein transfer: Use a reversible stain like Ponceau S to verify that proteins have successfully transferred from the gel to the membrane.[3]

  • Check antibody activity: Ensure your primary and secondary antibodies are not expired and have been stored correctly.

  • Increase protein load: If your target protein is of low abundance, try loading a higher amount of total protein per lane.[4]

  • Enhance detection: Use a more sensitive chemiluminescent substrate or increase the exposure time.

Quantitative Data

Table 1: Inhibitory Activity of this compound

Target KinaseIC50 (nM)
CDK1/cyclin B55[5][6][7][8]
CDK2/cyclin A35[5][6][7][8]
CDK2/cyclin E150[5][6][7][8]
CDK4/cyclin D1300[5][6][7][8]
CDK5/p3565[5][6][7][8]
GSK-3βInhibitory activity confirmed[5][6][7][8]

Experimental Protocols

Detailed Methodology for a Standard Western Blot Experiment with this compound Treatment:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration.

  • Lysate Preparation:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Visualizations

Indirubin_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 GSK-3β Signaling CDK_Cyclin CDK/Cyclin Complexes Rb pRb CDK_Cyclin->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes GSK3b GSK-3β Tau Tau Protein GSK3b->Tau phosphorylates Phospho_Tau Hyperphosphorylated Tau Tau->Phospho_Tau Indirubin This compound Indirubin->CDK_Cyclin inhibits Indirubin->GSK3b inhibits

Caption: this compound signaling pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Cell_Treatment 1. Cell Treatment with this compound Lysate_Prep 2. Lysate Preparation Cell_Treatment->Lysate_Prep Quantification 3. Protein Quantification Lysate_Prep->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Blocking 6. Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Transfer 5. Protein Transfer SDS_PAGE->Transfer Transfer->Blocking

Caption: Standard Western blot workflow.

Troubleshooting_Logic cluster_no_signal Weak or No Signal cluster_high_bg High Background cluster_nonspecific Non-Specific Bands Start Problem with Western Blot Check_Transfer Check Protein Transfer (Ponceau S) Start->Check_Transfer Optimize_Blocking Optimize Blocking (Time, Agent) Start->Optimize_Blocking Check_Ab_Specificity Verify Antibody Specificity Start->Check_Ab_Specificity Check_Antibodies Verify Antibody Activity Check_Transfer->Check_Antibodies Optimize_Detection Increase Protein Load / Enhance Detection Check_Antibodies->Optimize_Detection Titrate_Antibodies Titrate Antibodies Optimize_Blocking->Titrate_Antibodies Improve_Washing Improve Washing Steps Titrate_Antibodies->Improve_Washing Optimize_Ab_Dilution Optimize Antibody Dilution Check_Ab_Specificity->Optimize_Ab_Dilution Check_Lysate Check Lysate Quality Optimize_Ab_Dilution->Check_Lysate

Caption: Troubleshooting decision tree.

References

Indirubin-5-sulfonate dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Indirubin-5-sulfonate dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as a potent inhibitor of cyclin-dependent kinases (CDKs). It exhibits inhibitory activity against several key CDKs involved in cell cycle regulation. Additionally, it has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various signaling pathways.[1][2]

Q2: What are the typical IC50 values for this compound against various CDKs?

The half-maximal inhibitory concentration (IC50) values for this compound are crucial for determining the appropriate concentration range for your experiments. The known IC50 values are summarized in the table below.

Q3: What are the known signaling pathways affected by this compound?

This compound influences several critical signaling pathways, primarily related to cell cycle progression, proliferation, and apoptosis. Its inhibitory action on CDKs directly impacts the cell cycle machinery. Furthermore, its effect on GSK-3β can modulate pathways like Wnt signaling. It has also been observed to suppress the STAT3 signaling pathway.

Q4: Are there any known solubility issues with this compound?

While this compound is a sulfonated form of indirubin, which generally improves water solubility compared to the parent compound, solubility issues can still arise, particularly at higher concentrations.[3] It is recommended to prepare stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in your cell culture medium. Always ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible dose-response curves 1. Compound precipitation: this compound may precipitate at higher concentrations in aqueous media. 2. Cell seeding variability: Inconsistent cell numbers across wells. 3. Edge effects in microplates: Evaporation from wells on the plate perimeter.1. Visually inspect your treatment solutions for any signs of precipitation. If observed, prepare fresh dilutions or sonicate briefly. Consider using a lower top concentration. 2. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 3. Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or media to maintain humidity.
High background signal or no effect at expected concentrations 1. Incorrect IC50 range: The chosen concentration range may be too low for your specific cell line. 2. Cell line resistance: The target cell line may be insensitive to this compound. 3. Compound degradation: The compound may have degraded due to improper storage.1. Perform a broad-range dose-finding experiment (e.g., 1 nM to 100 µM) to determine the optimal concentration range for your cell line. 2. Research the expression levels of CDKs and GSK-3β in your cell line. Consider using a positive control cell line known to be sensitive. 3. Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly.
Cell death observed in vehicle control wells 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high.1. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control series to confirm.
Assay interference 1. Compound interference with assay reagents: this compound, being a colored compound, may interfere with colorimetric or fluorometric assays (e.g., MTT, AlamarBlue).1. Run a "compound-only" control (wells with compound but no cells) to measure any intrinsic absorbance or fluorescence of this compound at the assay wavelength. Subtract this background from your experimental values. Consider using an alternative, non-interfering viability assay like a crystal violet assay or cell counting.[4]

Data Presentation

Table 1: IC50 Values of this compound against Cyclin-Dependent Kinases (CDKs)

KinaseIC50 (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565
Data sourced from MedChemExpress and Santa Cruz Biotechnology.[1][2][5]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. . Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.

Visualizations

Indirubin_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_other_pathways Other Signaling Pathways CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M CDK2_CyclinA CDK2/Cyclin A G1_S G1/S Transition CDK2_CyclinA->G1_S CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1_S CDK4_CyclinD1 CDK4/Cyclin D1 CDK4_CyclinD1->G1_S GSK3B GSK-3β Proliferation Cell Proliferation GSK3B->Proliferation Apoptosis Apoptosis GSK3B->Apoptosis STAT3 STAT3 STAT3->Proliferation Indirubin This compound Indirubin->CDK1_CyclinB Indirubin->CDK2_CyclinA Indirubin->CDK2_CyclinE Indirubin->CDK4_CyclinD1 Indirubin->GSK3B Indirubin->STAT3

Caption: this compound's inhibitory effects on key signaling pathways.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_output Output Cell_Culture 1. Seed Cells Compound_Prep 2. Prepare Drug Dilutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Viability_Assay 5. Perform Viability Assay Incubation->Viability_Assay Data_Analysis 6. Analyze Data & Plot Curve Viability_Assay->Data_Analysis IC50 IC50 Value Data_Analysis->IC50

Caption: Experimental workflow for IC50 determination of this compound.

References

Technical Support Center: Developing Indirubin-5-Sulfonate Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing and troubleshooting indirubin-5-sulfonate resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK5, as well as Glycogen Synthase Kinase-3 beta (GSK-3β).[1][2][3][4] By binding to the ATP-binding pocket of these kinases, it disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.[4]

Q2: How long does it typically take to develop a stable this compound resistant cell line?

A2: The development of a stable drug-resistant cell line is a lengthy process that can take anywhere from 3 to 18 months, depending on the cell line's intrinsic sensitivity, the dosing strategy, and the desired level of resistance.[5]

Q3: What are the common mechanisms of acquired resistance to CDK inhibitors like this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to CDK inhibitors, in general, can arise through several mechanisms. These include alterations in cell cycle proteins (e.g., loss of retinoblastoma protein (Rb) function or amplification of cyclin E1), activation of bypass signaling pathways (e.g., PI3K/Akt/mTOR pathway), and increased drug efflux.[1] Some indirubin derivatives have been shown to overcome resistance to other chemotherapeutic agents by inhibiting STAT signaling pathways.[1]

Q4: Should I use a continuous or pulsed exposure method to induce resistance?

A4: Both methods can be effective. Continuous exposure involves culturing cells in the constant presence of the drug with stepwise dose escalations. This method is often more stringent. Pulsed exposure, where cells are treated with the drug for a defined period followed by a recovery phase in drug-free medium, can mimic clinical dosing regimens more closely and may be better tolerated by sensitive cell lines.[6][7] The choice depends on the specific cell line and experimental goals.

Q5: How do I confirm that my cell line has developed resistance?

A5: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line versus the developed resistant cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo). A significant increase (typically 3- to 10-fold or higher) in the IC50 value indicates the development of resistance.[8] It is also crucial to assess the stability of the resistant phenotype by culturing the cells in the absence of the drug for several passages and then re-evaluating the IC50.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Massive cell death after initial drug exposure. The starting concentration of this compound is too high for the parental cell line.Determine the IC50 of the parental cell line first. Start the selection process with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth).[9]
Cells are not adapting to the increased drug concentration and continue to die. The dose escalation is too rapid. The cell line is highly sensitive to the drug.Reduce the magnitude of the dose increase (e.g., from a 2-fold to a 1.5-fold increase). Allow the cells more time to recover and repopulate between dose escalations. Consider switching to a pulsed exposure method.[9]
The resistant phenotype is lost after a few passages in drug-free medium. The resistance mechanism is unstable or dependent on continuous drug pressure. The resistant population is heterogeneous.Maintain a continuous low dose of this compound in the culture medium to sustain selective pressure. Re-clone the resistant population to isolate a stably resistant clone. Regularly monitor the IC50 to ensure the stability of the resistant phenotype.
Inconsistent results in cell viability assays. Contamination of cell cultures (bacterial, fungal, or mycoplasma). Cell line misidentification or cross-contamination. Variation in cell seeding density.Regularly test for and eliminate any contamination. Authenticate cell lines using methods like STR profiling. Ensure consistent cell seeding densities for all experiments.
Difficulty in dissolving this compound. Indirubin and some of its derivatives have poor aqueous solubility.Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).

Data Presentation

Table 1: IC50 Values of Indirubin and its Derivatives in Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
IndirubinU87Glioblastoma25[10]
IndirubinU118Glioblastoma25[10]
Indirubin-3'-monoximeVariousVarious0.18 - 0.44[3]
E804 (Indirubin derivative)MDA-MB-435Breast Cancer~2.5[3]
E804 (Indirubin derivative)PC-3Prostate Cancer~5[3]
6-Bromoindirubin-3'-oximeMCF-7Breast CancerNot specified[1]
Akashins A-C (Indirubin derivatives)VariousVarious~2.8 mg/mL[11]

Note: This table provides a summary of publicly available data. IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound in Parental Cancer Cell Lines
  • Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate inhibitory range.

  • Drug Treatment: Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.[8]

Protocol 2: Development of this compound Resistant Cell Lines using Continuous Exposure
  • Initial Exposure: Based on the IC50 value determined in Protocol 1, begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).[9]

  • Monitoring and Maintenance: Closely monitor the cells for signs of toxicity and growth inhibition. Change the medium with fresh drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Dose Escalation: Once the cells have adapted to the current drug concentration and are proliferating at a stable rate, increase the concentration of this compound in the culture medium. A gradual increase of 1.5 to 2-fold is recommended.[9]

  • Cryopreservation: At each successful adaptation to a new drug concentration, it is crucial to cryopreserve a batch of cells as a backup.

  • Repeat and Stabilize: Repeat the process of monitoring, maintenance, and dose escalation until the desired level of resistance is achieved (e.g., cells are able to proliferate in a concentration that is 10-fold or higher than the initial IC50).

  • Confirmation of Resistance: Once a resistant population is established, confirm the level of resistance by performing an IC50 determination assay as described in Protocol 1 and compare it to the parental cell line.

  • Stability Testing: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.[6]

Visualizations

Experimental Workflow for Developing Resistant Cell Lines

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Verification & Stability A Determine IC50 in Parental Cell Line B Start continuous culture with low-dose this compound (e.g., IC20) A->B C Monitor cell growth and morphology B->C D Gradually increase drug concentration C->D Cells adapt D->C Re-evaluate E Cryopreserve cells at each step D->E F Determine IC50 in Resistant Cell Line D->F Desired resistance achieved G Compare IC50 with parental cell line F->G H Culture in drug-free medium for several passages G->H I Re-determine IC50 to check stability H->I

Caption: Workflow for developing this compound resistant cell lines.

Simplified Signaling Pathway of this compound Action

G cluster_0 Cell Cycle Progression cluster_1 Cellular Response Indirubin This compound CDK_Cyclin CDK/Cyclin Complexes Indirubin->CDK_Cyclin inhibits Apoptosis Apoptosis Indirubin->Apoptosis induces Rb Rb Phosphorylation CDK_Cyclin->Rb E2F E2F Activation Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits CDK/Cyclin, leading to cell cycle arrest.

References

Technical Support Center: Synthesis of More Soluble Indirubin-5-sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of more soluble Indirubin-5-sulfonate derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfonation of indirubin important?

A1: Indirubin is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making it a promising candidate for anticancer therapies. However, its development is significantly hampered by its poor water solubility.[1][2] The introduction of a sulfonate group at the 5-position of the indirubin core to create this compound dramatically increases its aqueous solubility, which is a crucial factor for its bioavailability and therapeutic application.[1][2]

Q2: What are the main strategies to synthesize more soluble indirubin derivatives?

A2: The primary strategy is the introduction of polar, hydrophilic groups onto the indirubin scaffold.[1] This includes:

  • Sulfonation: Adding a sulfonic acid group (-SO3H) to the indirubin structure, most commonly at the 5-position.[1]

  • Carboxylation: Introducing carboxylic acid groups. Monocarboxyindirubins have shown solubility up to three orders of magnitude higher than indirubin.

  • Introduction of Basic Centers: Synthesizing derivatives with amide substituents carrying basic centers, which can be protonated or quaternized to improve solubility.[1]

  • Glycosylation: Attaching sugar moieties to the indirubin core.

  • Formulation Strategies: Utilizing drug delivery systems like supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS) to improve oral bioavailability.[1]

Q3: What are the expected challenges when synthesizing this compound?

A3: Common challenges include:

  • Competing Reactions: The formation of the isomeric indigo from the oxidative dimerization of indoxyl intermediates is a primary side reaction.[2]

  • Purification: The high polarity of the sulfonated product can make it challenging to purify using standard chromatographic techniques.

  • Reaction Control: The sulfonation reaction requires careful control of temperature and reagent stoichiometry to avoid over-sulfonation or degradation of the starting material.

Q4: How does the introduction of a sulfonate group affect the biological activity of indirubin?

A4: The addition of a sulfonate group at the 5-position has been shown to not only improve solubility but also to enhance the inhibitory activity against certain kinases.[2] For example, this compound demonstrates potent inhibition across several key cell cycle kinases.[2] However, any modification to the indirubin scaffold can potentially alter its biological activity and selectivity, necessitating thorough biological evaluation of new derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Issue Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired this compound. 1. Incomplete sulfonation of the indole precursor.2. Degradation of starting material or product under harsh reaction conditions.3. Inefficient condensation of the sulfonated intermediate with isatin.1. Ensure the use of a suitable sulfonating agent (e.g., chlorosulfonic acid) and optimize the reaction time and temperature. Monitor the reaction progress using TLC or LC-MS.2. Perform the sulfonation at a controlled, low temperature. Use a less aggressive sulfonating agent if necessary.3. Optimize the condensation reaction conditions, such as the choice of solvent and the use of Dean-Stark conditions to remove water.[2]
Formation of a significant amount of indigo as a byproduct. The oxidative dimerization of the indoxyl intermediate is competing with the desired condensation reaction to form indirubin.[2]The introduction of an electron-withdrawing sulfonate group on the indole ring helps to mitigate this side reaction.[2] Ensure that the reaction conditions (e.g., pH, temperature) favor the formation of the indirubin scaffold.
The final product is a dark, intractable tar instead of a solid. Over-sulfonation or degradation of the aromatic rings under strong acidic conditions.Use a milder sulfonating agent or a complex like pyridine-sulfur trioxide. Carefully control the stoichiometry of the sulfonating agent and the reaction temperature.
Difficulty in purifying the final this compound product. The high polarity of the sulfonic acid salt makes it insoluble in most organic solvents used for standard silica gel chromatography.1. Recrystallization: Attempt recrystallization from a suitable solvent system, such as a mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol).2. Reverse-Phase Chromatography: If available, use reverse-phase HPLC or flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.3. Ion-Exchange Chromatography: This can be an effective method for separating the sulfonated product from non-ionic impurities.
The purified product contains inorganic salt impurities (e.g., NaCl, Na2SO4). These salts are often byproducts of the neutralization step and can co-precipitate with the product.1. Washing: Thoroughly wash the crude product with a solvent in which the inorganic salts are soluble but the product is not (e.g., cold ethanol).2. Dialysis: For larger scale purifications, dialysis can be used to remove small inorganic salt molecules.3. Size Exclusion Chromatography: This technique can separate the desired product from smaller salt molecules.
The NMR spectrum of the final product is complex and shows unexpected peaks. 1. Presence of regioisomers (sulfonation at different positions).2. Incomplete removal of starting materials or byproducts.3. Degradation of the product.1. Use analytical techniques like 2D-NMR (COSY, HMBC) to confirm the structure and identify isomers. Optimize reaction conditions to favor the desired isomer.2. Re-purify the product using one of the methods suggested above.3. Ensure proper storage of the final product, protected from light and heat, as indirubins can be unstable.[3]

Data Presentation

Solubility of Indirubin and its Derivatives
CompoundSolventSolubilityReference
IndirubinWaterInsoluble[3]
IndirubinDimethyl sulfoxide (DMSO)Slightly soluble[3]
IndirubinTetrahydrofuran (THF)Slightly soluble[3]
IndirubinChloroformVery slightly soluble[3]
IndirubinAcetoneVery slightly soluble[3]
IndirubinEthanolInsoluble[3]
This compound WaterSignificantly increased [2]
MonocarboxyindirubinsWaterUp to 3 orders of magnitude higher than indirubin

Note: "Significantly increased" indicates a qualitative improvement mentioned in the literature, but specific quantitative values were not provided in the reviewed sources.

Experimental Protocols

General Synthesis of this compound

The following is a generalized two-step protocol for the laboratory synthesis of this compound. Note: This is a general procedure and may require optimization for specific substrates and scales.

Step 1: Sulfonation of an Indole Precursor (e.g., Indoxyl)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the indole precursor (e.g., indoxyl) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C or lower using an ice-salt bath.

  • Addition of Sulfonating Agent: Slowly add a solution of the sulfonating agent (e.g., chlorosulfonic acid) in the same solvent to the cooled reaction mixture via the dropping funnel. Maintain the temperature below 5°C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Isolation of Intermediate: The sulfonated intermediate may precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if the intermediate is water-soluble, proceed to the next step with the aqueous solution.

Step 2: Condensation with Isatin

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the sulfonated indole intermediate from Step 1 and isatin in a suitable solvent (e.g., toluene or a mixture of solvents).

  • Catalyst: Add a catalytic amount of a suitable acid or base if required.

  • Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the formation of the dark red this compound product by TLC or LC-MS.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Collect the crude product by filtration.

    • Wash the solid with the reaction solvent and then with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by reverse-phase chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Mandatory Visualization

Signaling Pathways of Indirubin Derivatives

Indirubin and its derivatives, likely including this compound, exert their biological effects by inhibiting key protein kinases involved in cell cycle regulation and other cellular processes. The diagram below illustrates the primary signaling pathways targeted by indirubins.

Indirubin_Signaling_Pathways Indirubin Indirubin Derivatives (e.g., this compound) CDKs Cyclin-Dependent Kinases (CDK1, CDK2, CDK5) Indirubin->CDKs Inhibition GSK3b Glycogen Synthace Kinase-3β (GSK-3β) Indirubin->GSK3b Inhibition CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Apoptosis Apoptosis (Programmed Cell Death) GSK3b->Apoptosis Regulates Neuroprotection Neuroprotection GSK3b->Neuroprotection Implicated in Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Key signaling pathways modulated by Indirubin derivatives.

Experimental Workflow for Synthesis of this compound

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Indole Precursor & Isatin Sulfonation Step 1: Sulfonation of Indole Precursor (e.g., with Chlorosulfonic Acid) Start->Sulfonation Condensation Step 2: Condensation with Isatin (e.g., under Dean-Stark conditions) Start->Condensation Intermediate Sulfonated Indole Intermediate Sulfonation->Intermediate Intermediate->Condensation CrudeProduct Crude this compound Condensation->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Characterization Characterization (NMR, MS, HPLC) PureProduct->Characterization End End Product Characterization->End

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Indirubin-5-sulfonate In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vivo application of Indirubin-5-sulfonate while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] Its therapeutic effects in various disease models, particularly in cancer, are largely attributed to the inhibition of these kinases, which leads to cell cycle arrest and induction of apoptosis.[3][4][5]

Q2: What is the expected in vivo toxicity profile of this compound?

Q3: How can I improve the solubility and bioavailability of this compound to potentially reduce toxicity?

Indirubin and its derivatives are known for their poor water solubility.[6] Improving solubility and bioavailability can lead to the use of lower, more effective doses, thereby minimizing potential toxicity. Strategies that have been explored for other indirubins and hydrophobic drugs include:

  • Formulation with solubilizing agents: Utilizing co-solvents, surfactants, or cyclodextrins can enhance solubility.

  • Lipid-based delivery systems: Formulations such as Self-Microemulsifying Drug Delivery Systems (S-SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have been shown to significantly improve the oral bioavailability of indirubin derivatives.[3][4]

  • Nanoparticle formulation: Encapsulating the compound in nanoparticles can improve solubility, protect it from degradation, and potentially allow for targeted delivery, reducing systemic exposure and toxicity.[7]

  • Salt formation: For acidic or basic compounds, forming a salt can significantly increase aqueous solubility.[8]

Q4: What are the key signaling pathways to monitor for off-target effects and toxicity?

While the primary targets are CDKs and GSK-3β, indirubins can affect other signaling pathways, which may contribute to off-target effects. Key pathways to consider monitoring include:

  • STAT3 Signaling: Some indirubin derivatives have been shown to inhibit the Src-Stat3 signaling pathway, which is involved in cell survival and proliferation.[9][10]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: Indirubin is a ligand for the AhR, which can influence the expression of various genes, including those involved in metabolism and cell cycle control.[3]

  • Reactive Oxygen Species (ROS) Production: Some indirubin derivatives have been shown to induce the production of ROS, which can lead to oxidative stress and cellular damage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor in vivo efficacy at expected therapeutic doses. Low Bioavailability: Due to poor solubility, the compound may not be reaching the target tissue at sufficient concentrations.Optimize Formulation: Refer to the strategies in FAQ #3 to improve solubility and bioavailability. Consider alternative routes of administration (e.g., intraperitoneal injection if oral gavage is ineffective).
Rapid Metabolism: The compound may be quickly metabolized and cleared from circulation.Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the half-life and clearance rate of this compound in your animal model. This will help in optimizing the dosing schedule.
Signs of animal distress (e.g., weight loss, lethargy, ruffled fur). Toxicity: The administered dose may be too high.Dose De-escalation: Reduce the dose and perform a dose-response study to find the MTD. Monitor Organ Function: Collect blood for hematology and clinical chemistry analysis. At the end of the study, perform histopathological examination of major organs (liver, kidney, spleen, heart, lungs).
Formulation-related Toxicity: The vehicle or formulation excipients may be causing adverse effects.Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and formulation-related toxicity. Test Alternative Formulations: If toxicity is suspected to be from the formulation, test alternative, well-tolerated vehicles.
Inconsistent results between experiments. Variability in Formulation: Inconsistent preparation of a suspension or emulsion can lead to variable dosing.Standardize Formulation Protocol: Develop and strictly follow a standard operating procedure (SOP) for the preparation of the dosing solution. Ensure homogeneity of the formulation before each administration.
Animal Variability: Biological differences between animals can lead to varied responses.Increase Sample Size: Use a sufficient number of animals per group to ensure statistical power. Randomize Animals: Randomize animals into treatment groups to minimize bias.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound [11]

TargetIC₅₀ (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565
GSK-3βInhibitory activity reported

Table 2: In Vivo Dosing of Indirubin and its Derivatives in Animal Models (for reference)

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
IndirubinMice (colitis model)10 mg/kg/dayOralAmeliorated colitis[12]
IndirubinMice (sepsis model)10, 20, 40, 80 mg/kgIntraperitonealImproved survival[13]
Indirubin-3'-monoximeMice (lung cancer model)10 mg/kg, 5 days/weekIntraperitonealReduced tumor growth[4]
6-Bromoindirubin-3'-oxime (6BIO)Mice (aging model)Not specifiedOralAnti-aging effects in the liver[14]

Experimental Protocols

Protocol: General In Vivo Acute Toxicity Assessment

This protocol provides a general framework for assessing the acute toxicity of this compound in a rodent model. It is crucial to adapt this protocol based on the specific research question, animal model, and institutional guidelines (IACUC).

1. Animal Model:

  • Species: Mouse (e.g., BALB/c or C57BL/6) or Rat (e.g., Sprague-Dawley).

  • Sex: Both males and females should be used.

  • Age: Young adult animals (e.g., 6-8 weeks old).

  • Housing: Standard housing conditions with ad libitum access to food and water.

2. Formulation Preparation:

  • Prepare a stable formulation of this compound. Due to its likely poor aqueous solubility, consider using a vehicle such as:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

    • A solution containing DMSO (e.g., 5-10%), Cremophor EL or Tween 80 (e.g., 5-10%), and sterile saline.

  • Important: The final concentration of organic solvents should be kept to a minimum and be consistent across all dose groups. A vehicle control group is essential.

3. Dose Administration:

  • Route of Administration: Oral gavage or intraperitoneal injection are common routes. The choice should be justified based on the intended clinical application and the compound's properties.

  • Dose Levels: A preliminary dose-finding study is recommended. Start with a wide range of doses (e.g., 10, 50, 100, 500, 1000 mg/kg). Based on the results, a definitive study with narrower dose ranges can be designed.

  • Dosing Volume: Adhere to institutional guidelines for maximum dosing volumes for the chosen route and animal species.

4. Observation and Data Collection:

  • Clinical Observations: Observe animals for signs of toxicity immediately after dosing and at regular intervals for at least 14 days. Signs to monitor include changes in posture, activity, breathing, and the presence of convulsions, tremors, or diarrhea.

  • Body Weight: Record the body weight of each animal before dosing and daily thereafter.

  • Mortality: Record the time of death for any animal that dies during the study.

  • Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine all major organs for any abnormalities.

  • Histopathology (Optional but recommended): Collect major organs (liver, kidneys, spleen, heart, lungs, brain, gastrointestinal tract) and preserve them in 10% neutral buffered formalin for potential histopathological analysis.

5. Data Analysis:

  • Calculate the LD50 if applicable, using appropriate statistical methods (e.g., probit analysis).

  • Determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Statistically analyze changes in body weight between treated and control groups.

Visualizations

Indirubin_Signaling_Pathways cluster_inhibition This compound cluster_cdk Cell Cycle Progression cluster_gsk3b GSK-3β Signaling I5S This compound CDK1 CDK1/Cyclin B I5S->CDK1 CDK2_A CDK2/Cyclin A I5S->CDK2_A CDK2_E CDK2/Cyclin E I5S->CDK2_E CDK4 CDK4/Cyclin D1 I5S->CDK4 GSK3b GSK-3β I5S->GSK3b G2M G2/M Transition CDK1->G2M CDK2_A->G2M G1S G1/S Transition CDK2_E->G1S CDK4->G1S CellCycleArrest Cell Cycle Arrest G2M->CellCycleArrest G1S->CellCycleArrest Apoptosis Apoptosis GSK3b->Apoptosis Inhibition of GSK-3β can promote apoptosis

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow A 1. Preliminary Studies - Solubility Assessment - Formulation Development B 2. Dose Range Finding Study - Single high doses in a small group of animals - Observe for acute toxicity A->B C 3. Definitive Toxicity Study - Multiple dose groups + Vehicle control - Daily clinical observations B->C D 4. In-life Data Collection - Body weight - Food/water consumption - Clinical signs C->D E 5. Terminal Data Collection - Hematology - Clinical Chemistry - Gross Necropsy D->E F 6. Histopathology - Microscopic examination of major organs E->F G 7. Data Analysis - Determine MTD/NOAEL - Statistical analysis F->G

Caption: General workflow for in vivo toxicity assessment.

Troubleshooting_Logic Start Unexpected in vivo results? Q1 Is it a lack of efficacy? Start->Q1 Q2 Are there signs of toxicity? Start->Q2 Q1->Q2 No A1 Optimize Formulation for Bioavailability (see FAQ #3) Q1->A1 Yes A5 Standardize Formulation Protocol Q1->A5 Inconsistent Results A3 Perform Dose De-escalation Q2->A3 Yes A2 Conduct Pharmacokinetic Study A1->A2 A4 Check Vehicle Toxicity A3->A4

References

Indirubin-5-sulfonate aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indirubin-5-sulfonate. The information is designed to help users identify and prevent potential aggregation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a potential concern?

This compound is a sulfonated derivative of indirubin, a natural compound. The sulfonation significantly increases its aqueous solubility compared to the parent molecule.[1] However, like many small molecules used in drug discovery, it can still form colloidal aggregates, especially at higher concentrations.[1] This aggregation can lead to non-specific interactions and potential artifacts in experimental assays, making it crucial to identify and control.

Q2: What are the common signs of this compound aggregation in my experiment?

Signs of aggregation can include:

  • Inconsistent assay results: High variability between replicate experiments.

  • Promiscuous inhibition: Apparent inhibition of multiple, unrelated enzymes or targets.[1]

  • A "steep" dose-response curve: A sharp drop in activity over a narrow concentration range.

  • Visible precipitation or cloudiness in the solution, although aggregates are often nanoparticles and not visible to the naked eye.

Q3: How can I detect if my this compound solution has aggregates?

The most common and effective method for detecting small molecule aggregation is Dynamic Light Scattering (DLS) .[2][3][4] DLS measures the size distribution of particles in a solution. The presence of a population of particles with a hydrodynamic radius significantly larger than that of the monomeric compound is indicative of aggregation.[2][5]

Troubleshooting Guide

Issue: I suspect this compound is aggregating in my assay buffer.

Troubleshooting Steps:

  • Visual Inspection: Carefully observe your stock and working solutions for any signs of turbidity or precipitation.

  • Dynamic Light Scattering (DLS) Analysis: Analyze your this compound solution at the working concentration using DLS to determine the particle size distribution. Compare this to a buffer-only control.

  • Determine the Critical Aggregation Concentration (CAC): Perform a concentration-dependent DLS study to identify the CAC, the concentration at which aggregation begins.[6][7]

  • Include a Detergent Control: Repeat your experiment with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80) to the assay buffer. If the observed activity is significantly reduced in the presence of the detergent, it is likely that aggregation was contributing to the initial results.

  • Vary Compound Concentration: Test a range of this compound concentrations, ensuring you are working below the determined CAC.

Data Presentation

Table 1: Hypothetical Factors Influencing this compound Aggregation

ParameterCondition ACondition BCondition C
Buffer pH 6.57.48.0
Ionic Strength (mM) 50150250
Temperature (°C) 253742
Critical Aggregation Concentration (µM) 251510
Mean Aggregate Size (nm) at 50 µM 150250400

This table is for illustrative purposes to show how quantitative data on aggregation can be presented.

Experimental Protocols

Protocol: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)

Objective: To determine the concentration at which this compound begins to form aggregates in a specific buffer.

Materials:

  • This compound powder

  • Assay buffer of choice (e.g., PBS, pH 7.4)

  • Low-volume DLS cuvettes

  • Dynamic Light Scattering instrument

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%) across all samples. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Sample Preparation for DLS: For each concentration, filter the solution through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette. Also prepare a buffer-only control with the same final DMSO concentration.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

    • Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the particle size distribution (hydrodynamic radius) and the scattered light intensity for each concentration.

    • Plot the scattered light intensity or the mean particle size as a function of the this compound concentration.

    • The CAC is the concentration at which a sharp increase in light scattering or particle size is observed.[6] This can be determined by the intersection of two linear fits to the pre- and post-aggregation phases of the curve.[6]

Visualizations

cluster_workflow Aggregation Investigation Workflow Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions DLS Measurement DLS Measurement Prepare Serial Dilutions->DLS Measurement Plot Intensity vs. Concentration Plot Intensity vs. Concentration DLS Measurement->Plot Intensity vs. Concentration Determine CAC Determine CAC Plot Intensity vs. Concentration->Determine CAC Work Below CAC Work Below CAC Determine CAC->Work Below CAC Aggregation Observed Re-evaluate Experiment Re-evaluate Experiment Determine CAC->Re-evaluate Experiment No Aggregation

Caption: Workflow for investigating potential aggregation.

cluster_pathway This compound Mechanism of Action This compound This compound CDK1/Cyclin B CDK1/Cyclin B This compound->CDK1/Cyclin B CDK2/Cyclin A CDK2/Cyclin A This compound->CDK2/Cyclin A GSK-3β GSK-3β This compound->GSK-3β Cell Cycle Progression Cell Cycle Progression CDK1/Cyclin B->Cell Cycle Progression Promotes CDK2/Cyclin A->Cell Cycle Progression Promotes Tau Phosphorylation Tau Phosphorylation GSK-3β->Tau Phosphorylation Promotes

Caption: Simplified signaling pathway of this compound.

cluster_aggregation Aggregation and Prevention Monomers Monomers Aggregates Aggregates Monomers->Aggregates > CAC Monomers in Micelles Monomers in Micelles Monomers->Monomers in Micelles + Detergent Aggregates->Monomers < CAC Aggregates->Monomers in Micelles + Detergent Detergent Micelles Detergent Micelles

Caption: Conceptual diagram of aggregation and prevention.

References

Optimizing Indirubin-5-sulfonate treatment duration and concentration

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This Technical Support Center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Indirubin-5-sulfonate in experimental settings. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate the optimization of treatment duration and concentration. Our goal is to empower users to overcome common challenges and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, water-soluble derivative of indirubin, a natural compound used in traditional Chinese medicine. Its primary mechanism of action is the inhibition of protein kinases. It is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4][5][6] By binding to the ATP pocket of these kinases, it blocks their ability to phosphorylate target proteins, thereby interfering with key cellular processes.[6][7][8]

Q2: Which specific kinases are targeted by this compound?

A2: this compound is known to inhibit several key kinases involved in cell cycle progression and signaling. Its principal targets include:

  • Cyclin-Dependent Kinases (CDKs): It shows high potency against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][2][3][4] It is less potent against CDK4/cyclin D1.[1][2][3] Inhibition of these CDKs leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[9]

  • Glycogen Synthase Kinase-3β (GSK-3β): It is also a powerful inhibitor of GSK-3β, a critical kinase in various signaling pathways, including those involved in abnormal tau phosphorylation in Alzheimer's disease.[1][2][5][6]

Q3: How should I dissolve and store this compound?

A3: For stock solutions, this compound can be dissolved in dimethyl sulfoxide (DMSO).[10] For example, a 10 mM stock solution can be prepared.[10]

  • Preparation: Prepare stock solutions by dissolving the powder in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10][11] Stock solutions are generally stable for up to one month at -20°C or six months at -80°C.[11] The product may be light-sensitive and should be stored in the dark.

Q4: What is a recommended starting concentration and treatment duration for cell culture experiments?

A4: The optimal concentration and duration are highly dependent on the cell line and the specific experimental endpoint.

  • Starting Concentration: Based on published IC50 values, a good starting range for most cancer cell lines is between 1 µM and 10 µM.[10][12][13] For instance, in ovarian cancer cell lines, IC50 values were found to be around 3-5 µM.[12][13]

  • Treatment Duration: A typical starting point for treatment duration is 24 to 72 hours.[12][14] Time-course experiments are crucial to determine the optimal window for observing effects on cell viability, apoptosis, or target phosphorylation.

Data Summary

Table 1: IC50 Values of Indirubin Derivatives for Target Kinases

Kinase TargetInhibitorIC50 Value (nM)Notes
CDK1/cyclin BThis compound55ATP-competitive inhibition.[1][2][3]
CDK2/cyclin AThis compound35Potent inhibition of a key G1/S phase kinase.[1][2][3]
CDK2/cyclin EThis compound150---
CDK4/cyclin D1This compound300Lower potency compared to other CDKs.[1][2][3]
CDK5/p35This compound65Relevant for neuronal functions and disease.[1][2][3]
GSK-3βThis compound~5-80Potent inhibition; values vary across different indirubins.[6]

Visualizations and Diagrams

Indirubin_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Wnt Signaling / Tau Phosphorylation CDK2_CyclinA CDK2/Cyclin A G1_S_Phase G1/S Transition CDK2_CyclinA->G1_S_Phase CDK1_CyclinB CDK1/Cyclin B G2_M_Phase G2/M Transition CDK1_CyclinB->G2_M_Phase GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates Indirubin This compound Indirubin->CDK2_CyclinA Indirubin->CDK1_CyclinB Indirubin->GSK3B

Caption: this compound inhibits CDKs and GSK-3β.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Experiment Planning step1 1. Cell Seeding Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for WB) start->step1 step2 2. Cell Culture Allow cells to adhere and grow overnight step1->step2 step3 3. Treatment Add this compound at varying concentrations (e.g., 0.5-20 µM) step2->step3 step4 4. Incubation Incubate for desired duration (e.g., 24h, 48h, 72h) step3->step4 assay1 A. Cell Viability Assay (MTT / CCK-8) step4->assay1 assay2 B. Protein Analysis (Western Blot) step4->assay2 assay3 C. Apoptosis Assay (Flow Cytometry) step4->assay3 step5 5. Data Collection Read absorbance, image blots, etc. assay1->step5 assay2->step5 assay3->step5 end End: Data Analysis & Interpretation step5->end Troubleshooting_Tree start Problem Encountered p1 High Toxicity at Low Doses start->p1 p2 No Observed Effect start->p2 p3 Inconsistent Results start->p3 c1a Check DMSO % p1->c1a Cause? c1b Cell Line Sensitivity? p1->c1b Cause? c2a Cell Line Resistant? p2->c2a Cause? c2b Suboptimal Assay? p2->c2b Cause? c2c Compound Inactive? p2->c2c Cause? c3a Culture Variation? p3->c3a Cause? c3b Precipitation? p3->c3b Cause? s1a Solution: Keep DMSO ≤0.1% c1a->s1a s1b Solution: Lower dose range, shorter duration c1b->s1b s2a Solution: Verify target expression, increase dose/duration c2a->s2a s2b Solution: Optimize timing, check cell density c2b->s2b s2c Solution: Use fresh compound c2c->s2c s3a Solution: Standardize passage # and cell density c3a->s3a s3b Solution: Ensure proper mixing, check for crystals c3b->s3b

References

Technical Support Center: Indirubin-5-sulfonate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indirubin-5-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

General Information

This compound is a synthetic, water-soluble derivative of indirubin, a natural compound with known biological activities. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][2] Additionally, it can modulate signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) and STAT3 pathways.[3][4] Its multi-target nature requires careful experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: The primary targets of this compound are cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][2] It binds to the ATP-binding pocket of these kinases, acting as a competitive inhibitor.[3][5]

Q2: What are the known off-target effects of this compound?

A2: Besides CDKs and GSK-3β, this compound has been shown to interact with the Aryl Hydrocarbon Receptor (AhR), potentially acting as an agonist.[3][4] It can also indirectly affect the STAT3 signaling pathway, possibly through the inhibition of upstream kinases like Src.

Q3: How should I prepare and store this compound solutions?

A3: this compound has improved water solubility compared to its parent compound, indirubin.[2] For cell culture experiments, it can be dissolved in sterile water or a buffer such as PBS. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C, protected from light, as indirubin derivatives can be light-sensitive.[6][7][8][9][10]

Q4: What concentrations of this compound are typically used in cell-based assays?

A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question. Based on its IC50 values for CDK inhibition, which are in the nanomolar range, concentrations for cell-based assays often range from 100 nM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition in Kinase Assays

Possible Causes:

  • Incorrect Assay Conditions: ATP concentration is a critical factor in competitive inhibitor assays. High concentrations of ATP can outcompete the inhibitor, leading to a weaker effect.

  • Enzyme Inactivity: The kinase enzyme may have lost activity due to improper storage or handling.

  • Compound Degradation: this compound may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles.

Solutions:

  • Optimize ATP Concentration: Use an ATP concentration that is at or below the Km value for the specific kinase.

  • Verify Enzyme Activity: Include a positive control with a known potent inhibitor for the target kinase to ensure the enzyme is active.

  • Use Freshly Prepared Compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Problem 2: High Background or Non-specific Effects in Cell-Based Assays

Possible Causes:

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the cell culture medium, leading to non-specific cytotoxicity and artifacts in assays like MTT or MTS.

  • Off-Target Effects: The observed phenotype may be due to the compound's effect on targets other than the one of interest (e.g., AhR activation).

  • Solvent Toxicity: If using a solvent other than water or PBS, the solvent itself might be causing cellular stress.

Solutions:

  • Check for Precipitation: Before adding to cells, inspect the prepared media containing this compound for any visible precipitate. If observed, consider lowering the concentration or using a different solvent system if compatible.

  • Include Control Experiments: To distinguish between on-target and off-target effects, use structurally related but inactive control compounds if available. For example, to test for AhR-mediated effects, you can use an AhR antagonist in conjunction with this compound.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound) at the same final concentration used in the experimental wells.

Problem 3: Difficulty Interpreting Cell Cycle Analysis Data

Possible Causes:

  • Apoptosis vs. Cell Cycle Arrest: It can be challenging to distinguish between cells arrested in a particular phase of the cell cycle and apoptotic cells, as both can lead to changes in the DNA content histogram. A G2/M arrest, for example, might be followed by apoptosis.[11][12]

  • Sub-G1 Peak Interpretation: A sub-G1 peak is often indicative of apoptosis, but it can also represent necrotic cells or cellular debris.

Solutions:

  • Combine with Apoptosis Assays: To differentiate between cell cycle arrest and apoptosis, perform a complementary apoptosis assay, such as Annexin V/Propidium Iodide staining, in parallel with your cell cycle analysis.

  • Time-Course Experiment: Conduct a time-course experiment to observe the dynamics of cell cycle changes. A transient arrest in G2/M followed by an increase in the sub-G1 population over time would suggest that the arrest is followed by apoptosis.

  • Morphological Examination: Visually inspect the cells under a microscope for morphological signs of apoptosis, such as cell shrinkage and membrane blebbing.

Quantitative Data Summary

Kinase TargetIC50 (nM)[2]
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565
GSK-3βInhibitory activity confirmed

Experimental Protocols & Methodologies

In Vitro CDK Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against a specific CDK/cyclin complex.

Materials:

  • Recombinant active CDK/cyclin complex (e.g., CDK2/cyclin A)

  • Kinase assay buffer

  • Substrate (e.g., Histone H1)

  • ATP (radiolabeled or for use with a detection reagent)

  • This compound

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (if not using radiolabeling)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a microplate, add the kinase, substrate, and this compound (or vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time and temperature for the specific kinase.

  • Stop the reaction.

  • Detect the phosphorylation of the substrate. This can be done by measuring the incorporation of radioactive phosphate or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for STAT3 Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cell line with constitutively active STAT3 or stimulated with a STAT3 activator (e.g., IL-6)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

Procedure:

  • Seed cells in a multi-well plate and treat with different concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells (including any floating cells in the supernatant) and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Indirubin_Signaling_Pathways cluster_cell_cycle Cell Cycle Progression cluster_kinases Kinase Activity cluster_other_pathways Other Signaling G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDKs CDKs CDKs->G1 CDKs->G2 GSK3b GSK-3β AhR AhR STAT3 STAT3 Src Src Src->STAT3 Phosphorylates Indirubin This compound Indirubin->CDKs Inhibits Indirubin->GSK3b Inhibits Indirubin->AhR Activates Indirubin->Src Inhibits

Caption: Overview of signaling pathways modulated by this compound.

Experimental_Workflow_STAT3 start Start: Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-STAT3, total-STAT3) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Experimental workflow for analyzing STAT3 phosphorylation.

Troubleshooting_Logic start Unexpected Result in Cell-Based Assay check_precipitation Check for Compound Precipitation start->check_precipitation precipitation_yes Yes check_precipitation->precipitation_yes Precipitation? precipitation_no No check_precipitation->precipitation_no Precipitation? check_controls Review Controls (Vehicle, Positive) controls_ok OK check_controls->controls_ok Controls OK? controls_bad Issue check_controls->controls_bad Controls OK? check_viability Assess General Cytotoxicity viability_low High Cytotoxicity check_viability->viability_low Viability? viability_ok Expected Viability check_viability->viability_ok Viability? solution_concentration Lower Concentration or Change Solvent precipitation_yes->solution_concentration precipitation_no->check_controls controls_ok->check_viability solution_repeat_controls Repeat Experiment with Fresh Controls controls_bad->solution_repeat_controls solution_deconvolute Deconvolute Cytotoxicity from Specific Effect viability_low->solution_deconvolute solution_off_target Investigate Off-Target Effects viability_ok->solution_off_target

Caption: Logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of Indirubin-5-sulfonate and Indirubin-3'-monoxime in Kinase Inhibition and Cellular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two prominent indirubin derivatives: Indirubin-5-sulfonate and Indirubin-3'-monoxime. Both compounds are recognized for their potent inhibition of key cellular kinases, positioning them as significant molecules in cancer and neurodegenerative disease research. This document synthesizes experimental data on their kinase inhibitory activity, effects on cellular signaling pathways, and provides detailed experimental protocols for key assays.

Quantitative Comparison of Kinase Inhibition

The primary mechanism of action for both this compound and Indirubin-3'-monoxime is the competitive inhibition of ATP binding to the catalytic domain of various protein kinases, most notably Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of kinases as reported in the literature. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Target KinaseThis compound IC50 (nM)Indirubin-3'-monoxime IC50 (nM)
CDK1/cyclin B55180
CDK2/cyclin A35440
CDK2/cyclin E150250
CDK4/cyclin D13003330
CDK5/p256565 - 100
GSK-3βNot explicitly quantified in sources, but inhibitory activity is noted.5 - 190
c-SrcNot explicitly quantified in sources.430
JNK1Not explicitly quantified in sources.800
JNK2Not explicitly quantified in sources.1400
JNK3Not explicitly quantified in sources.1000
FGFR1Not explicitly quantified in sources, but inhibitory activity is noted.Activity noted at concentrations lower than for CDK2 inhibition.[3]

Core Mechanisms of Action and Cellular Consequences

Both indirubin derivatives exert their biological effects primarily through the inhibition of CDKs and GSK-3β, leading to cell cycle arrest and induction of apoptosis.[4][5]

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubins act as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[6] By blocking CDK activity, these compounds prevent the phosphorylation of key substrates like the Retinoblastoma protein (pRb), leading to cell cycle arrest, predominantly in the G1/S and G2/M phases.[7] This inhibition of cell cycle progression is a key contributor to their anti-proliferative and anti-tumor activities.[4]

Indirubin This compound Indirubin-3'-monoxime CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/CycB, CDK2/CycA) Indirubin->CDK_Cyclin Inhibition pRb pRb CDK_Cyclin->pRb Phosphorylates pRb_p p-pRb (Phosphorylated) E2F E2F pRb->E2F Sequesters pRb_p->E2F Releases CellCycle Cell Cycle Progression (G1/S, G2/M Transition) E2F->CellCycle Promotes

Inhibition of the CDK/pRb/E2F Cell Cycle Pathway
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Indirubin derivatives are also potent inhibitors of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[8] GSK-3β is also implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[2] The inhibition of GSK-3β by these compounds contributes to their therapeutic potential in both cancer and neurodegenerative disorders.

Indirubin This compound Indirubin-3'-monoxime GSK3b GSK-3β Indirubin->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) BetaCatenin->GeneTranscription Promotes

Modulation of the Wnt/β-catenin Pathway via GSK-3β Inhibition

Broader Signaling Impact

Beyond their primary targets, indirubin derivatives have been shown to modulate other critical signaling pathways.

Inhibition of STAT3 Signaling

Several indirubin derivatives, including Indirubin-3'-monoxime, have been demonstrated to potently block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in cancer cells.[4] This is significant as STAT3 is a key player in tumor cell proliferation, survival, and angiogenesis. The inhibition of STAT3 signaling by indirubins can occur through the direct inhibition of upstream kinases like c-Src.[4] This leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, thereby promoting apoptosis.[4]

Indirubin Indirubin-3'-monoxime Src c-Src Indirubin->Src Inhibition STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) GeneExpression Target Gene Expression (e.g., Mcl-1, Survivin) pSTAT3->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis Inhibits

Inhibition of the c-Src/STAT3 Signaling Pathway
Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

Indirubin-3'-monoxime has also been identified as an inhibitor of the autophosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase often dysregulated in cancer.[3] This inhibition blocks downstream signaling and contributes to the anti-proliferative effects of the compound.[3]

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the activity of this compound and Indirubin-3'-monoxime, based on methodologies reported in the scientific literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Assay (CDK Inhibition)

This protocol is based on the methodology for assessing the inhibition of recombinant CDK/cyclin complexes.[1]

  • Reaction Mixture Preparation : Prepare a reaction mixture containing the specific human recombinant CDK/cyclin complex (e.g., CDK2/cyclin A), a suitable substrate (e.g., Histone H1), and a kinase buffer.

  • Inhibitor Addition : Add varying concentrations of this compound or Indirubin-3'-monoxime (typically dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

  • Initiation of Reaction : Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination and Detection : Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification : Measure the incorporated radioactivity using a scintillation counter to determine the kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of the compounds on cell proliferation.[9]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound or Indirubin-3'-monoxime for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the control (untreated cells) to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment : Treat cells with the desired concentrations of this compound or Indirubin-3'-monoxime for a specified time.

  • Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Summary and Conclusion

This compound and Indirubin-3'-monoxime are potent, multi-targeting kinase inhibitors with significant potential in therapeutic development. While both compounds effectively inhibit CDKs and GSK-3β, there are notable differences in their inhibitory profiles against specific kinases, with this compound generally showing greater potency against CDKs 1, 2, and 4. Indirubin-3'-monoxime has been more extensively characterized for its inhibitory effects on a broader range of kinases, including c-Src, JNKs, and FGFR1, and its impact on the STAT3 signaling pathway.

The choice between these two derivatives will depend on the specific research or therapeutic goal. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced activities of these promising indirubin compounds.

Indirubin_5_sulfonate This compound CDKs CDK Inhibition Indirubin_5_sulfonate->CDKs GSK3b GSK-3β Inhibition Indirubin_5_sulfonate->GSK3b Indirubin_3_monoxime Indirubin-3'-monoxime Indirubin_3_monoxime->CDKs Indirubin_3_monoxime->GSK3b STAT3 STAT3 Inhibition Indirubin_3_monoxime->STAT3 FGFR1 FGFR1 Inhibition Indirubin_3_monoxime->FGFR1 CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Apoptosis Apoptosis GSK3b->Apoptosis Neuroprotection Potential Neuroprotection GSK3b->Neuroprotection STAT3->Apoptosis AntiProliferative Anti-Proliferative Effects FGFR1->AntiProliferative CellCycleArrest->AntiProliferative Apoptosis->AntiProliferative

Logical Relationship of Indirubin Derivatives' Activities

References

A Comparative Guide to CDK Inhibitors: Indirubin-5-sulfonate vs. Flavopiridol and Roscovitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent cyclin-dependent kinase (CDK) inhibitors: Indirubin-5-sulfonate, Flavopiridol, and Roscovitine. This document summarizes their mechanisms of action, inhibitory profiles, and effects on cancer cells, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducible research.

Mechanism of Action and Kinase Selectivity

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound, Flavopiridol, and Roscovitine are small molecule inhibitors that target these kinases, albeit with different selectivity and potency. All three compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.

This compound is a sulfonated derivative of indirubin, a natural compound with anti-leukemic properties. The sulfonation enhances its solubility and potency. It demonstrates significant inhibitory activity against CDK1, CDK2, and CDK5, and to a lesser extent, CDK4.[1] Notably, it also inhibits Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in various cellular processes, including proliferation and apoptosis.

Flavopiridol (Alvocidib) is a broad-spectrum CDK inhibitor, targeting a wide range of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Its inhibition of CDK7 and CDK9, which are involved in the regulation of transcription, contributes to its potent anti-cancer effects that can be independent of cell cycle arrest. Flavopiridol can also inhibit other kinases, such as EGFR and PKC, although at higher concentrations.

Roscovitine (Seliciclib) is a purine analog that exhibits selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9.[2] It is a poor inhibitor of CDK4 and CDK6.[2] Its mechanism involves direct competition with ATP for the binding site on the kinase.[2]

Comparative Inhibitory Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for each inhibitor against various CDK/cyclin complexes. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Target CDK/Cyclin ComplexThis compound (nM)Flavopiridol (nM)Roscovitine (µM)
CDK1/cyclin B55[1]300.65
CDK2/cyclin A35[1]1700.7
CDK2/cyclin E150[1]-0.7
CDK4/cyclin D1300[1]100>100[2]
CDK5/p3565[1]-0.16
CDK7/cyclin H--0.46
CDK9/cyclin T-6 - 250.60

Data compiled from multiple sources. Direct comparison should be made with caution.

Effects on Cancer Cells

These CDK inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

FeatureThis compoundFlavopiridolRoscovitine
Cell Cycle Arrest G1/S and G2/M[3]G1 and G2G0, G1, S, or G2/M (dose and cell line dependent)[2]
Apoptosis Induction Yes, in various cancer cell lines including lung cancer.[4]Yes, can be independent of cell cycle status.Yes, in many cancer cell lines.[2]
Effect on pRb Reduces phosphorylation.Inhibits phosphorylation.Reduces phosphorylation.
Effect on E2F Inhibition of pRb phosphorylation leads to sequestration of E2F.Can lead to stabilization of E2F1, contributing to apoptosis.Inhibition of pRb phosphorylation prevents E2F release.

A study on MCF-7 human breast cancer cells showed that roscovitine inhibited cell proliferation in a dose-dependent manner with an IC50 of 11.99 µM.[5] Another study demonstrated that a novel indirubin derivative, PHII-7, could potentiate the cytotoxicity of adriamycin in adriamycin-resistant MCF-7 cells.[6] In A549 non-small cell lung cancer cells, both indirubin derivatives and roscovitine have been shown to induce apoptosis.[4][7]

Clinical Trial Status and Toxicity

InhibitorClinical Trial StatusCommon Toxicities
This compound Limited clinical trial data available specifically for the sulfonated form. The parent compound, indirubin, and its derivatives have been in clinical trials, primarily for chronic myelogenous leukemia.[3][8]For indirubin: mild abdominal pain, diarrhea, nausea.[8]
Flavopiridol Has undergone numerous Phase I and II clinical trials for various cancers, both as a single agent and in combination therapies.Diarrhea, nausea, vomiting, fatigue, neutropenia, and an inflammatory syndrome with hypotension.
Roscovitine Has been evaluated in Phase I and II clinical trials for several cancers, including non-small cell lung cancer and B-cell malignancies.[2]Nausea, vomiting, asthenia, hypokalemia, and transient elevations in serum creatinine and liver enzymes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK Inhibition

The diagram below illustrates the central role of the CDK4/6-Cyclin D-Rb-E2F pathway in G1/S phase transition and how CDK inhibitors block this process.

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK4_6_CyclinD CDK4/6-Cyclin D (Active Complex) CyclinD->CDK4_6_CyclinD binds CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD pRb_E2F pRb-E2F (Inactive Complex) CDK4_6_CyclinD->pRb_E2F phosphorylates pRb pRb pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates pRb_E2F->E2F releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression CDK_Inhibitors This compound Flavopiridol Roscovitine CDK_Inhibitors->CDK4_6_CyclinD inhibit

CDK inhibitors block the phosphorylation of pRb, preventing cell cycle progression.
Experimental Workflow for Comparing CDK Inhibitors

The following diagram outlines a typical experimental workflow for the comparative evaluation of CDK inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis and Comparison Kinase_Assay Kinase Inhibition Assay (e.g., CDK2/Cyclin A) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HL-60) Treatment Treat with Inhibitors (this compound, Flavopiridol, Roscovitine) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (pRb, E2F, Apoptosis Markers) Treatment->Western_Blot Viability_Comparison Comparison of Cell Viability MTT_Assay->Viability_Comparison Cell_Cycle_Effects Comparison of Cell Cycle Effects Cell_Cycle_Analysis->Cell_Cycle_Effects Protein_Expression Comparison of Protein Expression Western_Blot->Protein_Expression

A typical workflow for the in vitro comparison of CDK inhibitors.

Experimental Protocols

Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol is adapted for a radioactive filter-binding assay using Histone H1 as a substrate.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • 5X Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Inhibitor stock solutions (this compound, Flavopiridol, Roscovitine)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and cocktail

Procedure:

  • Prepare a reaction mixture containing 5X Kinase Assay Buffer, Histone H1 (final concentration ~0.2 mg/mL), and purified water.

  • Add the CDK2/Cyclin A enzyme to the reaction mixture (final concentration ~2-5 ng/µL).

  • Add varying concentrations of the CDK inhibitors or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and cold ATP (final ATP concentration around 15-100 µM).

  • Incubate the reaction at 30°C for 10-30 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete culture medium

  • 96-well plates

  • CDK inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Flavopiridol, or Roscovitine for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for each inhibitor.

Cell Cycle Analysis (Flow Cytometry)

Materials:

  • Cancer cell lines

  • CDK inhibitors

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of each inhibitor for 24 hours.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-E2F1, anti-PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Kinase selectivity profiling of Indirubin-5-sulfonate against a panel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of kinase inhibitor research, understanding the selectivity profile of a compound is paramount for predicting its biological effects and therapeutic potential. This guide provides a head-to-head comparison of Indirubin-5-sulfonate, a derivative of a natural product used in traditional medicine, and Flavopiridol (Alvocidib), a well-established synthetic pan-Cyclin-Dependent Kinase (CDK) inhibitor. We present quantitative biochemical data, detailed experimental methodologies, and pathway visualizations to offer a clear perspective for researchers, scientists, and drug development professionals.

At a Glance: Kinase Inhibition Profiles

This compound demonstrates potent inhibition of specific Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 beta (GSK-3β).[1][2] Flavopiridol, by contrast, exhibits a broader inhibitory profile across the CDK family and also affects other kinase families.[3][4][5] The comparative inhibitory activities (IC50) are summarized below.

Kinase TargetThis compound IC50 (nM)Flavopiridol (Alvocidib) IC50 (nM)
CDK1/cyclin B55[1][2]30[3]
CDK2/cyclin A35[1][2]40[3]
CDK2/cyclin E150[1][2]~100[6]
CDK4/cyclin D1300[1][2]20-40[3]
CDK5/p3565[1][2]~100 (General CDK IC50)
CDK6>10,00060[3]
CDK9Not Reported20[3]
GSK-3β5-50 (for indirubins)[7][8]280[3]
p38αNot Reported1340[4][5]
p38δNot Reported450[4][5]

Note: IC50 values can vary based on experimental conditions, such as ATP concentration.

Core Mechanism: Inhibition of the Cell Cycle Engine

Both this compound and Flavopiridol exert their primary anti-proliferative effects by targeting CDKs, key regulators of the cell cycle. By inhibiting CDK4/6 and CDK2, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.

G1_S_Transition_Pathway cluster_RbE2F Rb-E2F Complex (G1 Checkpoint) cluster_CyclinE Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Inhibitor This compound Flavopiridol Inhibitor->CDK46 Inhibitor->CDK2

Caption: Inhibition of the CDK/Rb/E2F pathway by this compound.

Experimental Protocols

The determination of kinase inhibition profiles is typically achieved through in vitro biochemical assays. Below is a generalized protocol representative of methods used to generate the comparative data in this guide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified, active kinase enzyme

  • Specific peptide or protein substrate for the kinase

  • Test compound (e.g., this compound) dissolved in DMSO

  • Adenosine-5'-triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Stop solution (e.g., EDTA)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphocellulose paper, scintillation fluid, or fluorescence-based detection kits)

  • Plate reader (scintillation counter or fluorescence plate reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit kinase activity.

  • Reaction Setup: In a microtiter plate, add the kinase enzyme, its specific substrate, and the diluted test compound. Include control wells for 100% activity (enzyme, substrate, buffer, DMSO only) and 0% activity (no enzyme).

  • Initiation: Initiate the phosphorylation reaction by adding ATP to each well. The concentration of ATP is critical and is often set near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition measurements.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection & Quantification:

    • Radiometric Assay (Gold Standard): Spot the reaction mixture onto phosphocellulose paper or beads, which bind the phosphorylated substrate.[9] Wash away the unreacted [γ-³³P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence/Luminescence Assays: Alternatively, use a non-radioactive method such as TR-FRET, Fluorescence Polarization, or luminescence-based kits (e.g., ADP-Glo™) that measure either the phosphorylated product or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Test Compound Dilutions) B 2. Reaction Incubation (Combine reagents in microtiter plate) A->B Initiate Reaction C 3. Reaction Termination (Add Stop Solution, e.g., EDTA) B->C Fixed Time D 4. Signal Detection (e.g., Radiometric Counting or Fluorescence Reading) C->D E 5. Data Analysis (Calculate % Inhibition, Determine IC50) D->E

Caption: General workflow for a biochemical kinase inhibition assay.

Conclusion

This guide illustrates that while both this compound and Flavopiridol are potent inhibitors of key cell cycle kinases, they possess distinct selectivity profiles. This compound shows high potency against a specific subset of CDKs and GSK-3β. In contrast, Flavopiridol is a broader-spectrum inhibitor, affecting a wider range of CDKs and other kinases like the p38 family, albeit at higher concentrations.

For researchers, the choice between these inhibitors depends on the experimental goal. This compound may serve as a more selective tool for studying the roles of CDK1, CDK2, CDK5, and GSK-3β. Flavopiridol is suitable for applications where broad inhibition of cell cycle progression is desired. The provided data and protocols offer a foundational resource for designing and interpreting experiments involving these valuable chemical probes.

References

Validating Target Engagement of Indirubin-5-sulfonate in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Indirubin-5-sulfonate, a known inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). We will explore established techniques, compare this compound to alternative inhibitors, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Introduction to this compound and its Targets

This compound is a sulfonated derivative of indirubin, the active component of a traditional Chinese medicine formulation. It has garnered significant interest in cancer research due to its potent inhibition of key cellular kinases. Its primary targets include:

  • Cyclin-Dependent Kinases (CDKs): These are serine/threonine kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

  • Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a key component of numerous signaling pathways, including the Wnt/β-catenin pathway, and is implicated in various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis of Kinase Inhibitors

To effectively evaluate the cellular target engagement of this compound, it is essential to compare it against other well-characterized inhibitors of CDKs and GSK-3β. This guide focuses on the following alternatives:

  • Flavopiridol (Alvocidib): A pan-CDK inhibitor that has been extensively studied in clinical trials.

  • Kenpaullone: A potent inhibitor of both CDKs and GSK-3β.

  • CHIR-99021: A highly selective and potent GSK-3β inhibitor.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the reported in vitro 50% inhibitory concentrations (IC50) of this compound and its alternatives against their primary kinase targets. It is important to note that these values are derived from biochemical assays and do not directly reflect target engagement within a cellular environment.

CompoundTargetIC50 (nM)
This compound CDK1/cyclin B55[1]
CDK2/cyclin A35[1]
CDK2/cyclin E150[1]
CDK4/cyclin D1300[1]
CDK5/p3565[1]
GSK-3βPotent inhibitor (specific IC50 not consistently reported)[1]
Flavopiridol (Alvocidib) CDK1, CDK2, CDK4, CDK6, CDK920-100[2]
Kenpaullone CDK1/cyclin B400
CDK2/cyclin A680
CDK5/p25850
GSK-3β23
CHIR-99021 GSK-3β6.7
GSK-3α10

Validating Cellular Target Engagement: Methodologies and Protocols

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. The following sections detail two gold-standard methods for validating target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Sample Processing cluster_3 Protein Quantification treat_cells Treat cells with This compound or alternative inhibitor heat_samples Heat cell suspension/lysate at a range of temperatures treat_cells->heat_samples lysis Cell Lysis (e.g., freeze-thaw) heat_samples->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot with target-specific antibody sds_page->western_blot quantification Quantify band intensity western_blot->quantification

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or the alternative inhibitors (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[3]

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-CDK2 or anti-GSK-3β).

    • Incubate with a secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensities against the temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. The magnitude of this shift (ΔTagg) can be used to compare the stabilizing effects of different compounds.

Chemical Proteomics (Kinobeads)

Chemical proteomics, particularly using "kinobeads," is a powerful affinity chromatography-based method for profiling the selectivity and affinity of kinase inhibitors. Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support. These beads are used to capture a large portion of the cellular kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with a free inhibitor (e.g., this compound), which competes with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis cell_lysis Prepare cell lysate inhibitor_incubation Incubate lysate with This compound or alternative inhibitor (dose-response) cell_lysis->inhibitor_incubation kinobead_incubation Incubate with Kinobeads inhibitor_incubation->kinobead_incubation washing Wash beads to remove non-specific binders kinobead_incubation->washing elution Elute bound proteins washing->elution digestion Tryptic digestion elution->digestion lc_ms LC-MS/MS analysis digestion->lc_ms protein_id Protein identification and quantification lc_ms->protein_id dose_response Generate dose-response curves and determine Kdapp protein_id->dose_response

Caption: Workflow for Kinobeads Competition Assay.

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with a range of concentrations of this compound or the alternative inhibitors (and a vehicle control) for a specific time (e.g., 45-60 minutes) at 4°C.[4]

  • Kinobeads Affinity Capture:

    • Add the kinobead slurry to each lysate-inhibitor mixture and incubate for an additional period (e.g., 60 minutes) at 4°C with gentle rotation to allow for kinase binding.[5]

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

    • Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite.

    • For each identified kinase, plot the relative abundance in the inhibitor-treated samples compared to the vehicle control against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp), which reflects the potency of the inhibitor for that specific kinase in the cellular context.

Visualizing the Underlying Biology

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the functional consequences of their inhibition.

CDK Signaling Pathway in Cell Cycle Progression

G Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras/MAPK Pathway Ras/MAPK Pathway RTK->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates p-Rb Phosphorylated Rb E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition

Caption: Simplified CDK4/6 signaling pathway in G1/S transition.

GSK-3β Signaling in the Wnt/β-catenin Pathway

G cluster_0 Wnt OFF cluster_1 Wnt ON Destruction Complex Axin/APC/ GSK-3β/CK1 β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates p-β-catenin Phosphorylated β-catenin Proteasome Proteasome p-β-catenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled GSK-3β_inhibited GSK-3β Dishevelled->GSK-3β_inhibited Inhibits β-catenin_stable β-catenin (stable) Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Target Gene\nTranscription Target Gene Transcription TCF/LEF->Target Gene\nTranscription

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3β.

Conclusion

Validating the cellular target engagement of this compound is paramount for its development as a potential therapeutic agent. This guide has provided a framework for comparing its performance against other kinase inhibitors and has detailed the experimental protocols for two state-of-the-art target engagement validation methods: CETSA and Kinobeads-based chemical proteomics. By employing these techniques, researchers can obtain robust, quantitative data on the interaction of this compound with its targets in a physiologically relevant context, thereby accelerating its journey from a promising lead compound to a potential clinical candidate.

References

In-Depth Analysis of Synergistic Potential: Indirubin-5-sulfonate in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer treatments, the exploration of combination therapies to enhance efficacy and overcome drug resistance is a paramount area of research. This guide provides a comprehensive overview of the current understanding of the synergistic potential of Indirubin-5-sulfonate, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), when combined with other therapeutic agents. While direct synergistic studies with common chemotherapeutics are not yet available in published literature, this document outlines the established mechanisms of this compound and provides a theoretical framework for conducting synergy studies, based on established experimental protocols.

This compound is a sulfonated derivative of indirubin, a natural compound with a history in traditional medicine. Its primary mechanism of action involves the inhibition of CDKs, which are crucial regulators of cell cycle progression. By targeting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its inhibitory effect on GSK-3β, a key component in multiple signaling pathways, further contributes to its anti-tumor potential.

Evaluating Synergistic Effects: A Methodological Approach

To assess the synergistic potential of this compound with other anticancer drugs, a systematic experimental approach is necessary. The following details a standard workflow for such an investigation.

Experimental Workflow for Synergy Analysis

A typical workflow to determine the synergistic effects of this compound with another anticancer drug would involve a series of in vitro assays.

Experimental Workflow for Synergy Analysis cluster_setup Experimental Setup cluster_assay Synergy Assessment cluster_analysis Data Analysis cluster_mechanism Mechanism of Action cell_culture Cancer Cell Line Culture drug_prep Drug Preparation (this compound & Co-drug) single_agent Single-Agent IC50 Determination (MTT/SRB Assay) drug_prep->single_agent combo_treatment Combination Treatment (Fixed Ratio or Checkerboard) single_agent->combo_treatment viability_assay Cell Viability Assessment (MTT/SRB Assay) combo_treatment->viability_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) combo_treatment->pathway_analysis ci_calc Combination Index (CI) Calculation (Chou-Talalay Method) viability_assay->ci_calc isobologram Isobologram Analysis ci_calc->isobologram Potential Signaling Pathways cluster_indirubin This compound cluster_pathways Target Pathways cluster_effects Cellular Effects cluster_synergy Potential Synergistic Partner indirubin This compound cdk CDK Inhibition indirubin->cdk gsk3b GSK-3β Inhibition indirubin->gsk3b cell_cycle Cell Cycle Arrest cdk->cell_cycle apoptosis Apoptosis gsk3b->apoptosis cell_cycle->apoptosis Sensitizes to chemo Chemotherapeutic Agent (e.g., Doxorubicin, Cisplatin) chemo->apoptosis Induces DNA Damage

Unraveling the Targets of Indirubin-5-sulfonate: A Comparative Guide to Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular targets of a bioactive compound is paramount. This guide provides a comprehensive comparison of key target deconvolution strategies for Indirubin-5-sulfonate, a potent inhibitor of cyclin-dependent kinases (CDKs) and other enzymes. We present quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its mechanism of action.

This compound, a sulfonated derivative of the natural product indirubin, has garnered significant interest for its therapeutic potential, primarily due to its anti-proliferative effects. The deconvolution of its target profile is crucial for optimizing its clinical application and anticipating potential off-target effects. This guide explores and compares various experimental and computational approaches to identify the cellular interactome of this compound.

Known Targets of this compound: A Quantitative Overview

This compound is known to interact with several key proteins, most notably cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Glycogen Phosphorylase (GP). It also interacts with the Aryl Hydrocarbon Receptor (AhR). The following table summarizes the reported binding affinities.

Target FamilySpecific TargetParameterValue (nM)
Cyclin-Dependent Kinases (CDKs) CDK1/cyclin BIC5055[1][2]
CDK2/cyclin AIC5035[1][2]
CDK2/cyclin EIC50150[1][2]
CDK4/cyclin D1IC50300[1][2]
CDK5/p35IC5065[1][2]
Glycogen Synthase Kinase GSK-3βIC50-[1][2]
Glycogen Phosphorylase Glycogen Phosphorylase b (GPb)Ki13,800 ± 200[3]
Glycogen Phosphorylase a (GPa)Ki57,800 ± 7,100[3]
Aryl Hydrocarbon Receptor AhR-High Affinity[4]

Target Deconvolution Strategies: A Comparative Analysis

Several powerful techniques can be employed to identify the molecular targets of small molecules like this compound. Below, we compare three prominent experimental approaches and one computational strategy.

Affinity Chromatography-Mass Spectrometry

This biochemical technique is a cornerstone of target identification. It relies on the specific interaction between an immobilized ligand (this compound) and its binding partners in a complex biological sample, such as a cell lysate.

Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation & Washing cluster_2 Elution & Identification Immobilize\nthis compound\non beads Immobilize This compound on beads Prepare\nCell Lysate Prepare Cell Lysate Immobilize\nthis compound\non beads->Prepare\nCell Lysate Incubate Lysate\nwith Beads Incubate Lysate with Beads Prepare\nCell Lysate->Incubate Lysate\nwith Beads Wash to Remove\nNon-specific Binders Wash to Remove Non-specific Binders Incubate Lysate\nwith Beads->Wash to Remove\nNon-specific Binders Elute Bound\nProteins Elute Bound Proteins Wash to Remove\nNon-specific Binders->Elute Bound\nProteins Protein Identification\n(Mass Spectrometry) Protein Identification (Mass Spectrometry) Elute Bound\nProteins->Protein Identification\n(Mass Spectrometry)

Affinity Chromatography Workflow

Experimental Protocol:

  • Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose or magnetic beads) via a linker. The linker position should be carefully chosen to minimize interference with target binding.

  • Preparation of Cell Lysate: Prepare a total protein extract from the cells or tissue of interest under native conditions to preserve protein structure and interactions.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. Proteins that bind to the compound will be captured.

  • Washing: Perform a series of washes with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand, or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).[5]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to label the active sites of entire enzyme families. A competitive ABPP approach can be used to identify the targets of an inhibitor.

Experimental Workflow:

cluster_0 Treatment cluster_1 Analysis Treat Proteome\nwith this compound Treat Proteome with this compound Label with\nBroad-Spectrum Probe Label with Broad-Spectrum Probe Treat Proteome\nwith this compound->Label with\nBroad-Spectrum Probe Analyze Labeled\nProteins (e.g., Gel, MS) Analyze Labeled Proteins (e.g., Gel, MS) Label with\nBroad-Spectrum Probe->Analyze Labeled\nProteins (e.g., Gel, MS) Identify Proteins with\nReduced Labeling Identify Proteins with Reduced Labeling Analyze Labeled\nProteins (e.g., Gel, MS)->Identify Proteins with\nReduced Labeling

Competitive ABPP Workflow

Experimental Protocol:

  • Proteome Treatment: Incubate a complex proteome (e.g., cell lysate) with this compound at various concentrations.

  • Probe Labeling: Add a broad-spectrum activity-based probe that targets a class of enzymes (e.g., kinases). This probe will covalently bind to the active site of enzymes that are not occupied by this compound.

  • Detection and Quantification: The probe is typically tagged with a reporter group (e.g., a fluorophore or biotin) for visualization and/or enrichment. Analyze the labeled proteins by gel electrophoresis or quantitative mass spectrometry.[6][7][8]

  • Target Identification: Proteins that show a dose-dependent decrease in probe labeling are identified as targets of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.

Experimental Workflow:

cluster_0 Treatment & Heating cluster_1 Analysis Treat Intact Cells\nwith this compound Treat Intact Cells with this compound Heat Cells to\nVarious Temperatures Heat Cells to Various Temperatures Treat Intact Cells\nwith this compound->Heat Cells to\nVarious Temperatures Lyse Cells and Separate\nSoluble/Aggregated Proteins Lyse Cells and Separate Soluble/Aggregated Proteins Heat Cells to\nVarious Temperatures->Lyse Cells and Separate\nSoluble/Aggregated Proteins Quantify Soluble Protein\n(e.g., Western Blot, MS) Quantify Soluble Protein (e.g., Western Blot, MS) Lyse Cells and Separate\nSoluble/Aggregated Proteins->Quantify Soluble Protein\n(e.g., Western Blot, MS)

CETSA Workflow

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or, for a proteome-wide scale, mass spectrometry (Thermal Proteome Profiling - TPP).[9][10]

  • Target Identification: An increase in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.

Computational Target Prediction

In silico methods leverage the vast amount of existing biological and chemical data to predict potential protein targets for a given small molecule. These approaches are often used as a preliminary step to guide experimental validation.

Logical Relationship:

This compound\nStructure This compound Structure Ligand-Based Methods\n(e.g., Similarity Search) Ligand-Based Methods (e.g., Similarity Search) This compound\nStructure->Ligand-Based Methods\n(e.g., Similarity Search) Predicted Targets Predicted Targets Ligand-Based Methods\n(e.g., Similarity Search)->Predicted Targets Known Protein\nTarget Structures Known Protein Target Structures Structure-Based Methods\n(e.g., Docking) Structure-Based Methods (e.g., Docking) Known Protein\nTarget Structures->Structure-Based Methods\n(e.g., Docking) Structure-Based Methods\n(e.g., Docking)->Predicted Targets Experimental Validation Experimental Validation Predicted Targets->Experimental Validation

Computational Prediction Logic

Methodologies:

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to libraries of compounds with known protein targets. The principle is that structurally similar molecules are likely to have similar biological activities.

  • Structure-Based Approaches (Docking): If the 3D structure of a potential protein target is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the protein's binding site.

  • Machine Learning and AI: Modern computational approaches utilize machine learning algorithms trained on large datasets of known drug-target interactions to predict novel interactions.[11][12]

Comparison of Strategies

FeatureAffinity ChromatographyActivity-Based Protein Profiling (ABPP)Cellular Thermal Shift Assay (CETSA)Computational Prediction
Principle Physical InteractionCovalent Labeling of Active SitesLigand-Induced Thermal StabilizationSimilarity, Docking, AI
Cellular Context In vitro (lysate)In vitro or in situIn situ (intact cells)In silico
Compound Modification Required (immobilization)Not required for competitorNot requiredNot required
Target Scope Any binding proteinSpecific enzyme classesAny binding proteinBroad, based on databases
Information Gained Direct bindersActive site binders, functional stateDirect binders in a cellular contextPotential binders
Throughput Low to mediumMedium to highMedium to high (MS-based)High
Confirmation of Function NoYes (for enzymes)NoNo
Strengths Identifies direct binders without functional bias.Provides functional information (target engagement with active site).Confirms target engagement in a native cellular environment.Fast, cost-effective, and provides a broad overview of potential targets.
Limitations Immobilization can affect binding; may miss transient interactions.Limited to enzymes with suitable reactive residues in the active site.Indirect effects can influence protein stability; may not work for all targets.Predictions require experimental validation; can be limited by available data.

Signaling Pathways Modulated by this compound

The identified targets of this compound are key players in several critical cellular signaling pathways. Understanding these pathways provides insight into the compound's mechanism of action.

CDK Signaling Pathway

Cyclin-dependent kinases are central regulators of the cell cycle. Inhibition of CDKs by this compound leads to cell cycle arrest, which is a primary mechanism of its anti-proliferative effect.

Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 pRb Phosphorylation pRb Phosphorylation Cyclin D/CDK4_6->pRb Phosphorylation E2F Release E2F Release pRb Phosphorylation->E2F Release Cyclin E/CDK2 Cyclin E/CDK2 E2F Release->Cyclin E/CDK2 G1/S Transition G1/S Transition Cyclin E/CDK2->G1/S Transition Cyclin A/CDK2 Cyclin A/CDK2 G1/S Transition->Cyclin A/CDK2 S Phase Progression S Phase Progression Cyclin A/CDK2->S Phase Progression Cyclin B/CDK1 Cyclin B/CDK1 S Phase Progression->Cyclin B/CDK1 Mitosis Mitosis Cyclin B/CDK1->Mitosis This compound This compound This compound->Cyclin D/CDK4_6 Inhibition This compound->Cyclin E/CDK2 Inhibition This compound->Cyclin A/CDK2 Inhibition This compound->Cyclin B/CDK1 Inhibition

CDK Signaling Pathway Inhibition
GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its inhibition by this compound can have pleiotropic effects.

cluster_0 Wnt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Inhibition β-catenin Degradation β-catenin Degradation GSK-3β->β-catenin Degradation Gene Transcription Gene Transcription β-catenin Degradation->Gene Transcription This compound This compound This compound->GSK-3β Inhibition

GSK-3β Signaling Pathway Inhibition
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that mediates responses to various environmental toxins and endogenous ligands. This compound is a known AhR agonist.

This compound This compound AhR (Cytosol) AhR (Cytosol) This compound->AhR (Cytosol) Nuclear Translocation Nuclear Translocation AhR (Cytosol)->Nuclear Translocation Dimerization with ARNT Dimerization with ARNT Nuclear Translocation->Dimerization with ARNT Binding to XRE Binding to XRE Dimerization with ARNT->Binding to XRE Target Gene Expression\n(e.g., CYP1A1) Target Gene Expression (e.g., CYP1A1) Binding to XRE->Target Gene Expression\n(e.g., CYP1A1) Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate Glycogen Phosphorylase Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis This compound This compound Glycogen Phosphorylase Glycogen Phosphorylase This compound->Glycogen Phosphorylase Inhibition

References

A Comparative Guide to the Cross-Reactivity of Indirubin-5-sulfonate and Its Analogs Across Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Indirubin-5-sulfonate and its key derivatives, detailing their inhibitory activities across a range of signaling pathways. The information presented is intended to aid researchers in evaluating the selectivity and potential off-target effects of these compounds, facilitating more informed decisions in experimental design and drug development. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of the primary signaling pathways are included to illustrate the points of interaction for these indirubin compounds.

Comparative Inhibitory Activity of Indirubin Derivatives

This compound and its analogs are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). However, their selectivity profiles vary. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its key derivatives against a panel of protein kinases and other signaling molecules.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Indirubin Derivatives (IC50 in nM)
KinaseThis compoundIndirubin-3'-oxime6-Bromoindirubin-3'-oxime (BIO)
CDK1/cyclin B55[1][2]180[3][4]320[5]
CDK2/cyclin A35[1][2]250-500[3][4]300[5]
CDK2/cyclin E150[1][2]--
CDK4/cyclin D1300[1][2]-10,000[5]
CDK5/p2565[1][2]100[6]80[5]
CDK9-50[3][4]-

Note: A lower IC50 value indicates greater potency.

Table 2: Inhibition of GSK-3β and Other Kinases by Indirubin Derivatives (IC50 in nM)
Kinase/ProteinThis compoundIndirubin-3'-oxime6-Bromoindirubin-3'-oxime (BIO)
GSK-3βInhibitory Activity Reported[1][2]22 - 190[3][4][6]5[5]
JNK1-800[7]-
JNK2-1400[7]-
JNK3-1000[7]-
AMPK-Inhibitory Activity Reported[3][4]-
LCK-Inhibitory Activity Reported[3][4]-
SGK-Inhibitory Activity Reported[3][4]-
Glycogen Phosphorylase b13,800 (Ki)[8]--

Note: Some data is reported as general inhibitory activity without specific IC50 values. Ki denotes the inhibition constant.

Table 3: Interaction with Aryl Hydrocarbon Receptor (AhR)
CompoundActivity
IndirubinPotent AhR Ligand[9][10]
This compound-
Indirubin-3'-oximeAhR Agonist Activity[11]
1-methyl-indirubinsAhR-active, kinase-inactive[12]

Signaling Pathway Interactions

This compound and its derivatives exert their cellular effects by modulating several key signaling pathways. The following diagrams illustrate the primary targets of these compounds within the cell cycle, GSK-3β, and other relevant pathways.

Cell_Cycle_Regulation_by_Indirubins cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 + Cyclin D pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_transition G1/S Transition E2F->G1_S_transition activates CDK2_E CDK2 + Cyclin E G1_S_transition->CDK2_E DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes CDK1 CDK1 + Cyclin B Mitosis Mitosis CDK1->Mitosis initiates Indirubins This compound & Derivatives Indirubins->CDK4_6 inhibits Indirubins->CDK2_E inhibits Indirubins->CDK1 inhibits

Indirubin derivatives inhibit multiple CDKs, leading to cell cycle arrest.

GSK3_and_Other_Pathways cluster_gsk3 GSK-3β Signaling cluster_ahr Aryl Hydrocarbon Receptor (AhR) Pathway cluster_other Other Affected Pathways Indirubins This compound & Derivatives GSK3B GSK-3β Indirubins->GSK3B inhibits AhR AhR Indirubins->AhR activates PI3K_Akt PI3K/Akt Pathway Indirubins->PI3K_Akt inhibits MAPK MAPK Pathway Indirubins->MAPK inhibits NFkB NF-κB Pathway Indirubins->NFkB inhibits STAT3 STAT3 Signaling Indirubins->STAT3 inhibits Tau Tau Protein GSK3B->Tau phosphorylates (hyperphosphorylation in AD) Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation ARNT ARNT AhR->ARNT heterodimerizes with XRE XRE (DNA) ARNT->XRE binds to Gene_Expression Gene Expression (e.g., p27Kip1) XRE->Gene_Expression regulates

Cross-reactivity of indirubins with GSK-3β, AhR, and other pathways.

Experimental Protocols

The following section outlines a generalized protocol for an in vitro kinase inhibition assay, a common method for determining the IC50 values presented in this guide. Specific assay conditions may vary depending on the kinase and substrate.

General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based, e.g., ADP-Glo™)

Objective: To determine the concentration of an inhibitor (e.g., this compound) that reduces the activity of a specific kinase by 50% (IC50).

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected through a coupled luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP concentration.[3][4][13]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (Indirubin derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes or automated liquid handling system

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound series in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase, if known.

    • Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add an equal volume of ADP-Glo™ Reagent to each well.[4][13]

    • Incubate the plate at room temperature for 40 minutes.[4][13]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.[4][13]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Indirubin Derivative start->compound_prep reaction_setup Set Up Kinase Reaction: - Kinase - Substrate - Buffer - Inhibitor compound_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation1 Incubate (e.g., 60 min) atp_addition->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->adp_glo_reagent incubation2 Incubate (40 min) adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->detection_reagent incubation3 Incubate (30-60 min) detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Workflow for a typical in vitro kinase inhibition assay.

Summary of Cross-Reactivity

This compound is a potent inhibitor of several CDKs, with particular activity against CDK1, CDK2, and CDK5.[1][2] Its activity against GSK-3β is also noted. Compared to its derivatives, this compound shows a distinct selectivity profile. For instance, 6-Bromoindirubin-3'-oxime (BIO) is a significantly more potent and selective inhibitor of GSK-3β.[5]

Beyond the primary targets, indirubin and its derivatives demonstrate broader bioactivity. Their interaction with the Aryl Hydrocarbon Receptor (AhR) suggests a mode of action that is independent of kinase inhibition and may contribute to their anti-proliferative effects through the upregulation of cell cycle inhibitors like p27Kip1.[12][13] Furthermore, emerging evidence indicates that indirubins can modulate the activity of other important signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, often leading to anti-inflammatory and pro-apoptotic outcomes.[14][15][16] The inhibition of STAT3 signaling by some derivatives further expands their potential mechanisms of anti-cancer activity.[8]

This guide highlights the polypharmacological nature of indirubin compounds. While this compound is a valuable tool for studying CDK and GSK-3β signaling, researchers should be aware of its potential interactions with other pathways. The comparative data presented here should assist in the selection of the most appropriate indirubin derivative for a given research question and in the interpretation of experimental results.

References

Unlocking the Therapeutic Potential of Indirubin: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of indirubin derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for advancing the development of this promising class of therapeutic agents.

Indirubin, a natural bis-indole alkaloid, has long been recognized for its medicinal properties, particularly in traditional Chinese medicine for the treatment of chronic myelogenous leukemia.[1][2][3] However, the clinical application of the parent compound has been hampered by its poor water solubility and modest therapeutic efficacy.[1][4] This has spurred extensive research into the synthesis and evaluation of a diverse array of indirubin derivatives, aimed at enhancing their pharmacological profiles. These efforts have largely focused on elucidating the structure-activity relationships that govern their biological effects, primarily as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), key regulators of cell cycle progression and various signaling pathways.[2][5]

This guide delves into the intricate SAR of indirubin derivatives, presenting a comparative analysis of their inhibitory activities against crucial kinase targets and their anti-proliferative effects on various cancer cell lines.

Comparative Analysis of Inhibitory Activities

The therapeutic potential of indirubin derivatives is intrinsically linked to their ability to inhibit specific protein kinases. Modifications to the indirubin scaffold at various positions have been shown to significantly impact their potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative indirubin derivatives against key kinase targets and a panel of human cancer cell lines.

Table 1: Inhibitory Activity of Indirubin Derivatives against Protein Kinases

DerivativeModificationCDK1/cyclin B IC50 (µM)CDK5/p25 IC50 (µM)GSK-3β IC50 (µM)Reference
IndirubinParent Compound95.50.6[5]
Indirubin-3'-monoxime3'-oxime0.18-0.19[6]
6-Bromoindirubin6-Bromo--Potent inhibitor[7]
7-Bromoindirubin-3'-oxime (7BIO)7-Bromo, 3'-oxime---[7]
5-Nitro-indirubinoxime5-Nitro, 3'-oxime---[7]
5'-OH-5-nitro-indirubin oxime (AGM130)5'-Hydroxy, 5-Nitro, 3'-oxime---[7]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Anti-proliferative Activity of Indirubin Derivatives in Human Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)Reference
Indirubin-3'-oximeSW480Colon Carcinoma-[8]
Indirubin-3'-oximeLU-1Lung Carcinoma-[8]
Indirubin-3'-oximeHepG2Hepatocellular Carcinoma-[8]
Indirubin-3'-oximeHL-60Promyelocytic Leukemia-[8]
Derivative 4fSW480Colon Carcinoma1.65[9]
Derivative 4fLU-1Lung Carcinoma2.21[9]
Derivative 4fHepG2Hepatocellular Carcinoma1.90[9]
Derivative 4fHL-60Promyelocytic Leukemia1.35[9]
Derivative 5eSW480Colon Carcinoma2.56[8]
Derivative 5eLU-1Lung Carcinoma2.92[8]
Derivative 5eHepG2Hepatocellular Carcinoma3.69[8]
Derivative 5eHL-60Promyelocytic Leukemia2.54[8]

Note: A hyphen (-) indicates that data was not available in the cited sources. "Derivative 4f" and "Derivative 5e" refer to specific synthetic derivatives described in the referenced literature.

Key Signaling Pathways Modulated by Indirubin Derivatives

Indirubin and its derivatives exert their cellular effects by modulating key signaling pathways that are often dysregulated in diseases like cancer. Two of the most prominent pathways influenced by these compounds are the STAT3 and Wnt/β-catenin signaling cascades.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis.[10][11][12] Its constitutive activation is a hallmark of many human cancers. Several indirubin derivatives have been shown to inhibit STAT3 signaling, leading to apoptosis in cancer cells.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates SRC SRC SRC->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Indirubin Indirubin Derivatives Indirubin->JAK Inhibits Indirubin->SRC Inhibits

Indirubin derivatives inhibit the STAT3 signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade that regulates cell fate determination, proliferation, and migration during embryonic development and tissue homeostasis.[13][14][15] Aberrant activation of this pathway is strongly associated with the development of various cancers. Indirubin derivatives have been shown to modulate this pathway, often leading to the suppression of cancer cell growth.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_p p-β-catenin Beta_Catenin->Beta_Catenin_p Beta_Catenin_stable β-catenin (stable) Beta_Catenin->Beta_Catenin_stable Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation Nucleus Nucleus Beta_Catenin_stable->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_stable->TCF_LEF Binds Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression Activates Indirubin Indirubin Derivatives Indirubin->Destruction_Complex Modulates

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Indirubin-5-sulfonate, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). While extensive research has elucidated its mechanisms of action in cellular and biochemical assays, its translation to preclinical animal models remains less documented. This guide aims to objectively present the available experimental data, detail relevant methodologies, and highlight the current landscape of this compound research.

Data Presentation: A Tale of Two Settings

The efficacy of this compound has been predominantly characterized through in vitro studies, showcasing its potent inhibitory activity against key cellular proliferation and signaling regulators. In contrast, specific in vivo efficacy data for this compound is limited in publicly available literature. The following tables summarize the known quantitative data for its in vitro activity and provide a comparative context with related indirubin compounds that have been studied in vivo.

In Vitro Efficacy: Potent Kinase Inhibition

This compound demonstrates high potency against several key kinases involved in cell cycle progression and signaling pathways. Its inhibitory concentrations (IC50) are in the nanomolar range, indicating strong potential for therapeutic intervention.

Target KinaseIC50 (nM)Reference
CDK1/cyclin B55[1]
CDK2/cyclin A35[1]
CDK2/cyclin E150[1]
CDK4/cyclin D1300[1]
CDK5/p3565[1]
GSK-3β-[1]

Note: A specific IC50 value for GSK-3β inhibition by this compound was not found in the provided search results, though its inhibitory activity is noted.[1]

In Vivo Efficacy: An Extrapolation from Related Compounds
CompoundAnimal ModelDosing and AdministrationKey FindingsReference
Indirubin4T1 murine breast cancer xenograft-Suppressed tumor growth in vivo.[3]
IndirubinAcute Lymphoblastic Leukemia (ALL) xenograft in nude mice-Showed anti-tumorigenic effects.
Indirubin Derivatives (5'-nitro-indirubinoxime, 5'-fluoro-indirubinoxime, 5'-trimethylacetamino-indirubinoxime)Rat solid and oral tumor models (RK3E-ras induced)Direct injection into the tumorSignificant inhibition of tumor growth, increased apoptosis, and decreased cell proliferation.[4]
IndirubinAnxiolytic studies in Swiss albino mice5 and 10 mg/kg, p.o.Exerted dose-dependent calming behavior.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize the efficacy of this compound.

In Vitro CDK2/cyclin A Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the CDK2/cyclin A complex, a key regulator of the cell cycle.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Histone H1 (as substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (or other test compounds)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CDK2/cyclin A enzyme, and the histone H1 substrate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

In Vitro GSK-3β Inhibition Assay

This protocol measures the inhibitory effect of a compound on GSK-3β, a kinase implicated in various cellular processes, including glycogen metabolism and signal transduction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GS-1 peptide (or other suitable substrate)

  • ATP

  • Assay buffer

  • This compound (or other test compounds)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Combine the assay buffer, GSK-3β enzyme, and the GS-1 peptide substrate in a reaction well.

  • Introduce a range of concentrations of this compound to the wells.

  • Start the kinase reaction by the addition of ATP.

  • Allow the reaction to proceed at a set temperature for a defined time.

  • Terminate the reaction and quantify the amount of ATP consumed using a luminescent detection method.

  • Determine the IC50 value of the inhibitor against GSK-3β.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research designs.

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 GSK-3β Signaling CDK4_D1 CDK4/Cyclin D1 G1 G1 Phase CDK4_D1->G1 CDK2_E CDK2/Cyclin E CDK2_E->G1 CDK2_A CDK2/Cyclin A S S Phase CDK2_A->S CDK1_B CDK1/Cyclin B M M Phase CDK1_B->M G1->S G1/S Transition G2 G2 Phase S->G2 G2->M G2/M Transition GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylation Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Phosphorylation (Inhibition) Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Indirubin This compound Indirubin->CDK4_D1 Inhibition Indirubin->CDK2_E Inhibition Indirubin->CDK2_A Inhibition Indirubin->CDK1_B Inhibition Indirubin->GSK3b Inhibition

Caption: this compound's inhibitory action on CDKs and GSK-3β.

Experimental_Workflow cluster_vitro In Vitro Efficacy Assessment cluster_vivo In Vivo Efficacy Assessment (Hypothetical for this compound) Kinase_Assay Kinase Inhibition Assay (CDKs, GSK-3β) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Kinase_Assay->Proliferation_Assay Cell_Culture Cancer Cell Lines Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Cell_Culture->Apoptosis_Assay Animal_Model Animal Model (e.g., Xenograft mouse model) Proliferation_Assay->Animal_Model Apoptosis_Assay->Animal_Model Drug_Admin Drug Administration (Oral, IV, IP) Animal_Model->Drug_Admin Tumor_Measurement Tumor Growth Measurement Drug_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Drug_Admin->Toxicity_Assessment Start Compound Synthesis (this compound) Start->Kinase_Assay Start->Cell_Culture

Caption: Workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a highly potent inhibitor of CDKs and GSK-3β in vitro, with IC50 values in the low nanomolar range suggesting significant therapeutic potential. However, a notable gap exists in the scientific literature regarding its in vivo efficacy. While related indirubin compounds have demonstrated anti-tumor and other biological activities in animal models, the improved solubility and potentially altered pharmacokinetic profile of this compound warrant dedicated in vivo investigation. Future research should focus on evaluating the anti-tumor efficacy of this compound in relevant preclinical cancer models to bridge the gap between its well-defined in vitro activity and its potential as a clinical candidate.

References

A Comparative Guide to the Anti-Angiogenic Effects of Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of Indirubin-5-sulfonate against two established anti-angiogenic agents: Sunitinib and Bevacizumab. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Mechanism of Action at a Glance

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key signaling pathway regulating this process is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, on endothelial cells. This interaction triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and tube formation.

This compound , a derivative of the natural compound Indirubin, exerts its anti-angiogenic effects primarily by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1] While direct inhibition of VEGFR2 by this compound is not as extensively documented as for other Indirubin derivatives, the parent compound, Indirubin, has been shown to suppress VEGFR2-mediated signaling.[2] The derivative Indirubin-E804, for instance, is a potent inhibitor of VEGFR-2 phosphorylation.[3]

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It directly targets and inhibits VEGFR2 and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking the downstream signaling pathways responsible for angiogenesis.[4][5]

Bevacizumab , in contrast, is a humanized monoclonal antibody that does not target the receptor itself but instead binds to and neutralizes the VEGF-A ligand, preventing it from activating VEGFR2.[6][7]

Below is a diagram illustrating the targeted signaling pathways of these three compounds.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K JAK JAK VEGFR2->JAK PDGFR PDGFR ERK ERK PLCg->ERK AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 Angiogenesis Angiogenesis AKT->Angiogenesis STAT3->Angiogenesis ERK->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Sunitinib->PDGFR Inhibits Indirubin This compound (and derivatives) Indirubin->VEGFR2 Inhibits (derivatives) cluster_workflow HUVEC Proliferation Assay Workflow A Seed HUVECs in 96-well plates B Allow cells to adhere overnight A->B C Treat with varying concentrations of This compound, Sunitinib, or Bevacizumab B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability relative to untreated controls H->I cluster_workflow Transwell Migration Assay Workflow A Place Transwell inserts (8 µm pores) into a 24-well plate B Add chemoattractant (e.g., VEGF) to the lower chamber A->B C Seed HUVECs in serum-free medium in the upper chamber with or without test compounds B->C D Incubate for 4-24 hours C->D E Remove non-migrated cells from the top of the membrane D->E F Fix and stain migrated cells on the bottom of the membrane E->F G Image and count the number of migrated cells F->G H Quantify migration as a percentage of the control G->H cluster_workflow Tube Formation Assay Workflow A Coat wells of a 96-well plate with Matrigel B Incubate to allow the Matrigel to solidify A->B C Seed HUVECs onto the Matrigel-coated surface B->C D Add test compounds to the wells C->D E Incubate for 4-18 hours to allow tube formation D->E F Image the tube-like structures using a microscope E->F G Quantify tube length, number of junctions, and loops F->G H Calculate the percentage of inhibition compared to the control G->H

References

Validating the Mechanism of Indirubin-5-sulfonate: A Comparative Guide Using siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how small interfering RNA (siRNA) knockdown can be employed to confirm the mechanism of action of Indirubin-5-sulfonate, a potent inhibitor of several key protein kinases. While this compound itself exhibits poor cell permeability, limiting direct cellular validation, this guide will use its known targets to illustrate the principles of siRNA-mediated target validation with more cell-permeable indirubin analogs. We will compare its in vitro activity with alternative inhibitors and provide detailed experimental protocols for researchers seeking to validate the targets of similar compounds.

Introduction to this compound and its Putative Targets

This compound is a synthetic derivative of indirubin, a natural compound isolated from Indigofera plants. In vitro biochemical assays have identified it as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. Some indirubin derivatives have also been shown to inhibit the STAT3 signaling pathway, often by targeting upstream kinases like Src. These kinases are crucial regulators of cell cycle progression, apoptosis, and inflammatory responses, making them attractive targets for therapeutic intervention, particularly in oncology.

However, a significant challenge in the study of this compound is its low cell membrane permeability, which has limited its use in cell-based assays and in vivo studies[3]. Therefore, direct validation of its cellular targets using techniques like siRNA knockdown has not been extensively reported. This guide will, therefore, present a conceptual framework for such validation, using hypothetical data based on the expected outcomes for a cell-permeable indirubin derivative.

The Role of siRNA Knockdown in Target Validation

siRNA technology is a powerful tool for validating the mechanism of action of small molecule inhibitors. By specifically silencing the expression of a target protein, researchers can determine if the pharmacological effects of a compound are indeed mediated through the inhibition of that protein. If a compound's effect is diminished in cells where the target has been knocked down, it provides strong evidence for on-target activity.

Comparative Analysis of this compound and Alternatives

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and compare it with other commonly used inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Reference
CDK1/cyclin B55[1]
CDK2/cyclin A35[1]
CDK2/cyclin E150[1]
CDK4/cyclin D1300[1]
CDK5/p3565[1]
GSK-3βPotent Inhibition (specific IC50 not always provided)[2]

Table 2: Comparison of a Hypothetical Cell-Permeable Indirubin Derivative with Alternative Kinase Inhibitors

TargetHypothetical Indirubin DerivativeAlternative Inhibitor 1Alternative Inhibitor 2
CDK2 Effective Cell Growth Inhibition Roscovitine Palbociclib (for CDK4/6)
MechanismATP-competitive inhibitionATP-competitive inhibitionATP-competitive inhibition of CDK4/6
Reported EffectG1/S and G2/M cell cycle arrestG1/S and G2/M cell cycle arrestG1/S cell cycle arrest
GSK-3β Modulation of Wnt signaling CHIR-99021 Lithium Chloride (LiCl)
MechanismATP-competitive inhibitionATP-competitive inhibitionNon-competitive inhibition
Reported EffectStabilization of β-cateninPotent and specific stabilization of β-cateninDirect inhibition of GSK-3β
STAT3 Pathway Inhibition of STAT3 phosphorylation Stattic Src Inhibitor (e.g., Dasatinib)
MechanismIndirectly via upstream kinase (e.g., Src)Direct inhibition of STAT3 SH2 domainInhibition of Src kinase activity
Reported EffectReduced p-STAT3 levels, apoptosisPrevents STAT3 dimerization and activationBlocks STAT3 phosphorylation by Src

Hypothetical siRNA Knockdown Experiments to Validate Mechanism

To illustrate how siRNA would be used to validate the targets of a cell-permeable indirubin derivative, we present the following hypothetical experimental outcomes.

Table 3: Hypothetical Effect of a Cell-Permeable Indirubin Derivative on Cell Viability Following siRNA Knockdown of Target Kinases

siRNA TargetTransfection Control (Scrambled siRNA) - % Cell ViabilityTarget Knockdown siRNA - % Cell ViabilityInterpretation
None (Drug Only) 50%-The compound reduces cell viability by 50% at the tested concentration.
CDK2 50%85%The reduced efficacy of the compound after CDK2 knockdown suggests it is a primary target for the observed cytotoxic effect.
GSK-3β 50%65%The partial rescue of cell viability suggests GSK-3β is a contributing target.
STAT3 50%75%The significant rescue of cell viability indicates the STAT3 pathway is a key mediator of the compound's effect.
Non-target Kinase 50%52%No significant change in viability indicates the compound does not act through this off-target kinase.

Table 4: Hypothetical Effect on Downstream Signaling Markers Measured by Western Blot

Treatmentp-Rb (CDK2 substrate)Active β-catenin (GSK-3β substrate)p-STAT3 (Tyr705)
Vehicle Control +++++++
Indirubin Derivative +++++
CDK2 siRNA + Indirubin Derivative +++++
GSK-3β siRNA + Indirubin Derivative +++++
STAT3 siRNA + Indirubin Derivative +++++
Scrambled siRNA + Indirubin Derivative +++++

(Note: '+' indicates the relative abundance of the protein)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols that should be optimized for specific cell lines and reagents.

Protocol 1: siRNA Transfection
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50-100 pmol of siRNA (specific target or scrambled control) in 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.

Protocol 2: Western Blot Analysis for Protein Knockdown
  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CDK2, GSK-3β, STAT3, p-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Viability Assay
  • Cell Treatment: 24-48 hours post-transfection, treat the cells with the indirubin derivative at various concentrations. Include vehicle-treated controls for both scrambled and target siRNA-transfected cells.

  • Incubation: Incubate the cells for an additional 24-72 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo).

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control for each siRNA condition and plot dose-response curves to determine the IC50 values.

Visualizing the Concepts

The following diagrams illustrate the signaling pathways, the experimental workflow, and the logical framework for validating the mechanism of action.

Indirubin_Signaling_Pathways cluster_CDK Cell Cycle Progression cluster_GSK3b Wnt Signaling cluster_STAT3 STAT3 Signaling Indirubin Indirubin Derivative CDK2 CDK2 Indirubin->CDK2 inhibits GSK3b GSK-3β Indirubin->GSK3b inhibits Src Src Indirubin->Src may inhibit pRb p-Rb CDK2->pRb phosphorylates CyclinE Cyclin E G1S G1/S Transition pRb->G1S promotes BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExp Gene Expression (Proliferation, Survival) pSTAT3->GeneExp

Caption: Putative signaling pathways inhibited by Indirubin derivatives.

siRNA_Workflow start Seed Cells transfect Transfect with siRNA (Target or Scrambled) start->transfect incubate1 Incubate 24-72h for Protein Knockdown transfect->incubate1 split Split Experiment incubate1->split western Harvest for Western Blot split->western for Protein Analysis treat Treat with Indirubin Derivative split->treat for Functional Assay analyze_wb Analyze Protein Levels western->analyze_wb incubate2 Incubate 24-72h treat->incubate2 viability Perform Cell Viability Assay incubate2->viability analyze_via Analyze Cell Viability viability->analyze_via

Caption: Experimental workflow for siRNA-mediated target validation.

Logic_Diagram cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 hypothesis Hypothesis: Drug X inhibits Protein Y condition1 In normal cells: Drug X causes Cell Death hypothesis->condition1 condition2 In Protein Y Knockdown cells: Cell Death is reduced hypothesis->condition2 conclusion Conclusion: Drug X acts through Protein Y condition1->conclusion condition2->conclusion drug Drug X proteinY1 Protein Y drug->proteinY1 inhibits cell_death1 Cell Death proteinY1->cell_death1 leads to siRNA siRNA for Protein Y proteinY2 Protein Y (depleted) siRNA->proteinY2 knocks down cell_death2 Reduced Cell Death proteinY2->cell_death2 drug2 Drug X drug2->proteinY2 cannot inhibit

Caption: Logical framework for siRNA knockdown in target validation.

References

Unveiling the Binding Affinity of Indirubin-5-sulfonate: A Comparative Guide Using Isothermal Titration Calorimetry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of experimental techniques used to quantify the interaction between Indirubin-5-sulfonate, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), and its protein targets. We will delve into the principles of Isothermal Titration Calorimetry (ITC) and compare its data with findings from alternative methods, offering a comprehensive view of its binding thermodynamics.

This compound is a sulfonated derivative of the natural product indirubin, which has been investigated for its anti-cancer properties. Its mechanism of action involves the inhibition of key cellular kinases, thereby interfering with cell cycle progression and other signaling pathways. A precise understanding of its binding affinity to targets like CDK2 and GSK-3β is crucial for optimizing its therapeutic potential.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. This allows for a complete thermodynamic profiling of the binding event in a single experiment, providing key parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Workflow for ITC

The ITC experiment involves the stepwise titration of a ligand (in this case, this compound) into a sample cell containing the target protein (e.g., CDK2 or GSK-3β) at a constant temperature. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the ligand to the protein.

ITC_Workflow cluster_preparation Sample Preparation cluster_instrumentation ITC Instrumentation cluster_experiment Experiment cluster_analysis Data Analysis Protein Target Protein Solution (e.g., CDK2/Cyclin A) SampleCell Sample Cell (contains Protein) Protein->SampleCell Ligand This compound Solution Syringe Injection Syringe (contains Ligand) Ligand->Syringe Buffer Dialysis Buffer Buffer->Protein Buffer->Ligand Calorimeter Isothermal Titration Calorimeter Titration Stepwise Injection of Ligand into Sample Cell SampleCell->Titration Syringe->Titration Titration HeatMeasurement Measurement of Heat Change (dQ) Titration->HeatMeasurement BindingIsotherm Generation of Binding Isotherm (dQ vs. Molar Ratio) HeatMeasurement->BindingIsotherm DataFitting Fitting to a Binding Model BindingIsotherm->DataFitting ThermoParams Determination of Kd, n, ΔH, ΔS DataFitting->ThermoParams

Figure 1: Experimental workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Comparative Analysis of Binding Affinity Data

Target ProteinLigandMethodAffinity (Kd / Ki / IC50)Reference
pCDK2-cyclin AThis compound Enzyme Inhibition AssayIC50 = 35 nM[1]
Glycogen Phosphorylase bThis compound Kinetic AnalysisKi = 13.8 µM[1]
CDK2FlavopiridolITCKd = 50 nM-
CDK2RoscovitineSPRKd = 400 nM-

Note: The table includes representative data for comparison purposes. Direct comparison of different parameters (Kd, Ki, IC50) should be done with caution as they are determined under different experimental conditions.

The low nanomolar IC50 value for this compound against pCDK2-cyclin A suggests a high binding affinity, which would be expected to yield a dissociation constant (Kd) in a similar range when measured by ITC. The significantly weaker inhibition of glycogen phosphorylase b highlights the selectivity of this compound.

Alternative Techniques for Measuring Binding Affinity

While ITC provides a comprehensive thermodynamic profile, other techniques are also widely used to determine binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a sensitive method for determining binding affinities and is well-suited for high-throughput screening.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) - General Protocol
  • Protein and Ligand Preparation: The target protein (e.g., CDK2/Cyclin A) is extensively dialyzed against the desired experimental buffer to ensure buffer matching. The ligand, this compound, is dissolved in the final dialysis buffer. The concentrations of both protein and ligand are accurately determined.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Loading: The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 2-10 µL) of the ligand are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting key kinases involved in cell cycle regulation and other signaling pathways.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_kinases Key Kinases G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S promotes CellCycleArrest Cell Cycle Arrest GSK3B GSK-3β Downstream Downstream Targets (e.g., Rb, Tau) GSK3B->Downstream phosphorylates Indirubin This compound Indirubin->CDK2_CyclinA inhibits Indirubin->GSK3B inhibits

Figure 2: Simplified signaling pathway showing the inhibitory action of this compound.

Conclusion

Isothermal Titration Calorimetry stands out as a premier technique for the in-depth thermodynamic characterization of the binding of small molecules like this compound to their protein targets. While direct ITC data for this specific interaction remains to be published, the high affinity suggested by kinetic studies underscores the value that a complete thermodynamic profile from ITC would bring to the further development of this promising anti-cancer agent. The comparison with data from alternative techniques like SPR and FP provides a broader understanding of the binding event and highlights the complementary nature of these biophysical methods in drug discovery and development.

References

A Comparative Guide to Analyzing Indirubin-5-sulfonate Binding Kinetics: SPR and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of a compound to its target is paramount for elucidating its mechanism of action and optimizing its therapeutic potential. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) and alternative techniques for characterizing the interaction between Indirubin-5-sulfonate, a potent cyclin-dependent kinase (CDK) and glycogen synthase kinase-3β (GSK-3β) inhibitor, and its primary targets.

Performance Comparison: SPR vs. Alternative Methods

This section compares Surface Plasmon Resonance (SPR) with two powerful alternatives: Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC). Each technique offers distinct advantages for studying the kinetics and thermodynamics of small molecule-protein interactions.

TechniquePrincipleKey Parameters MeasuredThroughputSample ConsumptionInformation Provided
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.Association rate (kₐ), Dissociation rate (kₔ), Affinity (K₋)Medium to HighLowReal-time kinetic and affinity data.
Biolayer Interferometry (BLI) Change in the interference pattern of light reflected from a biosensor tip.Association rate (kₐ), Dissociation rate (kₔ), Affinity (K₋)HighLowReal-time kinetic and affinity data, suitable for high-throughput screening.[2][3][4][5][6]
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solution.Affinity (K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowHighDirect measurement of thermodynamic parameters, providing insights into binding forces. Can also be adapted to measure kinetics.[7][8][9][10][11]

Quantitative Data Summary for this compound Inhibition

While specific kinetic constants for this compound are not available, the following table summarizes its reported IC₅₀ values against various kinases, providing a measure of its inhibitory potency. For comparison, the affinity (K₋) of a representative CDK2 inhibitor, NU6140, determined by SPR is also included.

CompoundTarget KinaseParameterValue
This compoundCDK1/cyclin BIC₅₀55 nM[1]
This compoundCDK2/cyclin AIC₅₀35 nM[1][12]
This compoundCDK2/cyclin EIC₅₀150 nM[1]
This compoundCDK4/cyclin D1IC₅₀300 nM[1]
This compoundCDK5/p35IC₅₀65 nM[1]
This compoundGSK-3βIC₅₀Not explicitly stated, but inhibitory activity is confirmed.
NU6140 (for comparison)CDK2K₋ (SPR)800 nM

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable kinetic analysis. The following sections provide representative protocols for SPR, BLI, and ITC based on established methods for small molecule-kinase interactions.

Surface Plasmon Resonance (SPR) Experimental Protocol

This protocol is adapted from methodologies developed for analyzing small molecule inhibitors of protein kinases.

1. Instrument and Consumables:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLH)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with 1-5% DMSO.

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.0-5.5.

2. Kinase Immobilization:

  • Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

  • Inject the kinase (e.g., CDK2/cyclin A) at a concentration of 10-50 µg/mL in the immobilization buffer. The optimal pH should be determined empirically to ensure kinase activity is maintained.

  • Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.

  • Aim for an immobilization level of 2000-5000 Response Units (RU).

3. Kinetic Analysis:

  • Prepare a dilution series of this compound in running buffer. A typical concentration range would be 0.1 to 100 times the expected K₋. Given the IC₅₀ values, a range from 1 nM to 1 µM would be appropriate.

  • Inject the different concentrations of this compound over the immobilized kinase surface at a flow rate of 30-50 µL/min. Use a contact time of 120-180 seconds and a dissociation time of 300-600 seconds.

  • Regenerate the sensor surface between injections if necessary, using a short pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl pH 2.5). The stability of the immobilized kinase to regeneration should be confirmed.

  • Include a reference flow cell (e.g., activated and deactivated without kinase) to subtract bulk refractive index changes and non-specific binding.

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

Biolayer Interferometry (BLI) Experimental Protocol

This protocol is based on general procedures for analyzing small molecule-protein interactions using BLI.[2][3][4][5][6]

1. Instrument and Consumables:

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) or Amine Reactive (AR2G) biosensors

  • Assay buffer: HBS-EP+ with 1-5% DMSO.

  • 96-well or 384-well microplates.

2. Ligand Immobilization:

  • For SA biosensors, biotinylated kinase is loaded onto the biosensor tips by dipping them into wells containing the biotinylated protein (10-20 µg/mL) for 300-600 seconds.

  • For AR2G biosensors, activate the biosensors with EDC/NHS and then dip them into a solution of the kinase for immobilization.

3. Kinetic Analysis:

  • Establish a baseline by dipping the biosensors into wells containing assay buffer.

  • Associate the ligand-coated biosensors with a dilution series of this compound in the assay buffer for 180-300 seconds.

  • Transfer the biosensors to wells containing only assay buffer to measure the dissociation for 300-600 seconds.

4. Data Analysis:

  • The binding curves are analyzed using the instrument's software, fitting to a 1:1 binding model to extract kₐ, kₔ, and K₋.

Isothermal Titration Calorimetry (ITC) Experimental Protocol

This protocol outlines the general steps for an ITC experiment to determine the thermodynamics of binding.[7][8][9][10][11]

1. Instrument and Sample Preparation:

  • ITC instrument (e.g., MicroCal)

  • Prepare the kinase (e.g., CDK2/cyclin A) and this compound in the exact same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, with a matched concentration of DMSO).

  • The concentration of the kinase in the sample cell should be 10-50 times the expected K₋. The concentration of this compound in the syringe should be 10-20 times the concentration of the kinase.

2. Titration:

  • Load the kinase into the sample cell and this compound into the injection syringe.

  • Perform a series of small injections (e.g., 2-10 µL) of this compound into the kinase solution at a constant temperature (e.g., 25°C).

  • The heat change associated with each injection is measured.

3. Data Analysis:

  • The integrated heat data is plotted against the molar ratio of ligand to protein.

  • The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (K₋), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for kinetic analysis.

Indirubin_Signaling_Pathway Indirubin This compound GSK3b GSK-3β Indirubin->GSK3b Inhibits CDK2_CyclinA CDK2/Cyclin A Indirubin->CDK2_CyclinA Inhibits BetaCatenin_p β-catenin-P (Degradation) GSK3b->BetaCatenin_p Phosphorylates BetaCatenin β-catenin Wnt_Genes Wnt Target Gene Transcription BetaCatenin->Wnt_Genes Activates pRb_p pRb-P CDK2_CyclinA->pRb_p Phosphorylates Apoptosis Apoptosis CDK2_CyclinA->Apoptosis Regulates E2F E2F pRb_p->E2F Releases CellCycle Cell Cycle Progression (G1/S) E2F->CellCycle Promotes

Figure 1: Simplified signaling pathway of this compound.

SPR_Workflow Start Start Immobilize Immobilize Kinase on Sensor Chip Start->Immobilize Inject_Analyte Inject this compound (Analyte) Immobilize->Inject_Analyte Measure_Binding Measure Real-time Binding (Association/Dissociation) Inject_Analyte->Measure_Binding Regenerate Regenerate Sensor Surface Measure_Binding->Regenerate Regenerate->Inject_Analyte Next Concentration Data_Analysis Data Analysis (Fit to Binding Model) Regenerate->Data_Analysis All Concentrations Tested End Obtain ka, kd, KD Data_Analysis->End

Figure 2: General experimental workflow for SPR kinetic analysis.

By employing these techniques and protocols, researchers can gain valuable insights into the binding kinetics and thermodynamics of this compound, facilitating its further development and application in targeting diseases driven by aberrant kinase activity. The choice of technique will depend on the specific research question, available instrumentation, and sample characteristics.

References

Indirubin-5-Sulfonate: A Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant attention in oncology research for their potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer types. This guide provides a comparative analysis of Indirubin-5-sulfonate, a sulfonated derivative with improved solubility, and its performance against various cancer cell lines, supported by experimental data.

Mechanism of Action

This compound primarily exerts its anti-cancer effects through the potent inhibition of cyclin-dependent kinases (CDKs).[1][2][3] These enzymes are critical regulators of cell cycle progression, and their inhibition by this compound leads to cell cycle arrest, predominantly at the G1/S and G2/M phases, thereby preventing cancer cell proliferation.[4][5] Furthermore, this compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), another key enzyme involved in various cellular processes, including proliferation and survival.[1][4]

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound against key CDKs is summarized below, highlighting its potent and selective nature.

Table 1: Inhibitory Activity (IC50) of this compound against Cyclin-Dependent Kinases

Target EnzymeIC50 (nM)
CDK1/cyclin B55[1][2]
CDK2/cyclin A35[1][2]
CDK2/cyclin E150[1][2]
CDK4/cyclin D1300[1][2]
CDK5/p3565[1][2]

IC50 values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%.

While comprehensive data for this compound across a wide range of cancer cell lines is limited, studies on the parent compound, indirubin, and its other derivatives provide valuable insights into its potential efficacy.

Table 2: Anti-proliferative Activity (IC50) of Indirubin and its Derivatives in Various Cancer Cell Lines

Cancer TypeCell LineCompoundIC50 (µM)
Ovarian CancerSKOV3Indirubin3.003 (plate culture), 4.253 (sphere culture)[6][7]
Ovarian CancerA2780Indirubin~4[8]
Ovarian CancerOVCAR3Indirubin~4[8]
GliomaU87Indirubin25[9]
GliomaU118Indirubin25[9]

Note: The data in this table is for the parent compound, indirubin, and may not directly reflect the potency of this compound.

Induction of Apoptosis and Cell Cycle Arrest

Indirubin and its derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Table 3: Effect of Indirubin on Apoptosis and Cell Cycle in Ovarian Cancer Cells

Cell LineTreatmentApoptosis InductionCell Cycle Arrest
SKOV3Indirubin (0, 2, 5 µmol/L) for 24hSignificant increase in a concentration-dependent manner[6][10]-
A2780Indirubin (0-20 µM) for 72hIncreased apoptosis with increasing dosage[8]-
OVCAR3Indirubin (0-20 µM) for 72hIncreased apoptosis with increasing dosage[8]-

Signaling Pathways Modulated by this compound

Indirubin and its derivatives modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary mechanism involves the inhibition of CDKs, leading to cell cycle arrest. Additionally, they have been shown to target the STAT3 and Src signaling pathways.

Indirubin-5-Sulfonate_Signaling_Pathway Indirubin This compound CDK_Cyclin CDK/Cyclin Complexes (CDK1, CDK2, CDK4, CDK5) Indirubin->CDK_Cyclin Inhibits GSK3B GSK-3β Indirubin->GSK3B Inhibits Src Src Kinase Indirubin->Src Inhibits pRb pRb Phosphorylation CDK_Cyclin->pRb G2_M_Transition G2/M Phase Transition CDK_Cyclin->G2_M_Transition G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Proliferation Cancer Cell Proliferation G1_S_Transition->Proliferation G2_M_Transition->Cell_Cycle_Arrest G2_M_Transition->Proliferation Cell_Cycle_Arrest->Proliferation STAT3_Phos STAT3 Phosphorylation Src->STAT3_Phos STAT3 STAT3 Anti_Apoptotic Anti-apoptotic Proteins (Mcl-1, Survivin) STAT3->Anti_Apoptotic STAT3_Phos->STAT3 Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

A general workflow for evaluating the in vitro efficacy of this compound is outlined below.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture Start->Culture Treatment Treat with this compound (Dose-response and Time-course) Culture->Treatment Viability Cell Viability Assay (MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (CDKs, pRb, STAT3, etc.) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for in vitro analysis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Studies

While specific in vivo data for this compound is not extensively available, studies on other indirubin derivatives have shown significant anti-tumor activity in xenograft models. For instance, direct injection of novel indirubin derivatives into tumors in rats led to a significant inhibition of tumor growth, increased apoptosis, and decreased cell proliferation.[11] These findings suggest the potential for this compound as an effective anti-cancer agent in vivo, warranting further investigation.

Conclusion and Future Directions

This compound is a potent inhibitor of CDKs with promising anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, coupled with its modulation of key signaling pathways, underscores its therapeutic potential. While in vitro data is encouraging, further comprehensive studies are required to establish a detailed comparative profile of its efficacy across a broader range of cancer types. Specifically, future research should focus on:

  • Determining the IC50 values of this compound in a comprehensive panel of human cancer cell lines.

  • Quantifying the dose- and time-dependent effects on apoptosis and cell cycle distribution in different cancer models.

  • Conducting in vivo studies using xenograft and patient-derived xenograft (PDX) models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

Such studies will be instrumental in advancing the clinical development of this compound as a novel therapeutic agent for cancer treatment.

References

A Head-to-Head Comparison: Indirubin-5-sulfonate vs. Parent Indirubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indirubin, a natural bis-indole alkaloid, has long been recognized for its therapeutic potential, particularly in cancer research. Its poor aqueous solubility, however, has historically limited its clinical utility. The synthesis of Indirubin-5-sulfonate, a sulfonated derivative, aimed to overcome this limitation. This guide provides a detailed, data-driven comparison of this compound and its parent compound, indirubin, focusing on their physicochemical properties, kinase inhibitory activity, and cellular effects.

Key Differences at a Glance

FeatureIndirubinThis compound
Water Solubility LowSignificantly Increased
Primary Targets CDKs, GSK-3βCDKs, GSK-3β
Cellular Effects Cell Cycle Arrest, ApoptosisCell Cycle Arrest, Apoptosis

Enhanced Solubility of this compound

The most significant advantage of this compound over its parent compound is its dramatically improved water solubility. The addition of the sulfonate group at the 5-position of the indirubin core structure enhances its polarity, making it more amenable to aqueous solutions used in in vitro and in vivo experimental setups. This improved solubility facilitates easier handling and administration in research settings.

Comparative Kinase Inhibitory Activity

Both indirubin and this compound exert their biological effects primarily through the inhibition of key protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). These kinases are crucial regulators of the cell cycle and are often dysregulated in cancer.

Below is a summary of the half-maximal inhibitory concentrations (IC50) for both compounds against a panel of kinases. It is important to note that the data presented is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Target KinaseIndirubin IC50This compound IC50Reference
CDK1/cyclin B 9 µM55 nM[1]
CDK2/cyclin A Not Reported35 nM[1]
CDK2/cyclin E Not Reported150 nM[1]
CDK4/cyclin D1 Not Reported300 nM[1]
CDK5/p35 5.5 µM65 nM[1]
GSK-3β 600 nMPotent Inhibition (IC50 not specified)[1]

Based on the available data, this compound appears to be a more potent inhibitor of CDKs, with IC50 values in the nanomolar range, as compared to the micromolar concentrations required for the parent indirubin.

Cellular Effects: Proliferation and Apoptosis

Both indirubin and its sulfonated derivative have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is a direct consequence of their inhibitory effects on CDKs and GSK-3β, which leads to cell cycle arrest and the activation of apoptotic pathways.

Signaling Pathways

The primary mechanism of action for both indirubin and this compound involves the competitive inhibition of ATP binding to the catalytic domain of CDKs and GSK-3β. This inhibition disrupts the normal progression of the cell cycle and can trigger programmed cell death.

G cluster_0 Indirubin / this compound cluster_1 Kinase Inhibition cluster_2 Cellular Processes cluster_3 Downstream Effects Indirubin Indirubin / This compound CDK1 CDK1/Cyclin B Indirubin->CDK1 inhibits CDK2 CDK2/Cyclin A/E Indirubin->CDK2 inhibits GSK3b GSK-3β Indirubin->GSK3b inhibits G2M G2/M Arrest Indirubin->G2M leads to Proliferation Inhibition of Proliferation Indirubin->Proliferation leads to CellDeath Cell Death Indirubin->CellDeath induces CellCycle Cell Cycle Progression CDK1->CellCycle promotes CDK2->CellCycle promotes Apoptosis Apoptosis GSK3b->Apoptosis regulates

Caption: Inhibition of CDKs and GSK-3β by Indirubins leads to cell cycle arrest and apoptosis.

The inhibition of CDKs, such as CDK1/cyclin B and CDK2/cyclin A/E, disrupts the orderly progression through the cell cycle, often leading to an arrest at the G2/M phase. The inhibition of GSK-3β, a kinase with diverse cellular roles, can also contribute to pro-apoptotic signaling. Furthermore, some indirubin derivatives have been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and further investigation of these findings.

Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro kinase inhibitory activity of compounds.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A Prepare kinase reaction buffer B Add recombinant kinase A->B C Add substrate (e.g., histone H1) B->C D Add ATP (containing γ-32P-ATP) C->D E Add test compound (Indirubin or derivative) D->E F Incubate at 30°C for a defined period E->F G Stop reaction (e.g., with EDTA) F->G H Spot reaction mixture onto phosphocellulose paper G->H I Wash paper to remove unincorporated 32P-ATP H->I J Measure radioactivity by scintillation counting I->J K Calculate percentage of kinase inhibition J->K L Determine IC50 value K->L

Caption: Workflow for a radioactive filter binding kinase assay.

Materials:

  • Recombinant kinases (e.g., CDK1/cyclin B, GSK-3β)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3β)

  • ATP solution

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compounds (Indirubin, this compound)

  • Phosphocellulose paper

  • Wash buffers

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plates

  • Test compounds (Indirubin, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation inhibition.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds (Indirubin, this compound)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a desired period to induce apoptosis.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Conclusion

This compound represents a significant advancement over its parent compound, indirubin, primarily due to its enhanced water solubility, which greatly improves its utility in a research context. The available data suggests that this compound is a more potent inhibitor of cyclin-dependent kinases. Both compounds effectively inhibit cell proliferation and induce apoptosis, key characteristics of promising anti-cancer agents. The choice between these two compounds for research purposes will likely depend on the specific experimental requirements, with this compound offering a clear advantage in studies where solubility is a critical factor. Further direct comparative studies are warranted to fully elucidate the relative potencies of these compounds in various cellular contexts.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Indirubin-5-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, use, and disposal of Indirubin-5-sulfonate. As a potent cyclin-dependent kinase (CDK) inhibitor, this compound requires careful management in a laboratory setting to ensure personnel safety and experimental integrity. The following procedures are based on best practices for handling powdered chemical compounds and potent biological agents, in the absence of a comprehensive Safety Data Sheet (SDS) with established occupational exposure limits.

I. Personal Protective Equipment (PPE)

When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particles and splashes.
Respiratory Protection N95-rated respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
II. Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls:

  • Ventilation: All weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

B. Weighing and Reconstitution:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatula, weigh boat, solvent, vortexer) within the chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust by handling the powder gently.

  • Reconstitution: Add the appropriate solvent to the powder in a sealed container. Cap the container securely before removing it from the chemical fume hood for vortexing or sonication to ensure complete dissolution.

C. Use in Experimental Protocols:

  • Handle all solutions of this compound with the same level of precaution as the powdered form.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Powder Collect in a clearly labeled, sealed container for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Aqueous Waste Collect in a labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated hazardous waste stream immediately after handling the compound.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

IV. Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting.
Spill For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key procedural workflows for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area weigh Weigh Powder prep_area->weigh Proceed to Handling reconstitute Reconstitute in Solvent weigh->reconstitute use_exp Use in Experiments reconstitute->use_exp Proceed to Use dispose_solid Dispose of Solid Waste use_exp->dispose_solid dispose_liquid Dispose of Liquid Waste use_exp->dispose_liquid

Caption: Workflow for Safe Handling of this compound.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_followup Follow-Up skin Skin Contact wash Wash with Water skin->wash eye Eye Contact flush Flush with Water eye->flush inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Medical Attention wash->medical flush->medical fresh_air->medical

Caption: Emergency Response Protocol for Exposure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin-5-sulfonate
Reactant of Route 2
Reactant of Route 2
Indirubin-5-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.